Rhinacanthin C
Descripción
Structure
3D Structure
Propiedades
Fórmula molecular |
C25H30O5 |
|---|---|
Peso molecular |
410.5 g/mol |
Nombre IUPAC |
[3-(1-hydroxy-3,4-dioxonaphthalen-2-yl)-2,2-dimethylpropyl] (2E,6E)-2,6-dimethylocta-2,6-dienoate |
InChI |
InChI=1S/C25H30O5/c1-6-16(2)10-9-11-17(3)24(29)30-15-25(4,5)14-20-21(26)18-12-7-8-13-19(18)22(27)23(20)28/h6-8,11-13,26H,9-10,14-15H2,1-5H3/b16-6+,17-11+ |
Clave InChI |
CEPGYONTKGWENW-QIGLBIQCSA-N |
SMILES |
CC=C(C)CCC=C(C)C(=O)OCC(C)(C)CC1=C(C2=CC=CC=C2C(=O)C1=O)O |
SMILES isomérico |
C/C=C(\C)/CC/C=C(\C)/C(=O)OCC(C)(C)CC1=C(C2=CC=CC=C2C(=O)C1=O)O |
SMILES canónico |
CC=C(C)CCC=C(C)C(=O)OCC(C)(C)CC1=C(C2=CC=CC=C2C(=O)C1=O)O |
Sinónimos |
3-(1-hydroxy-3,4-dioxo-3,4-dihydro-2-naphthalenyl)-2,2-dimethylpropyl (2E,6E)-2,6-dimethyl-2,6-octadienoate rhinacanthin C rhinacanthin-C |
Origen del producto |
United States |
Foundational & Exploratory
The Multifaceted Mechanism of Action of Rhinacanthin C: A Technical Guide
For Immediate Release
Rhinacanthin C, a bioactive naphthoquinone ester isolated from the plant Rhinacanthus nasutus, has emerged as a compound of significant interest to the scientific community. Possessing a broad spectrum of pharmacological activities, its mechanism of action is multifaceted, impacting numerous cellular signaling pathways. This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its anticancer, anti-inflammatory, and neuroprotective effects, tailored for researchers, scientists, and drug development professionals.
Anticancer Activity: A Multi-pronged Assault on Malignancy
This compound demonstrates potent anticancer properties through the induction of apoptosis, cell cycle arrest, and inhibition of metastasis. These effects are orchestrated by its ability to modulate critical signaling cascades within cancer cells.
Induction of Apoptosis
This compound triggers programmed cell death in various cancer cell lines through both intrinsic and extrinsic pathways. A key mechanism is the increased production of intracellular reactive oxygen species (ROS)[1][2]. This oxidative stress disrupts mitochondrial membrane potential and leads to the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, thereby increasing the Bax/Bcl-2 ratio and promoting apoptosis[1][2][3][4]. Furthermore, this compound has been shown to decrease the expression of poly(ADP-ribose) polymerase (PARP) protein, a key enzyme in DNA repair, further sensitizing cancer cells to apoptosis[1][2]. In human oral cancer cells, this compound induces apoptosis through increased caspase-3 activity[5][6].
Modulation of Key Signaling Pathways in Cancer
Several critical signaling pathways involved in cell survival, proliferation, and metastasis are targeted by this compound.
-
MAPK Pathway: this compound has been shown to suppress the mitogen-activated protein kinase (MAPK) pathway by decreasing the phosphorylation of key proteins such as ERK1/2, JNK1/2, and p38.[1][2][7][8][9] This inhibition plays a crucial role in its anti-metastatic effects, as the MAPK pathway is involved in the regulation of matrix metalloproteinases (MMPs) and urokinase-type plasminogen activator (uPA), enzymes critical for cancer cell invasion.[7][8][9]
-
PI3K/Akt/NF-κB Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a central regulator of cell survival and proliferation, is another primary target. This compound inhibits the phosphorylation of Akt, which in turn suppresses the activation of nuclear factor-kappa B (NF-κB), a transcription factor that promotes the expression of genes involved in inflammation, cell survival, and invasion.[8][10][11][12][13] This inhibition of the Akt/NF-κB axis also contributes to the downregulation of P-glycoprotein (P-gp), a drug efflux pump associated with multidrug resistance in cancer cells.[10][12][13]
-
Cell Cycle Arrest: this compound can induce cell cycle arrest, thereby halting the proliferation of cancer cells. In human oral cancer cells, it causes S-phase arrest by downregulating the expression of CDK1/2 and Cyclin A2.[5][6] This effect is also linked to its ability to inhibit topoisomerase II activity.[5][6]
The following diagram illustrates the key signaling pathways modulated by this compound in cancer cells.
Figure 1: Anticancer mechanism of this compound.
Anti-inflammatory Activity
This compound exhibits significant anti-inflammatory effects by targeting key mediators of the inflammatory response. It has been shown to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) genes.[14] Furthermore, this compound can attenuate neuroinflammation by reducing the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[15][16] This anti-inflammatory action is also linked to the inhibition of the NF-κB signaling pathway.[17]
The following diagram outlines the anti-inflammatory mechanism of this compound.
Figure 2: Anti-inflammatory mechanism of this compound.
Neuroprotective Effects
This compound has demonstrated neuroprotective properties, particularly against glutamate-induced toxicity.[15][18][19] Its mechanism in this context involves the prevention of ROS production and the inhibition of ERK1/2 phosphorylation.[15][18][20] It has also been shown to modulate pathways related to endoplasmic reticulum (ER) stress and autophagy, although the precise role in neuroprotection is still under investigation.[15][18]
Quantitative Data Summary
The following tables summarize the reported IC50 values and the effects of this compound on key protein expression and activity.
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| KKU-M156 | Cholangiocarcinoma | 1.50 | [7][8][9] |
| Vero | Normal Kidney | 2.37 | [7][8][9] |
| MCF-7/DOX | Doxorubicin-Resistant Breast Cancer | 3-28 (decreased viability) | [1][2] |
| HSC4 | Oral Squamous Cell Carcinoma | ~8 (at 24h) | [4] |
| RAW264.7 | Macrophage | 1.8 (NO release) | [14] |
| RAW264.7 | Macrophage | 10.4 (PGE2 release) | [14] |
Table 2: Effects of this compound on Protein Expression and Activity
| Target Protein/Process | Effect | Cell Line/Model | Reference |
| p-ERK1/2, p-JNK1/2, p-p38 | Decrease | KKU-M156, MCF-7/DOX | [1][2][7][8] |
| p-Akt | Decrease | MCF-7/DOX, HSC4 | [4][5][10][12] |
| NF-κB/p65 (nuclear translocation) | Decrease | KKU-M156 | [7][8][11] |
| MMP-2, uPA | Decrease | KKU-M156 | [7][8] |
| P-glycoprotein (P-gp) | Downregulation | MCF-7/DOX | [10][12][13] |
| Bax/Bcl-2 ratio | Increase | MCF-7/DOX | [1][2][3] |
| Caspase-3 activity | Increase | HSC4 | [5][6] |
| CDK1/2, Cyclin A2 | Decrease | HSC4 | [5][6] |
| iNOS, COX-2 | Decrease | RAW264.7 | [14] |
| IL-1β, IL-6, TNF-α | Decrease | Animal model of SAH | [16] |
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., MCF-7/DOX) are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound (e.g., 3-28 µM) for 24-48 hours.
-
MTT Addition: 20 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.[1][2]
Western Blot Analysis
-
Cell Lysis: Cells treated with this compound are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, Bax, Bcl-2, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1][2][5][8][10]
The following workflow diagram illustrates the western blot protocol.
Figure 3: Western blot experimental workflow.
Conclusion
This compound is a promising natural compound with a well-defined, multi-targeted mechanism of action. Its ability to induce apoptosis, modulate key signaling pathways such as MAPK and PI3K/Akt/NF-κB, and exert anti-inflammatory and neuroprotective effects underscores its therapeutic potential. The data presented in this guide provide a solid foundation for further research and development of this compound as a novel therapeutic agent for cancer and other chronic diseases. Future studies should focus on its in vivo efficacy, safety profile, and potential for combination therapies.
References
- 1. Apoptosis Inducing Activity of Rhinacanthin-C in Doxorubicin-Resistant Breast Cancer MCF-7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apoptosis Inducing Activity of Rhinacanthin-C in Doxorubicin-Resistant Breast Cancer MCF-7 Cells [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. journal.waocp.org [journal.waocp.org]
- 5. Induction of S arrest and apoptosis in human oral cancer cells by Rhinacanthin-C extracted from Rhinacanthus nasutus via modulating Akt and p38 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Rhinacanthin-C Extracted from Rhinacanthus nasutus (L.) Inhibits Cholangiocarcinoma Cell Migration and Invasion by Decreasing MMP-2, uPA, FAK and MAPK Pathways | Semantic Scholar [semanticscholar.org]
- 8. Rhinacanthin-C Extracted from Rhinacanthus nasutus (L.) Inhibits Cholangiocarcinoma Cell Migration and Invasion by Decreasing MMP-2, uPA, FAK and MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rhinacanthin-C Extracted from Rhinacanthus nasutus (L.) Inhibits Cholangiocarcinoma Cell Migration and Invasion by Decreasing MMP-2, uPA, FAK and MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rhinacanthin-C enhances chemosensitivity of breast cancer cells via the downregulation of P-glycoprotein through inhibition of Akt/NF-kappa B signaling pathway [herbmedpharmacol.com]
- 11. researchgate.net [researchgate.net]
- 12. sid.ir [sid.ir]
- 13. [PDF] Rhinacanthin-C enhances chemosensitivity of breast cancer cells via the downregulation of P-glycoprotein through inhibition of Akt/NF-kappa B signaling pathway | Semantic Scholar [semanticscholar.org]
- 14. Effects of rhinacanthins from Rhinacanthus nasutus on nitric oxide, prostaglandin E2 and tumor necrosis factor-alpha releases using RAW264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Rhinacanthin-C, A Fat-Soluble Extract from Rhinacanthus nasutus, Modulates High-Mobility Group Box 1-Related Neuro-Inflammation and Subarachnoid Hemorrhage-Induced Brain Apoptosis in a Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound Ameliorates Insulin Resistance and Lipid Accumulation in NAFLD Mice via the AMPK/SIRT1 and SREBP-1c/FAS/ACC Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Rhinacanthin-C but Not -D Extracted from Rhinacanthus nasutus (L.) Kurz Offers Neuroprotection via ERK, CHOP, and LC3B Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Rhinacanthin-C but Not -D Extracted from Rhinacanthus nasutus (L.) Kurz Offers Neuroprotection via ERK, CHOP, and LC3B Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Rhinacanthin C: A Technical Guide to its Discovery, Natural Sources, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rhinacanthin C, a naphthoquinone ester, is a prominent bioactive compound isolated from the medicinal plant Rhinacanthus nasutus (L.) Kurz. It has garnered significant scientific interest due to its diverse pharmacological properties, including potent anticancer, anti-inflammatory, neuroprotective, and antidiabetic activities. This document provides a comprehensive technical overview of this compound, detailing its natural sources, various experimental protocols for its extraction and purification, quantitative biological data, and its mechanisms of action through key signaling pathways.
Discovery and Natural Sources
This compound is a well-characterized secondary metabolite predominantly found in the plant Rhinacanthus nasutus (L.) Kurz, a perennial shrub from the Acanthaceae family, commonly known as Snake Jasmine.[1] This plant is widely distributed in Southeast Asia and is a staple in traditional medicine for treating a variety of ailments, including skin diseases, inflammation, and liver disorders.[2] The primary sources of this compound within the plant are the roots and leaves, which accumulate a group of related naphthoquinone esters known as rhinacanthins.
Physicochemical Properties
This compound is structurally classified as a hydroxy-1,4-naphthoquinone derivative. Its key chemical identifiers and properties are summarized below.
| Property | Value |
| Molecular Formula | C₂₅H₃₀O₅ |
| Molecular Weight | 410.5 g/mol |
| IUPAC Name | [3-(1-hydroxy-3,4-dioxonaphthalen-2-yl)-2,2-dimethylpropyl] (2E,6E)-2,6-dimethylocta-2,6-dienoate |
| CAS Number | 159278-74-7 |
| PubChem CID | 6474554 |
Experimental Protocols: Isolation and Purification
The extraction and purification of this compound from Rhinacanthus nasutus can be achieved through several methods, ranging from conventional solvent extraction to modern green chemistry techniques.
Protocol 1: Comprehensive Laboratory-Scale Purification
This multi-step protocol is designed to yield high-purity this compound for detailed biological assays.[3]
-
Extraction: Powdered leaves of R. nasutus (1 kg) are refluxed three times in ethyl acetate (5 L) for 1 hour per cycle. The extracts are combined and concentrated under reduced pressure to yield a crude extract.
-
Initial Fractionation (Anion Exchange): Five grams of the crude extract are dissolved in 200 mL of methanol and loaded onto an Amberlite® IRA-67 anion exchange resin column. The column is first washed with methanol to remove pigments. The rhinacanthin-rich fraction is then eluted using 10% acetic acid in methanol.[3] This step significantly increases the total rhinacanthin content from approximately 37.4% to 77.5% w/w.[4]
-
Silica Gel Chromatography: The concentrated rhinacanthin-rich fraction is subjected to column chromatography using silica gel as the stationary phase. A mobile phase of hexane:ethyl acetate (18:1) is used for elution.[3]
-
Final Purification (Size Exclusion): Fractions containing this compound are pooled and further purified using a Sephadex LH20 column with methanol as the mobile phase to yield the pure compound.[3]
Protocol 2: Supercritical Fluid (CO₂) Extraction
This method offers a more environmentally friendly approach suitable for industrial-scale production.[5]
-
Preparation: Dried R. nasutus material is crushed and passed through a 20-80 mesh sieve.
-
Supercritical Extraction: The powdered material is placed in an extraction kettle, and liquid CO₂ is introduced under supercritical conditions (Temperature: 40-50°C; Pressure: 15-25 MPa; CO₂ Flow: 20-25 L/h for 3-4 hours).
-
Purification: The resulting extract is dissolved in an ethanol solution and passed through a neutral alumina resin column (120-300 mesh). The collected liquid is then extracted with petroleum ether to remove non-polar impurities, leaving the purified rhinacanthins in the ethanol layer, which is then concentrated.[5]
Protocol 3: Green Solvent Extraction for Rhinacanthin-Enriched Extracts
For applications where a highly purified compound is not necessary, green extraction methods can be employed.
-
Microwave-Assisted Extraction (MAE): Powdered plant material (100 mg) is extracted with ethyl acetate (50 mL) using a microwave system (2,450 MHz, 450 watts) with 3 irradiation cycles.[6]
-
Maceration: Macerating the leaf powder in a solution of 25% v/v glycerol in ethanol at a ratio of 15:100 (g/mL) for 72 hours yields a rhinacanthin-C enriched extract suitable for topical formulations.[7]
Quantitative Analysis: RP-HPLC
A validated reversed-phase high-performance liquid chromatography (RP-HPLC) method has been established for the simultaneous quantification of this compound, D, and N.[4][8]
| Parameter | Specification |
| Column | TSK-gel ODS-80Ts (5 µm, 4.6 x 150 mm) |
| Mobile Phase | Methanol and 5% aqueous acetic acid (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection (UV) | 254 nm |
| Linearity (r²) | ≥ 0.9999 |
| Limit of Detection (LOD) | 0.75 µg/mL |
| Limit of Quantification (LOQ) | 3.0 µg/mL |
| Recovery | 94.3–100.9% |
Biological Activity and Quantitative Data
This compound exhibits a wide range of biological activities. Its cytotoxic effects against cancer cells are particularly well-documented.
| Cell Line | Cell Type | Assay | IC₅₀ Value (µM) | Reference |
| KKU-M156 | Human Cholangiocarcinoma | SRB | 1.50 ± 0.22 | [9][10] |
| Vero | Normal Monkey Kidney Epithelial | SRB | 2.37 ± 0.17 | [9][10] |
The higher IC₅₀ value in Vero cells compared to the cancer cell line suggests a degree of tumor specificity.
Mechanism of Action: Signaling Pathways
This compound exerts its biological effects by modulating several key cellular signaling pathways.
Anticancer Activity (Cholangiocarcinoma)
In human cholangiocarcinoma cells (KKU-M156), this compound inhibits cell migration and invasion by targeting critical pathways that regulate metastasis.[9][11] It suppresses the Focal Adhesion Kinase (FAK) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, including p38, ERK1/2, and JNK1/2. This leads to the downregulation of the transcription factor NF-κB. Consequently, the expression and activity of matrix metalloproteinase-2 (MMP-2) and urokinase-type plasminogen activator (uPA), enzymes crucial for extracellular matrix degradation during cancer invasion, are significantly reduced.[9][10][11]
Neuroprotective Activity
This compound demonstrates neuroprotective effects against glutamate-induced toxicity in HT-22 cells.[12] It prevents the production of reactive oxygen species (ROS) and inhibits the prolonged phosphorylation of ERK1/2, which is associated with cell death.[12] The mechanism also involves the modulation of pathways related to endoplasmic reticulum (ER) stress and autophagy, specifically involving C/EBP homologous proteins (CHOP) and light chain-3 beta (LC3B).[12]
Conclusion and Future Prospects
This compound is a promising natural product with significant therapeutic potential, particularly in oncology and neuropharmacology. The detailed protocols for its extraction and analysis, combined with a growing body of evidence on its biological activities and mechanisms of action, provide a solid foundation for further research and development. Future studies should focus on preclinical and clinical trials to validate its efficacy and safety, as well as on optimizing production methods, such as the use of hydroponics and elicitation systems, to ensure a sustainable supply for pharmaceutical applications.[6] The development of rhinacanthin-rich extracts (RRE) also presents a cost-effective alternative for certain therapeutic applications.[2]
References
- 1. Rhinacanthin-C | C25H30O5 | CID 6474554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 3. mdpi.com [mdpi.com]
- 4. RP-HPLC analysis of rhinacanthins in Rhinacanthus nasutus: validation and application for the preparation of rhinacanthin high-yielding extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN102838581A - Method for extracting rhinacanthin from Rhinacanthus nasutus (L.) Lindau - Google Patents [patents.google.com]
- 6. Enhanced Rhinacanthin Production in Rhinacanthus nasutus Roots Using a Hydroponics and Elicitation System – Journal of Young Pharmacists [archives.jyoungpharm.org]
- 7. [PDF] Preparation of standardized rhinacanthus nasutus leaf extract by green extraction methods and evaluation of antifungal activity of its topical solution against trichophyton rubrum | Semantic Scholar [semanticscholar.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Rhinacanthin-C Extracted from Rhinacanthus nasutus (L.) Inhibits Cholangiocarcinoma Cell Migration and Invasion by Decreasing MMP-2, uPA, FAK and MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rhinacanthin-C Extracted from Rhinacanthus nasutus (L.) Inhibits Cholangiocarcinoma Cell Migration and Invasion by Decreasing MMP-2, uPA, FAK and MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Rhinacanthin-C but Not -D Extracted from Rhinacanthus nasutus (L.) Kurz Offers Neuroprotection via ERK, CHOP, and LC3B Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of Rhinacanthin C in Rhinacanthus nasutus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rhinacanthin C, a potent bioactive naphthoquinone ester found predominantly in the roots and leaves of Rhinacanthus nasutus (L.) Kurz, has garnered significant interest for its diverse pharmacological activities. These include antifungal, antiviral, anti-inflammatory, and anticancer properties. Understanding the biosynthetic pathway of this compound is crucial for optimizing its production through biotechnological approaches such as metabolic engineering and cell culture systems. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, supported by quantitative data on its accumulation, detailed experimental protocols for its study, and visual representations of the metabolic and experimental workflows. While the complete enzymatic pathway in Rhinacanthus nasutus has not been fully elucidated, this guide synthesizes current knowledge on naphthoquinone biosynthesis in plants to propose a scientifically grounded pathway for this compound.
Introduction
Rhinacanthus nasutus, a member of the Acanthaceae family, is a medicinal plant with a long history of use in traditional medicine, particularly in Southeast Asia.[1] Its therapeutic effects are largely attributed to a group of naphthoquinone esters known as rhinacanthins, with this compound being one of the most abundant and biologically active.[2][3] Naphthoquinones in plants are synthesized through various metabolic routes, and understanding the specific pathway in R. nasutus is key to enhancing its yield for pharmaceutical applications. This document outlines the probable biosynthetic route to this compound, compiles quantitative data from various studies, and provides detailed experimental methodologies.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound can be conceptually divided into three main stages:
-
Formation of the 1,4-naphthoquinone core.
-
Synthesis of the terpene side chain.
-
Esterification of the core and the side chain.
Based on established knowledge of secondary metabolism in plants, a putative pathway is proposed, integrating the shikimate, o-succinylbenzoic acid (OSB), and mevalonate (MVA) pathways.
Biosynthesis of the Naphthoquinone Core via the Shikimate and OSB Pathways
The 1,4-naphthoquinone structure of this compound is likely derived from the shikimate and o-succinylbenzoic acid (OSB) pathways, a common route for the formation of this class of compounds in plants.
The initial steps involve the shikimate pathway , which converts simple carbohydrate precursors, phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P), into chorismate. Chorismate is a critical branch-point metabolite in the synthesis of aromatic compounds.
From chorismate, the pathway proceeds through the o-succinylbenzoic acid (OSB) pathway . The key steps are:
-
Chorismate is converted to isochorismate by isochorismate synthase (ICS).
-
Isochorismate is then transformed into o-succinylbenzoic acid (OSB) .
-
OSB is activated to OSB-CoA by OSB-CoA ligase.
-
Finally, OSB-CoA is cyclized to form 1,4-dihydroxy-2-naphthoic acid (DHNA) , which serves as the immediate precursor to the naphthoquinone core.
Further modifications, such as hydroxylation and prenylation, lead to the specific naphthoquinone moiety of this compound.
References
The Pharmacological Profile of Rhinacanthin C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rhinacanthin C, a naphthoquinone ester isolated from the leaves and roots of Rhinacanthus nasutus (L.) Kurz, has emerged as a promising bioactive compound with a diverse pharmacological portfolio.[1][2] This technical guide provides an in-depth overview of the pharmacological properties of this compound, with a focus on its anticancer, antiviral, anti-inflammatory, and antidiabetic activities. The document summarizes key quantitative data, details experimental methodologies for cited studies, and visualizes the intricate signaling pathways modulated by this compound. This guide is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.
Introduction
Rhinacanthus nasutus, commonly known as snake jasmine, has a long history of use in traditional medicine across Southeast Asia for treating a variety of ailments, including skin diseases, diabetes, and inflammatory disorders.[2][3] this compound is a major bioactive constituent of this plant and has been the subject of extensive scientific investigation to validate its traditional uses and explore its therapeutic potential.[1][2] This naphthoquinone ester has demonstrated a range of biological activities, making it a compelling candidate for further preclinical and clinical evaluation.
Quantitative Pharmacological Data
The biological activity of this compound has been quantified in numerous studies across various therapeutic areas. The following tables summarize the key inhibitory and cytotoxic concentrations (IC50 and EC50 values) reported in the literature.
Table 1: Anticancer Activity of this compound
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| KKU-M156 | Cholangiocarcinoma | SRB | 1.50 ± 0.22 | [4][5] |
| Vero (control) | Normal kidney cells | SRB | 2.37 ± 0.17 | [4][5] |
| MCF-7/DOX | Doxorubicin-Resistant Breast Cancer | MTT | 3-28 (concentration-dependent) | [6][7] |
| HSC4 | Oral Squamous Cell Carcinoma | SRB | 8 (at 24h) | [8] |
Table 2: Antiviral Activity of this compound
| Virus | Assay | EC50 (µg/mL) | Reference |
| Human Cytomegalovirus (CMV) | Viral Replication Assay | 0.02 | [9] |
Table 3: Inhibition of Drug Transporters and Metabolizing Enzymes by this compound
| Target | Type | IC50 (µM) | Reference |
| P-glycoprotein (P-gp) | Efflux Transporter | 5.20 | [10] |
| Breast Cancer Resistance Protein (BCRP) | Efflux Transporter | 0.83 | [10] |
| Organic Anion-Transporting Polypeptide 1B1 (OATP1B1) | Influx Transporter | 0.70 | [10] |
| Organic Anion-Transporting Polypeptide 1B3 (OATP1B3) | Influx Transporter | 3.95 | [10] |
| CYP2C8 | Cytochrome P450 Enzyme | 4.56 | [10] |
| CYP2C9 | Cytochrome P450 Enzyme | 1.52 | [10] |
| CYP2C19 | Cytochrome P450 Enzyme | 28.40 | [10] |
| CYP3A4/5 (Midazolam as substrate) | Cytochrome P450 Enzyme | 53 | [10] |
| CYP3A4/5 (Testosterone as substrate) | Cytochrome P450 Enzyme | 81.20 | [10] |
Mechanisms of Action and Signaling Pathways
This compound exerts its diverse pharmacological effects by modulating several key cellular signaling pathways.
Anticancer Activity
The anticancer effects of this compound are multifaceted, involving the induction of apoptosis, inhibition of cell migration and invasion, and overcoming multidrug resistance.
This compound induces apoptosis in cancer cells through both intrinsic and extrinsic pathways. A key mechanism is the modulation of the Bax/Bcl-2 protein ratio. This compound upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio.[6][11] This shift in balance disrupts the mitochondrial membrane potential, triggering the release of cytochrome c and subsequent activation of the caspase cascade, ultimately leading to programmed cell death.[6]
This compound has been shown to inhibit the migration and invasion of cancer cells, key processes in metastasis.[4][5] This is achieved through the downregulation of matrix metalloproteinases (MMPs), particularly MMP-2, and urokinase-type plasminogen activator (uPA).[4][5] The inhibition of these enzymes is mediated by the suppression of several signaling pathways, including the FAK and MAPK (p38, ERK1/2, JNK1/2) pathways.[4][5]
This compound has been reported to inhibit the Akt/NF-κB and MAPK/ERK1/2 signaling pathways in cancer cells.[12][13] The PI3K/Akt pathway is a crucial survival pathway that is often constitutively active in cancer. By inhibiting the phosphorylation of Akt, this compound can suppress downstream signaling, including the activation of the transcription factor NF-κB.[12] NF-κB is a key regulator of genes involved in inflammation, cell survival, and proliferation. The inhibition of NF-κB by this compound contributes to its anti-inflammatory and anticancer properties.[12]
Similarly, the MAPK/ERK pathway is involved in cell proliferation, differentiation, and survival. This compound has been shown to decrease the phosphorylation of ERK1/2, thereby inhibiting this pro-survival pathway in certain cancer cell types.[14][15]
Experimental Protocols
This section provides an overview of the methodologies used in the cited studies to evaluate the pharmacological profile of this compound.
Extraction and Isolation of this compound
This compound is typically extracted from the dried and powdered leaves or roots of Rhinacanthus nasutus.[16][17][18]
-
Extraction: Common solvents for extraction include ethanol and ethyl acetate.[16][17] Supercritical fluid extraction using CO2 has also been reported as an efficient and environmentally friendly method.[19]
-
Purification: The crude extract is often subjected to further purification using chromatographic techniques such as column chromatography over silica gel or anion exchange resins.[17][20]
Cell Viability and Cytotoxicity Assays
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.
-
Protocol Overview:
-
Cells are seeded in 96-well plates and treated with various concentrations of this compound.
-
After a specified incubation period (e.g., 24, 48, or 72 hours), MTT solution is added to each well.
-
The plate is incubated to allow formazan crystal formation.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a wavelength of ~570 nm. The intensity of the purple color is directly proportional to the number of viable cells.
-
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
-
Principle: SRB is a bright-pink aminoxanthene dye that can form an electrostatic complex with basic amino acid residues of proteins in slightly acidic conditions.
-
Protocol Overview:
-
Cells are seeded in 96-well plates and treated with this compound.
-
After incubation, cells are fixed with trichloroacetic acid (TCA).
-
The fixed cells are stained with SRB solution.
-
Unbound dye is washed away, and the protein-bound dye is solubilized with a basic solution (e.g., Tris base).
-
The absorbance is measured at ~510 nm.
-
Cell Migration and Invasion Assays
This assay is used to study cell migration in vitro.
-
Principle: A "scratch" or cell-free area is created in a confluent cell monolayer, and the rate at which the cells migrate to close the scratch is monitored.
-
Protocol Overview:
-
A confluent monolayer of cells is created in a culture dish or plate.
-
A sterile pipette tip is used to create a scratch in the monolayer.
-
The cells are washed to remove debris and incubated with or without this compound.
-
Images of the scratch are taken at different time points (e.g., 0, 24, 48 hours).
-
The rate of wound closure is quantified by measuring the change in the width of the scratch over time.
-
This technique is used to detect the activity of gelatinolytic MMPs, such as MMP-2 and MMP-9.
-
Principle: Proteins are separated by electrophoresis on a polyacrylamide gel containing gelatin. After electrophoresis, the gel is incubated in a buffer that allows for enzymatic activity. Gelatinases digest the gelatin in the gel, and after staining with Coomassie Brilliant Blue, the areas of digestion appear as clear bands against a blue background.
-
Protocol Overview:
-
Conditioned media from cells treated with this compound is collected.
-
The samples are loaded onto a polyacrylamide gel containing gelatin.
-
Electrophoresis is performed under non-reducing conditions.
-
The gel is washed to remove SDS and renature the enzymes.
-
The gel is incubated in a developing buffer to allow for gelatin digestion.
-
The gel is stained with Coomassie Brilliant Blue and then destained to visualize the bands of gelatinolytic activity.
-
Pharmacokinetics and Safety Profile
Preliminary studies suggest that this compound has a favorable safety profile, being reported as non-carcinogenic, non-toxic, and non-mutagenic.[2] However, it has been shown to inhibit various drug transporters (P-gp, BCRP, OATP1B1, OATP1B3) and cytochrome P450 enzymes (CYP2C8, CYP2C9, CYP2C19), indicating a potential for herb-drug interactions.[10] Further in vivo pharmacokinetic and comprehensive toxicity studies are warranted to fully characterize its safety and disposition in biological systems.
Conclusion
This compound is a promising natural product with a broad spectrum of pharmacological activities. Its ability to induce apoptosis and inhibit key signaling pathways in cancer cells, coupled with its antiviral and anti-inflammatory properties, underscores its therapeutic potential. The data and methodologies presented in this guide provide a solid foundation for further research and development of this compound as a novel therapeutic agent. Future studies should focus on optimizing its delivery, conducting comprehensive in vivo efficacy and safety evaluations, and exploring its clinical applications.
References
- 1. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 2. Variation of rhinacanthin content in Rhinacanthus nasutus and its health products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting NF-κB pathway for the therapy of diseases: mechanism and clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rhinacanthin-C Extracted from Rhinacanthus nasutus (L.) Inhibits Cholangiocarcinoma Cell Migration and Invasion by Decreasing MMP-2, uPA, FAK and MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rhinacanthin-C Extracted from Rhinacanthus nasutus (L.) Inhibits Cholangiocarcinoma Cell Migration and Invasion by Decreasing MMP-2, uPA, FAK and MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apoptosis Inducing Activity of Rhinacanthin-C in Doxorubicin-Resistant Breast Cancer MCF-7 Cells [jstage.jst.go.jp]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Enhancing the Effective Chemotherapy: The Combined Inhibition of Rhinacanthin-C, 5-Fluorouracil, and Etoposide on Oral Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Two new naphthoquinones with antiviral activity from Rhinacanthus nasutus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rhinacanthin-C Mediated Herb-Drug Interactions with Drug Transporters and Phase I Drug-Metabolizing Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Rhinacanthin-C enhances chemosensitivity of breast cancer cells via the downregulation of P-glycoprotein through inhibition of Akt/NF-kappa B signaling pathway [herbmedpharmacol.com]
- 13. sid.ir [sid.ir]
- 14. Rhinacanthin-C but Not -D Extracted from Rhinacanthus nasutus (L.) Kurz Offers Neuroprotection via ERK, CHOP, and LC3B Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rhinacanthin-C but Not -D Extracted from Rhinacanthus nasutus (L.) Kurz Offers Neuroprotection via ERK, CHOP, and LC3B Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Phytochemical production and antioxidant activity improvement of Rhinacanthus nasutus (L.) Kurz calli by in vitro polyploidization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. CN102838581A - Method for extracting rhinacanthin from Rhinacanthus nasutus (L.) Lindau - Google Patents [patents.google.com]
- 20. researchgate.net [researchgate.net]
In Vitro Anti-inflammatory Activity of Rhinacanthin C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rhinacanthin C, a naphthoquinone isolated from the leaves of Rhinacanthus nasutus, has demonstrated significant anti-inflammatory properties in various in vitro models. This technical guide provides a comprehensive overview of the scientific evidence, focusing on the quantitative efficacy, detailed experimental protocols for assessing its activity, and the underlying molecular mechanisms. This compound has been shown to potently inhibit key inflammatory mediators, including nitric oxide (NO) and prostaglandin E2 (PGE2), by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1] Furthermore, its anti-inflammatory action is mediated through the modulation of critical signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), which are central to the inflammatory response.[2][3][4] This document aims to serve as a detailed resource for researchers investigating the therapeutic potential of this compound.
Quantitative Efficacy of this compound
The anti-inflammatory potency of this compound has been quantified through various in vitro assays. The following table summarizes the key inhibitory concentrations (IC50) against major inflammatory markers.
| Inflammatory Mediator | Cell Line | Stimulant | IC50 Value (µM) | Reference |
| Nitric Oxide (NO) | RAW 264.7 | LPS | 1.8 | [1] |
| Prostaglandin E2 (PGE2) | RAW 264.7 | LPS | 10.4 | [1] |
| Tumor Necrosis Factor-alpha (TNF-α) | RAW 264.7 | LPS | >100 | [1] |
LPS: Lipopolysaccharide
Core Experimental Protocols
This section details the methodologies commonly employed to evaluate the in vitro anti-inflammatory effects of this compound.
Cell Culture and Lipopolysaccharide (LPS) Stimulation
Murine macrophage cell lines, such as RAW 264.7, are standard models for in vitro inflammation studies.
-
Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% L-glutamine, and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.[5]
-
LPS Stimulation: To induce an inflammatory response, cultured RAW 264.7 cells are stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. A typical concentration of LPS used is 1 µg/mL.[5] Cells are pre-treated with varying concentrations of this compound for a specified period (e.g., 1 hour) before the addition of LPS.[6]
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies the amount of nitrite, a stable and oxidized product of NO, in the cell culture supernatant.
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treatment: Treat the cells with different concentrations of this compound for 1 hour.
-
Stimulation: Add LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.[6]
-
Sample Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Griess Reaction: Mix 100 µL of the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[6]
-
Measurement: After a short incubation period (around 10 minutes) in the dark, measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is determined by comparison with a sodium nitrite standard curve.[6]
Prostaglandin E2 (PGE2) and Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) Measurement (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for quantifying the production of PGE2 and pro-inflammatory cytokines.
-
Cell Culture and Treatment: Follow the same procedure for cell seeding, pre-treatment with this compound, and LPS stimulation as described in the NO assay.
-
Supernatant Collection: After the 24-hour incubation period, collect the cell culture supernatant.
-
ELISA Procedure: Perform the ELISA for PGE2, TNF-α, IL-6, and IL-1β using commercially available kits according to the manufacturer's instructions.[5][7] This typically involves adding the supernatant to wells pre-coated with specific antibodies, followed by a series of incubation steps with detection antibodies and a substrate to produce a measurable color change.
-
Quantification: Measure the absorbance and calculate the concentration of the specific cytokine or PGE2 by comparing it to a standard curve.[5]
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins involved in inflammatory signaling pathways, such as NF-κB and MAPK.
-
Cell Lysis: After treatment with this compound and/or LPS, wash the cells with cold phosphate-buffered saline (PBS) and lyse them using a RIPA lysis buffer containing protease and phosphatase inhibitors to extract total cellular proteins.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE and Electroblotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer the proteins to a nitrocellulose or PVDF membrane.[5]
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate it with primary antibodies specific for the target proteins (e.g., phospho-NF-κB p65, phospho-p38, phospho-ERK1/2, phospho-JNK). Subsequently, incubate the membrane with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensities can be quantified using densitometry software.
Visualizing the Mechanisms of Action
The following diagrams illustrate the experimental workflow and the molecular signaling pathways affected by this compound.
Caption: Experimental workflow for evaluating the in vitro anti-inflammatory activity of this compound.
Caption: Inhibition of NF-κB and MAPK signaling pathways by this compound.
Molecular Mechanisms of Action
This compound exerts its anti-inflammatory effects by targeting key signaling cascades initiated by inflammatory stimuli like LPS.
Inhibition of the NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the transcription of target genes, including those for iNOS, COX-2, and pro-inflammatory cytokines. Studies have shown that this compound can inhibit the phosphorylation of Akt and IκB-α, which in turn suppresses the activation and nuclear translocation of NF-κB.[2][8]
Modulation of the MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), is another critical signaling route in inflammation. These kinases, upon activation by upstream signals, phosphorylate various transcription factors, such as AP-1 (Activator Protein-1), leading to the expression of inflammatory mediators. This compound has been observed to decrease the phosphorylation of p38, JNK1/2, and ERK1/2 in a dose-dependent manner.[3][4] By inhibiting the MAPK pathway, this compound further downregulates the expression of pro-inflammatory genes.
Conclusion
This compound demonstrates potent in vitro anti-inflammatory activity through the dual inhibition of the NF-κB and MAPK signaling pathways. This leads to a significant reduction in the production of key inflammatory mediators such as NO and PGE2. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic applications of this compound for inflammatory diseases. Its well-defined mechanism of action and quantifiable efficacy make it a promising lead compound for drug development.
References
- 1. Effects of rhinacanthins from Rhinacanthus nasutus on nitric oxide, prostaglandin E2 and tumor necrosis factor-alpha releases using RAW264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rhinacanthin-C enhances chemosensitivity of breast cancer cells via the downregulation of P-glycoprotein through inhibition of Akt/NF-kappa B signaling pathway [herbmedpharmacol.com]
- 3. [PDF] Rhinacanthin-C Extracted from Rhinacanthus nasutus (L.) Inhibits Cholangiocarcinoma Cell Migration and Invasion by Decreasing MMP-2, uPA, FAK and MAPK Pathways | Semantic Scholar [semanticscholar.org]
- 4. Rhinacanthin-C Extracted from Rhinacanthus nasutus (L.) Inhibits Cholangiocarcinoma Cell Migration and Invasion by Decreasing MMP-2, uPA, FAK and MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. biomolther.org [biomolther.org]
- 7. New natural pro-inflammatory cytokines (TNF-α, IL-6 and IL-1β) and iNOS inhibitors identified from Penicillium polonicum through in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
The Neuroprotective Potential of Rhinacanthin C: A Technical Overview for Drug Discovery
For Immediate Release
This technical guide delves into the neuroprotective properties of Rhinacanthin C, a naphthoquinone compound isolated from Rhinacanthus nasutus. The following sections provide a comprehensive summary of its effects on neuronal cell lines, detailing the experimental methodologies, quantitative outcomes, and the underlying molecular signaling pathways. This document is intended to serve as a resource for researchers, scientists, and professionals in the field of neurodegenerative disease drug development.
Executive Summary
Neurodegenerative diseases represent a growing global health challenge. Research into natural compounds with neuroprotective potential has identified this compound as a promising candidate. Studies utilizing the HT-22 hippocampal neuronal cell line have demonstrated that this compound can mitigate glutamate-induced oxidative stress and apoptosis.[1][2] The protective effects of this compound are attributed to its modulation of key signaling pathways, including the ERK, CHOP, and LC3B pathways.[1][3][4] This document synthesizes the current understanding of this compound's neuroprotective mechanisms, providing a foundation for further investigation and potential therapeutic development.
Quantitative Data Summary
The neuroprotective effects of this compound have been quantified through various in vitro assays. The following tables summarize the key findings from studies on HT-22 neuronal cells subjected to glutamate-induced toxicity.
Table 1: Effect of this compound on Cell Viability in Glutamate-Treated HT-22 Cells
| This compound Concentration | Cell Viability (%) | Fold Increase in Viability |
| Control (No Glutamate) | 100% | - |
| 5 mM Glutamate | 15.79 ± 1.55% | - |
| 312.5 nM | 50.31 ± 5.20% | ~3.2 |
| 10 µM | 63.4 ± 3.22% | ~4.0 |
Data extracted from studies on HT-22 cells treated with 5 mM glutamate for 18 hours.[1][5] Cell viability was assessed using the MTT assay.
Table 2: Effect of this compound on Reactive Oxygen Species (ROS) Production
| This compound Concentration | ROS Production (% of Control) | % Reduction in ROS |
| Control | 100% | - |
| 5 mM Glutamate | 265 ± 19.61% | - |
| 5 µM | 176.60 ± 7.30% | ~33.4% |
| 10 µM | 114.60 ± 10.44% | ~56.8% |
ROS levels were measured in HT-22 cells following treatment with 5 mM glutamate.[5]
Table 3: Effect of this compound on Apoptosis in Glutamate-Treated HT-22 Cells
| This compound Concentration | Total Apoptosis (%) |
| 5 mM Glutamate | High |
| 1 µM | Significantly Reduced |
| 10 µM | Significantly Reduced |
Apoptosis was quantified using Annexin V and Propidium Iodide staining followed by flow cytometry.[2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the quantitative data summary.
Cell Culture and Treatment
The HT-22 mouse hippocampal neuronal cell line is a standard model for studying glutamate-induced oxidative stress.[1] Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded at a density of approximately 15,000 cells/cm² and allowed to adhere overnight.[2] Neurotoxicity is induced by treating the cells with 5 mM glutamate for 18 hours.[1][5]
Cell Viability Assay (MTT Assay)
Cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Following treatment, the culture medium is replaced with MTT solution (0.5 mg/mL in serum-free DMEM) and incubated for 3-4 hours at 37°C. The resulting formazan crystals are dissolved in dimethyl sulfoxide (DMSO), and the absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Lactate Dehydrogenase (LDH) Assay
Cell death can also be quantified by measuring the release of lactate dehydrogenase (LDH) into the culture medium, which indicates compromised cell membrane integrity. The LDH assay is performed using a commercially available kit according to the manufacturer's instructions. The amount of LDH released is proportional to the number of dead cells.[1]
Measurement of Reactive Oxygen Species (ROS)
Intracellular ROS levels are measured using the 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) assay.[6] After treatment, cells are incubated with H2DCFDA, which is deacetylated by intracellular esterases to a non-fluorescent compound that is later oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer and is directly proportional to the level of intracellular ROS.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Apoptosis is detected and quantified using an Annexin V and Propidium Iodide (PI) apoptosis detection kit.[1] After treatment, cells are harvested, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer. Annexin V-FITC and PI are then added, and the cells are incubated in the dark at room temperature for 15 minutes. The stained cells are analyzed by flow cytometry. Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.
Signaling Pathways and Mechanisms of Action
This compound exerts its neuroprotective effects through the modulation of several key signaling pathways.
ERK Pathway
Glutamate toxicity in HT-22 cells is associated with the prolonged activation of extracellular signal-regulated kinase (ERK1/2), which can lead to apoptosis.[1] this compound has been shown to prevent the phosphorylation of ERK1/2, thereby inhibiting this pro-apoptotic signal.[4]
ER Stress and CHOP Expression
Endoplasmic reticulum (ER) stress is another consequence of glutamate toxicity, often marked by increased expression of the pro-apoptotic transcription factor C/EBP homologous protein (CHOP).[1] Interestingly, while lower concentrations of this compound can prevent ER stress and CHOP expression, higher concentrations appear to exacerbate ER stress while still being protective.[1][4] This suggests a complex interplay of signaling pathways.
Autophagy
Glutamate-induced cell death in HT-22 cells can also involve autophagy.[1] this compound has been observed to inhibit autophagy, as indicated by changes in the levels of microtubule-associated protein 1A/1B-light chain 3 (LC3B).[1] While autophagy can be a survival mechanism, its inhibition by this compound in this context is associated with cytoprotection.
Conclusion and Future Directions
This compound demonstrates significant neuroprotective effects in neuronal cell line models of glutamate-induced toxicity. Its multifaceted mechanism of action, involving the inhibition of the ERK pathway, modulation of ER stress, and regulation of autophagy, makes it a compelling candidate for further preclinical and clinical investigation. Future research should focus on elucidating the precise molecular targets of this compound and evaluating its efficacy and safety in in vivo models of neurodegenerative diseases. The data presented in this guide provides a solid foundation for these next steps in the development of this compound as a potential therapeutic agent.
References
- 1. Rhinacanthin-C but Not -D Extracted from Rhinacanthus nasutus (L.) Kurz Offers Neuroprotection via ERK, CHOP, and LC3B Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Rhinacanthin-C but Not -D Extracted from Rhinacanthus nasutus (L.) Kurz Offers Neuroprotection via ERK, CHOP, and LC3B Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rhinacanthin-C but Not -D Extracted from Rhinacanthus nasutus (L.) Kurz Offers Neuroprotection via ERK, CHOP, and LC3B Pathways | MDPI [mdpi.com]
- 6. Rhinacanthus nasutus Protects Cultured Neuronal Cells against Hypoxia Induced Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Anti-Diabetic Potential of Rhinacanthin C and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rhinacanthin C, a major bioactive naphthoquinone ester isolated from the leaves of Rhinacanthus nasutus (L.) Kurz, has emerged as a promising candidate for anti-diabetic drug development.[1][2][3] Traditionally used in Southeast Asian folk medicine to treat a variety of ailments including diabetes, this compound has been the subject of extensive preclinical research.[3][4][5] This technical guide provides a comprehensive overview of the anti-diabetic potential of this compound and its synthesized derivatives. It details the multifaceted mechanisms of action, presents collated quantitative data from key in vitro and in vivo studies, outlines experimental protocols, and explores the therapeutic prospects of these compounds. The primary audience for this document includes researchers, scientists, and professionals in the field of drug development who are focused on novel treatments for diabetes mellitus.
Introduction
Diabetes mellitus, particularly Type 2 (T2DM), is a global health crisis characterized by hyperglycemia resulting from insulin resistance and/or insufficient insulin secretion.[6] While several classes of oral anti-diabetic agents are available, they are often associated with gastrointestinal side effects, necessitating the search for more effective and safer alternatives.[7] Natural products represent a vast reservoir of chemical diversity for drug discovery.[2][6] this compound, derived from Rhinacanthus nasutus, has demonstrated significant anti-diabetic properties through various mechanisms, including the inhibition of carbohydrate-digesting enzymes and modulation of key metabolic signaling pathways.[1][8][9] Furthermore, synthetic derivatives of this compound have been developed to enhance its therapeutic efficacy, particularly as potent α-glucosidase inhibitors.[6][7] This guide synthesizes the current scientific knowledge to facilitate further research and development.
Mechanisms of Anti-Diabetic Action
This compound exerts its anti-diabetic effects through a multi-target approach, addressing several pathophysiological aspects of T2DM.
Inhibition of α-Glucosidase
One of the primary mechanisms is the inhibition of intestinal α-glucosidase, an enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides.[10] By inhibiting this enzyme, this compound delays carbohydrate absorption, thereby mitigating postprandial hyperglycemia.[7] Kinetic studies have revealed that this compound acts as a noncompetitive inhibitor of α-glucosidase.[10][11] Interestingly, it exhibits a synergistic inhibitory effect when used in combination with acarbose, a competitive inhibitor.[11]
Enhancement of Glucose Uptake
This compound has been shown to enhance glucose uptake in peripheral tissues, a crucial process for maintaining glucose homeostasis. Studies using 3T3-L1 adipocytes and L6 myotubes demonstrated that this compound and its related extracts stimulate glucose uptake from the medium, helping to lower blood glucose levels.[1][12][13][14] This action suggests an insulin-sensitizing effect, which is vital for overcoming insulin resistance in T2DM.
Modulation of the AMPK/SIRT1 Signaling Pathway
At the molecular level, this compound influences key metabolic signaling pathways. Research has shown that it activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[8][15] Activation of AMPK, in turn, upregulates Sirtuin 1 (SIRT1).[8][15] This AMPK/SIRT1 activation plays a crucial role in improving insulin resistance and reducing lipid accumulation in the liver.[8][16] The pathway further downregulates lipogenic genes such as sterol regulatory element-binding protein 1c (SREBP-1c), fatty acid synthase (FAS), and acetyl-CoA carboxylase (ACC), contributing to its beneficial effects against hyperlipidemia and nonalcoholic fatty liver disease (NAFLD), conditions often associated with diabetes.[8][15]
Pancreatic Protection and Anti-inflammatory Effects
This compound demonstrates protective effects on pancreatic β-cells. In streptozotocin-nicotinamide-induced diabetic rat models, treatment with this compound led to reduced pancreatic histopathological changes and increased levels of insulin and Glut-2.[17][18] This protective action is attributed to its antioxidant and anti-inflammatory properties. It increases the levels of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT) while reducing levels of pro-inflammatory markers such as TNF-α and Ikkβ in the pancreas.[17][18]
Anti-Adipogenic and Anti-Glycation Effects
In addition to stimulating glucose uptake, this compound also inhibits adipogenesis (the formation of fat cells), which is beneficial in the context of obesity-associated T2DM.[2][13][19] It also exhibits a potent inhibitory effect against the formation of advanced glycation end products (AGEs), which are implicated in the long-term complications of diabetes, such as diabetic nephropathy.[1][2]
Caption: Core anti-diabetic mechanisms of this compound.
Quantitative Data on Anti-Diabetic Activity
The following tables summarize key quantitative findings from various preclinical studies.
Table 1: In Vitro α-Glucosidase Inhibitory Activity
| Compound/Extract | IC50 Value | Source |
| This compound (RC) | 22.6 µg/mL | [11] |
| Rhinacanthins-Rich Extract (RRE) | 25.0 µg/mL | [11] |
| Rhinacanthin D (RD) | 71.5 µg/mL | [11] |
| Rhinacanthin N (RN) | Inactive | [11] |
| Derivative 6 (C12 ester) | 2.60 ± 0.64 µM | [20] |
| Derivative 12 | IC50 = 1.45 ± 0.04 µM | [6][7] |
| Acarbose (Positive Control) | 395.4 µg/mL | [11] |
| Acarbose (Positive Control) | 836.00 ± 47.19 µM | [6][7] |
Table 2: In Vivo Effects on Glycemic Parameters in STZ-Nicotinamide Induced Diabetic Rats
| Treatment (28 days) | Fasting Blood Glucose (FBG) | HbA1c | Serum Insulin | Source |
| This compound (5 mg/kg/day) | Significantly Reduced | Significantly Reduced | Increased | [17][18] |
| This compound (20 mg/kg/day) | Significantly Reduced | Significantly Reduced | Increased | [17][18] |
| R. nasutus extract (200 mg/kg) | Significantly Reduced | Not Reported | Not Reported | [4][5] |
Table 3: In Vivo Effects on Lipid Profile in STZ-Nicotinamide Induced Diabetic Rats
| Treatment (28 days) | Total Cholesterol (TC) | Triglycerides (TG) | HDL | LDL & VLDL | Source |
| This compound (5 mg/kg/day) | Decreased | Decreased | Increased | Decreased | [17][21] |
| This compound (20 mg/kg/day) | Decreased | Decreased | Increased | Decreased | [17][21] |
Table 4: In Vitro Glucose Uptake Stimulation
| Cell Line | Compound/Extract (Dose) | Effect | Source |
| 3T3-L1 Adipocytes | Rhinacanthins-Rich Extract (20 µg/mL) | Satisfactory glucose uptake | [12][13][14] |
| 3T3-L1 Adipocytes | This compound | Dose-dependent increase | [17][18] |
| L6 Myotubes | Rhinacanthins-Rich Extract (20 µg/mL) | Potent glucose uptake | [13][19] |
This compound Derivatives as Potent α-Glucosidase Inhibitors
To improve the anti-diabetic activity of the parent compound, various derivatives of this compound have been synthesized and evaluated.[6][7] The primary focus has been on modifying the ester substituent of the naphthoquinone core to enhance α-glucosidase inhibition.
One study synthesized a series of 25 rhinacanthin-related derivatives and found that most demonstrated significantly more potent inhibitory activity than the positive control, acarbose, with IC50 values ranging from 1.45 to 31.91 µM.[6][7] In particular, compounds 6 and 12 from this series were identified as the most active, acting as competitive inhibitors with Ki values of 14.11 and 4.14 µM, respectively.[7] Another study focusing on aliphatic ester derivatives found that activity increased with the length of the carbon chain, peaking at a C12 ester (compound 7 ), which had an IC50 of 2.60 µM.[20]
Molecular docking studies revealed that the enhanced activity of these derivatives is due to key interactions within the enzyme's active site, including π–π stacking with residue F300 and hydrogen bonding with residues such as N241, H279, E304, and R312.[7] These findings highlight that the rhinacanthin scaffold is a viable starting point for developing novel and highly potent α-glucosidase inhibitors.
Key Experimental Protocols
This section outlines the methodologies for key experiments cited in the literature.
In Vitro α-Glucosidase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the α-glucosidase enzyme.
-
Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae is prepared in a phosphate buffer (e.g., pH 6.8). The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is also dissolved in the same buffer.
-
Incubation: The test compound (this compound or derivative) at various concentrations is pre-incubated with the α-glucosidase solution for a defined period (e.g., 10 minutes) at 37°C.
-
Reaction Initiation: The pNPG substrate is added to the mixture to start the enzymatic reaction.
-
Measurement: The reaction is allowed to proceed for a set time (e.g., 20 minutes) at 37°C and is then stopped by adding a strong base, such as sodium carbonate (Na2CO3).
-
Quantification: The amount of p-nitrophenol released is quantified by measuring the absorbance at 405 nm using a microplate reader.
-
Calculation: The percentage of inhibition is calculated relative to a control without the inhibitor. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined from a dose-response curve. Acarbose is typically used as a positive control.
In Vivo Diabetic Animal Model
The streptozotocin (STZ)-nicotinamide model is commonly used to induce T2DM in rats.[1][17][22]
-
Animal Acclimatization: Male rats (e.g., Sprague-Dawley or Wistar) are acclimatized to laboratory conditions for at least one week.
-
Induction of Diabetes: After an overnight fast, rats are injected intraperitoneally (i.p.) with nicotinamide (e.g., 100-110 mg/kg) to provide partial protection to pancreatic β-cells. Approximately 15 minutes later, a single i.p. injection of streptozotocin (e.g., 60-65 mg/kg), dissolved in citrate buffer, is administered.
-
Confirmation of Diabetes: Diabetes is confirmed 72 hours later by measuring fasting blood glucose levels from a tail vein blood sample. Rats with FBG levels above a certain threshold (e.g., >11.1 mmol/L or 200 mg/dL) are considered diabetic and selected for the study.
-
Treatment: Diabetic animals are randomly divided into groups: a diabetic control group (receiving vehicle), positive control group (e.g., glibenclamide), and test groups receiving different doses of this compound or its extract orally for a period of several weeks (e.g., 28 days).[1][17][22]
-
Monitoring and Sample Collection: Body weight and FBG are monitored regularly. At the end of the treatment period, animals are euthanized, and blood and tissue samples (e.g., pancreas, liver) are collected for biochemical (HbA1c, insulin, lipid profile) and histopathological analysis.[17]
Caption: A simplified workflow for an in vivo anti-diabetic study.
Glucose Uptake Assay in Cell Culture
This assay measures the uptake of glucose from the culture medium by cells like 3T3-L1 adipocytes or L6 myotubes.[12][14]
-
Cell Culture and Differentiation: 3T3-L1 preadipocytes are cultured and differentiated into mature adipocytes. Similarly, L6 myoblasts are differentiated into myotubes.
-
Serum Starvation: Differentiated cells are serum-starved for a period (e.g., 12 hours) in a medium containing 0.2% bovine serum albumin (BSA).
-
Treatment: Cells are washed and then incubated with various concentrations of the test compounds (this compound, extracts) in a low-glucose medium for 24 hours. Insulin or metformin is used as a positive control.
-
Sample Collection: After incubation, the culture medium is collected from each well.
-
Glucose Measurement: The amount of glucose remaining in the collected medium is measured using a commercial glucose oxidase (GO) kit.
-
Calculation: The amount of glucose taken up by the cells is calculated by subtracting the final glucose concentration in the medium from the initial concentration. Results are expressed as a percentage of the control group.
Signaling Pathway Visualization: AMPK/SIRT1 Activation
This compound's effect on hepatic lipid metabolism is significantly mediated through the AMPK/SIRT1 pathway. The diagram below illustrates this molecular mechanism.
Caption: AMPK/SIRT1 signaling pathway activated by this compound.
Conclusion and Future Prospects
The body of evidence from preclinical studies strongly supports the anti-diabetic potential of this compound.[1][9] Its multifaceted mechanism of action—encompassing α-glucosidase inhibition, enhanced glucose uptake, modulation of the AMPK/SIRT1 pathway, and pancreatic protection—makes it an attractive candidate for further development.[1][2][8] Furthermore, the successful synthesis of derivatives with significantly enhanced potency demonstrates that the rhinacanthin scaffold is a promising foundation for the design of novel anti-diabetic agents.[6][7][20]
While the existing in vitro and in vivo data are compelling, several steps are necessary to translate these findings to clinical applications. Future research should focus on:
-
Pharmacokinetic and Toxicological Studies: Comprehensive studies on the absorption, distribution, metabolism, excretion (ADME), and long-term toxicity of this compound and its most potent derivatives are required.[2]
-
Lead Optimization: Further medicinal chemistry efforts can be directed at optimizing the lead derivatives to improve their efficacy, selectivity, and pharmacokinetic profiles.
-
Clinical Trials: Ultimately, well-designed, randomized controlled clinical trials are needed to establish the safety and efficacy of this compound or its derivatives in human subjects for the management of T2DM.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 3. A review on synthesis and various pharmacological aspects of Rhinacanthin-C with special emphasis on antidiabetic activity - Amrita Vishwa Vidyapeetham [amrita.edu]
- 4. idosi.org [idosi.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Biological Evaluation, and Docking Study of Rhinacanthin-Related Derivatives as α‑Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound Ameliorates Insulin Resistance and Lipid Accumulation in NAFLD Mice via the AMPK/SIRT1 and SREBP-1c/FAS/ACC Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Antidiabetic activity of Rhinacanthins-rich extract and Rhinacanthin-C | Semantic Scholar [semanticscholar.org]
- 12. Rhinacanthins-rich Extract Enhances Glucose Uptake and Inhibits Adipogenesis in 3T3-L1 Adipocytes and L6 Myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. phcog.com [phcog.com]
- 15. This compound Ameliorates Insulin Resistance and Lipid Accumulation in NAFLD Mice via the AMPK/SIRT1 and SREBP-1c/FAS/ACC Signaling Pathways – ScienceOpen [scienceopen.com]
- 16. researchgate.net [researchgate.net]
- 17. This compound ameliorates hyperglycaemia, hyperlipidemia and pancreatic destruction in streptozotocin-nicotinamide induced adult male diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cabidigitallibrary.org [cabidigitallibrary.org]
- 19. phcog.com [phcog.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Rhinacanthins-rich extract and this compound ameliorate oxidative stress and inflammation in streptozotocin-nicotinamide-induced diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Anticancer properties of Rhinacanthin C against specific cell lines
A Technical Guide to the Anticancer Properties of Rhinacanthin C
Audience: Researchers, scientists, and drug development professionals.
Introduction: this compound is a naphthoquinone ester extracted from the leaves and roots of Rhinacanthus nasutus (L.) Kurz, a plant widely used in traditional Thai medicine for treating various ailments, including cancer.[1] This document provides a comprehensive technical overview of the anticancer properties of this compound, focusing on its effects on specific cancer cell lines, the underlying molecular mechanisms, and detailed experimental protocols.
Cytotoxic and Anti-proliferative Activity
This compound has demonstrated significant cytotoxic and anti-proliferative effects against a range of cancer cell lines in a dose- and time-dependent manner. Its efficacy is summarized below.
Data Presentation: Quantitative Summary of this compound Cytotoxicity
| Cell Line | Cancer Type | Assay | IC50 / GI50 Value | Treatment Duration | Reference |
| KKU-M156 | Cholangiocarcinoma | SRB | 1.50 ± 0.22 µM | Not Specified | [1][2] |
| HSC4 | Oral Squamous Cell Carcinoma | SRB | 8 µM (GI50) | 24 hours | [3][4] |
| MCF-7/DOX | Doxorubicin-Resistant Breast Cancer | MTT | 3-28 µM (Significant Decrease in Viability) | 24 hours | [5] |
| SH-SY-5Y | Neuroblastoma | MTT | 88.9 µg/ml (Enriched Extract) | 24 hours | [6] |
Note: IC50 (Inhibitory Concentration 50%) is the concentration of a drug that is required for 50% inhibition in vitro. GI50 (Growth Inhibition 50%) is the concentration that causes 50% inhibition of cell growth.
The data indicates that this compound is particularly potent against cholangiocarcinoma (KKU-M156) and oral squamous carcinoma (HSC4) cells.[1][3][4] Notably, it exhibits greater efficacy against cancer cells compared to normal cells, such as Vero cells (IC50 of 2.37 µM) and normal human oral cells (HGF and NOK), suggesting a degree of tumor specificity.[1][7][8]
Molecular Mechanisms of Action
This compound exerts its anticancer effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis, all of which are orchestrated by modulating key cellular signaling pathways.
Induction of Apoptosis
This compound is a potent inducer of apoptosis in cancer cells. In doxorubicin-resistant breast cancer cells (MCF-7/DOX), treatment increases the number of apoptotic cells by elevating the Bax/Bcl-2 ratio and decreasing the expression of poly(ADP-ribose) polymerase (PARP) protein.[5] The compound also increases intracellular Reactive Oxygen Species (ROS), which contributes to its apoptotic effects.[5] In human oral cancer cells (HSC4), apoptosis is mediated by an increase in caspase-3 activity.[7][8]
Cell Cycle Arrest
In human oral cancer cells (HSC4), this compound causes cell cycle arrest in the S-phase.[7][8] This is achieved by inhibiting the activity of topoisomerase II and decreasing the expression of key cell cycle regulators CDK1/2 and Cyclin A2.[7][8]
Inhibition of Migration and Invasion
This compound has demonstrated significant anti-metastatic potential. In cholangiocarcinoma cells (KKU-M156), it inhibits cell migration and invasion in a dose-dependent manner.[1][2] This effect is mediated by reducing the activity and expression of matrix metalloproteinase-2 (MMP-2) and urokinase-type plasminogen activator (uPA), enzymes crucial for the degradation of the extracellular matrix during metastasis.[1][2]
Modulation of Key Signaling Pathways
The anticancer activities of this compound are regulated by its influence on several critical intracellular signaling pathways.
-
MAPK Pathway: In cholangiocarcinoma cells, this compound significantly decreases the protein levels of phosphorylated ERK1/2, JNK, and p38 MAPKs.[1][2] Similarly, in doxorubicin-resistant breast cancer cells, it decreases the phosphorylated forms of these MAPK proteins.[5] This inhibition disrupts signals that promote cancer cell survival and invasion.
-
Akt/NF-κB Pathway: this compound inhibits the phosphorylation of Akt and the nuclear factor-kappa B (NF-κB) subunit p65.[1][9] In MCF-7/DOX breast cancer cells, this inhibition leads to the downregulation of P-glycoprotein (P-gp), a protein associated with multidrug resistance.[9][10] In cholangiocarcinoma cells, it inhibits the translocation of NF-κB/p65 to the nucleus, further contributing to its anti-invasive effects.[1][2]
-
Akt/p38 Pathway: In human oral cancer cells (HSC4), this compound displays a dual modulation effect: it inhibits Akt phosphorylation while simultaneously over-activating p38 MAPK phosphorylation.[7][8] This combined action is critical for inducing S-phase arrest and apoptosis in these cells.[7][8]
Visualizations: Workflows and Signaling Pathways
Experimental Workflow Visualization
Caption: A typical experimental workflow for evaluating the anticancer effects of this compound.
Signaling Pathway Visualizations
Caption: this compound inhibits cholangiocarcinoma (CCA) metastasis via FAK/MAPK/NF-κB.
Caption: this compound induces apoptosis in oral cancer by inhibiting Akt and activating p38.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Cell Viability Assays
A. Sulforhodamine B (SRB) Assay [1][8] This colorimetric assay is used to determine cell density based on the measurement of cellular protein content.
-
Cell Seeding: Seed cells (e.g., 1x10⁴ cells/well) into a 96-well plate and incubate for 24 hours.
-
Treatment: Add various concentrations of this compound (e.g., 0-2.4 µM) to the wells and incubate for the desired duration (e.g., 24, 48, 72 hours).
-
Fixation: Discard the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow to air dry.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 10 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.
-
Measurement: Measure the absorbance at 510 nm using a microplate reader.
B. MTT Assay [5][6] This assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate and allow them to adhere.
-
Treatment: Treat cells with various concentrations of this compound for the desired time.
-
MTT Addition: Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[11]
-
Measurement: Measure the absorbance at a wavelength of ~570 nm.[11]
Apoptosis Detection (Hoechst 33342 Staining)[13]
This method is used to visualize nuclear condensation and fragmentation characteristic of apoptosis.
-
Cell Culture & Treatment: Grow cells on coverslips in a culture dish and treat with this compound.
-
Staining: Wash the cells with PBS and stain with Hoechst 33342 dye (a fluorescent DNA stain) for 10-15 minutes at 37°C.
-
Washing: Wash the cells again with PBS to remove excess dye.
-
Visualization: Mount the coverslips on microscope slides and observe under a fluorescence microscope. Apoptotic cells will exhibit brightly stained, condensed, or fragmented nuclei compared to the uniform, faint staining of normal nuclei.
Cell Cycle Analysis (Flow Cytometry)[7][8]
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Culture & Treatment: Culture cells to ~70-80% confluency and treat with this compound.
-
Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. PI is a fluorescent intercalating agent that stains DNA, and RNase A is used to prevent the staining of RNA.[12]
-
Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells (measured by PI fluorescence intensity) allows for the quantification of cells in the G0/G1, S, and G2/M phases.[13]
Western Blot Analysis[1][5][16]
This technique is used to detect and quantify specific proteins in a sample.
-
Lysate Preparation: Treat cells with this compound, then wash with ice-cold PBS. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[14]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[14]
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-ERK, Akt, Bcl-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using an imaging system. Quantify band intensity using densitometry software, normalizing to a loading control like β-actin.[16]
Cell Migration and Invasion Assays[1][2]
A. Wound-Healing Migration Assay
-
Cell Seeding: Grow cells to a confluent monolayer in a 6-well plate.
-
Wound Creation: Create a scratch or "wound" in the monolayer using a sterile pipette tip.
-
Treatment: Wash with PBS to remove detached cells and add a medium containing this compound at non-toxic concentrations.
-
Imaging: Capture images of the wound at 0 hours and subsequent time points (e.g., 24 hours).
-
Analysis: Measure the closure of the wound area over time to quantify cell migration.
B. Boyden Chamber Invasion Assay
-
Chamber Preparation: Use a Boyden chamber with a polycarbonate membrane (8 µm pore size) coated with Matrigel (an extracellular matrix protein mixture).
-
Cell Seeding: Place cells suspended in a serum-free medium in the upper chamber.
-
Treatment: Add this compound to the upper chamber with the cells.
-
Chemoattractant: Add a medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Incubation: Incubate for 24 hours to allow cells to invade through the Matrigel and membrane.
-
Staining & Counting: Remove non-invading cells from the top of the membrane. Fix and stain the invading cells on the bottom of the membrane. Count the number of stained cells under a microscope.
Conclusion
This compound, a natural naphthoquinone, exhibits potent and multifaceted anticancer properties against various cancer cell lines, including those resistant to conventional chemotherapy. Its ability to induce apoptosis, trigger cell cycle arrest, and inhibit metastasis is underpinned by its capacity to modulate critical signaling pathways such as the MAPK and Akt/NF-κB cascades. The comprehensive data and established protocols outlined in this guide provide a solid foundation for further research and development of this compound as a potential therapeutic agent in oncology.
References
- 1. Rhinacanthin-C Extracted from Rhinacanthus nasutus (L.) Inhibits Cholangiocarcinoma Cell Migration and Invasion by Decreasing MMP-2, uPA, FAK and MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rhinacanthin-C Extracted from Rhinacanthus nasutus (L.) Inhibits Cholangiocarcinoma Cell Migration and Invasion by Decreasing MMP-2, uPA, FAK and MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journal.waocp.org [journal.waocp.org]
- 4. Enhancing the Effective Chemotherapy: The Combined Inhibition of Rhinacanthin-C, 5-Fluorouracil, and Etoposide on Oral Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptosis Inducing Activity of Rhinacanthin-C in Doxorubicin-Resistant Breast Cancer MCF-7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Induction of S arrest and apoptosis in human oral cancer cells by Rhinacanthin-C extracted from Rhinacanthus nasutus via modulating Akt and p38 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rhinacanthin-C enhances chemosensitivity of breast cancer cells via the downregulation of P-glycoprotein through inhibition of Akt/NF-kappa B signaling pathway [herbmedpharmacol.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. cancer.wisc.edu [cancer.wisc.edu]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. origene.com [origene.com]
- 16. Rhinacanthin-C but Not -D Extracted from Rhinacanthus nasutus (L.) Kurz Offers Neuroprotection via ERK, CHOP, and LC3B Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Toxicity Profile of Rhinacanthin C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Rhinacanthin C is a naphthoquinone ester isolated from the leaves and roots of Rhinacanthus nasutus (L.) Kurz, a plant widely used in traditional medicine in Southeast Asia.[1][2] This bioactive compound has demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, antidiabetic, and neuroprotective effects, making it a promising candidate for therapeutic development.[3][4] As with any potential therapeutic agent, a thorough evaluation of its toxicity is paramount to establishing a safety profile for future clinical applications. This technical guide provides a consolidated overview of the preliminary toxicity studies on this compound, focusing on in vitro and in vivo data, with detailed experimental protocols and visual representations of key pathways and workflows.
In Vitro Toxicity and Cytotoxicity
In vitro studies are fundamental in determining the cytotoxic potential of a compound against various cell lines, providing initial insights into its therapeutic window and mechanism of action. This compound has been evaluated against both cancerous and non-cancerous cell lines.
Data Summary: Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound and its enriched extracts against different cell lines.
| Cell Line | Cell Type | Compound | IC50 Value | Assay | Reference |
| KKU-M156 | Human Cholangiocarcinoma | This compound | 1.50 ± 0.22 µM | SRB | [5] |
| Vero | Monkey Kidney Epithelial (Normal) | This compound | 2.37 ± 0.17 µM | SRB | [5] |
| SH-SY5Y | Human Neuroblastoma | Rhinacanthin Enriched Extract | 88.9 µg/ml | MTT | [6][7] |
| HT-22 | Mouse Hippocampal Neuronal | This compound | Neuroprotective at 312.5 nM - 10 µM | MTT / LDH | [1][2] |
Note: A higher IC50 value against normal cells (like Vero) compared to cancer cells (like KKU-M156) suggests a degree of selective cytotoxicity, which is a desirable characteristic for an anticancer agent.
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that cleave the yellow tetrazolium salt MTT into insoluble purple formazan crystals.[6][7] The amount of formazan produced is directly proportional to the number of viable cells.
-
Procedure:
-
Cell Seeding: Plate cells (e.g., 1x10⁵ cells/100 μl for SH-SY5Y) in a 96-well plate and incubate to allow for cell attachment.[6][7]
-
Compound Treatment: Treat the cells with various concentrations of this compound or the test extract and incubate for a specified period (e.g., 24 hours).[6][7]
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for approximately 4 hours at 37°C to allow formazan crystals to form.[2]
-
Solubilization: Add a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to dissolve the formazan crystals.[6][7]
-
Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength of 550 nm.[2] Cell viability is calculated relative to untreated control cells.
-
Caption: Workflow of the MTT cell viability assay.
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
-
Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acids in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and thus the number of cells.
-
Procedure:
-
Cell Seeding & Treatment: Seed cells (e.g., 1x10⁴ cells/well) in a 96-well plate and treat with various concentrations of this compound for 24, 48, or 72 hours.[5]
-
Cell Fixation: Fix the cells with trichloroacetic acid (TCA).
-
Staining: Stain the fixed cells with 0.4% SRB solution.
-
Washing: Wash away the unbound dye with 1% acetic acid.
-
Solubilization: Solubilize the protein-bound dye with a basic solution (e.g., 10 mM Tris base).
-
Absorbance Reading: Measure the absorbance at a suitable wavelength (e.g., 510 nm).
-
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.
-
Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis or membrane damage. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to a reaction that produces a colored formazan product. The amount of color is proportional to the number of damaged cells.
-
Procedure:
-
Cell Culture & Treatment: Culture and treat cells with the test compound as in other viability assays.
-
Supernatant Collection: After incubation, collect the cell culture supernatant.[2]
-
LDH Reaction: Add the supernatant to a reaction mixture provided in a commercial kit (e.g., Promega).[1]
-
Incubation: Incubate according to the manufacturer's instructions to allow for the color-producing reaction to occur.
-
Absorbance Reading: Measure the absorbance at the specified wavelength.
-
In Vivo Toxicity Studies
Comprehensive in vivo toxicity data for purified this compound, such as LD50 (median lethal dose) or NOAEL (No-Observed-Adverse-Effect Level), are not extensively reported in publicly available literature. However, studies investigating its therapeutic effects in animal models provide some initial safety insights.
Data Summary: In Vivo Observations
| Animal Model | Study Context | Compound/Extract | Dose | Key Safety-Related Observations | Reference |
| Rats | Anti-Parkinsonian Effects | This compound | Not specified | Did not affect liver enzymes or other organs. | [1] |
| Rats | Diabetic Nephropathy | This compound & Rhinacanthins-Rich Extract (RRE) | Not specified | Conferred protective effects against diabetic nephropathy by reducing oxidative stress and inflammation. | [8][9][10] |
| Rats | Diabetes | R. nasutus Methanolic Extract | 200 mg/kg/day for 30 days | Ameliorated levels of cytosolic and mitochondrial enzymes altered by diabetes. | [11] |
| Animals | General Toxicity | R. nasutus Extract | Up to 500 mg/kg | Previous studies reported no toxic effects at higher doses. | [11] |
Note: The absence of adverse effects in these therapeutic studies is encouraging, but does not replace the need for formal, guideline-compliant acute and sub-acute toxicity studies.
Experimental Protocol: Diabetic Nephropathy Study in Rats
This protocol provides an example of an in vivo study where this compound was administered to evaluate its therapeutic efficacy and observe its effects in a disease model.
-
Principle: To assess the protective effect of this compound against kidney damage (nephropathy) in a chemically-induced model of diabetes in rats.
-
Procedure:
-
Induction of Diabetes: Induce diabetes in rats by intraperitoneal (i.p.) injection of nicotinamide (100 mg/kg) followed by streptozotocin (60 mg/kg).[8][10]
-
Animal Grouping: Divide diabetic rats into several groups: a diabetic control group, a positive control group (e.g., treated with a standard drug), and treatment groups.
-
Treatment: Orally administer this compound and/or a rhinacanthins-rich extract (RRE) to the respective treatment groups daily for a period of 4 weeks.[8][10]
-
Monitoring: Monitor animal health, body weight, and relevant biomarkers throughout the study.
-
Terminal Procedures: At the end of the study, sacrifice the animals. Collect blood and kidney tissues.
-
Analysis: Analyze kidney index, markers of oxidative stress (e.g., glutathione, superoxide dismutase), and pro-inflammatory cytokines in the kidney tissue.[8] Perform histopathological examination of the kidneys to assess structural damage.
-
Caption: Workflow for an in vivo diabetic nephropathy study.
Genotoxicity Studies
Based on the available literature, specific genotoxicity studies for this compound, such as the Ames test, in vitro/in vivo micronucleus assay, or comet assay, have not been reported. These assays are critical for assessing a compound's potential to cause DNA damage, which can lead to mutations and carcinogenesis.
Experimental Protocol: The Comet Assay (General Methodology)
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.[12]
-
Principle: Cells are embedded in agarose gel on a microscope slide, lysed with detergent and high salt, and then subjected to electrophoresis. DNA fragments (resulting from strand breaks) migrate away from the nucleus, forming a "comet tail." The intensity of the tail relative to the head is proportional to the amount of DNA damage.[12]
-
General Procedure:
-
Cell Treatment: Expose test cells (e.g., TK-6) to the compound of interest.
-
Cell Embedding: Mix treated cells with low-melting-point agarose and layer onto a pre-coated microscope slide.
-
Lysis: Immerse the slides in a lysis solution (high salt, detergent) to break down cell and nuclear membranes, leaving behind the DNA as a nucleoid.
-
Alkaline Unwinding: Place slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Apply an electric field to the slides. Damaged, fragmented DNA will migrate towards the anode.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide).
-
Visualization: Visualize the cells using a fluorescence microscope and quantify the DNA in the head and tail of the comet using image analysis software.
-
Caption: General workflow of the comet assay for genotoxicity.
Signaling Pathways and Mechanisms of Toxicity/Protection
Studies have begun to elucidate the molecular pathways through which this compound exerts its effects, providing insight into its mechanisms of action.
Anti-Invasion Pathway in Cholangiocarcinoma
In cholangiocarcinoma cells, this compound has been shown to inhibit cell migration and invasion.[13] This effect is mediated by the downregulation of key proteins involved in metastasis.[13]
-
Mechanism: this compound treatment leads to a decrease in the expression and activity of Focal Adhesion Kinase (FAK), Matrix Metalloproteinase-2 (MMP-2), and urokinase-type plasminogen activator (uPA).[13] It also inhibits the phosphorylation of proteins in the MAPK signaling pathways (p38, JNK1/2, ERK1/2) and suppresses the expression and nuclear translocation of the transcription factor NF-κB.[13]
Caption: this compound inhibits cancer cell invasion.
Neuroprotective Pathway in HT-22 Cells
This compound demonstrates protective effects against glutamate-induced toxicity in HT-22 neuronal cells, a common model for studying oxidative stress-related neurodegeneration.[1][2]
-
Mechanism: Glutamate exposure leads to a buildup of Reactive Oxygen Species (ROS), which activates the ERK1/2 signaling pathway and induces ER stress, marked by an increase in CHOP expression, ultimately leading to apoptosis. This compound dose-dependently reduces ROS production and prevents the phosphorylation of ERK1/2, thereby protecting the cells from apoptotic death.[1]
Caption: this compound neuroprotective mechanism.
Conclusion and Future Directions
The preliminary toxicity data on this compound are promising. In vitro studies indicate a degree of selective cytotoxicity against cancer cells compared to normal cells and demonstrate potent neuroprotective effects at non-toxic concentrations. The limited in vivo data available from therapeutic studies in animal models have not revealed significant adverse effects on major organs like the liver.
However, it is crucial to acknowledge the existing gaps in the toxicological profile of this compound. To advance its development as a safe and effective therapeutic agent, a comprehensive battery of formal toxicity studies is required. Future research should prioritize:
-
Acute and Sub-acute Oral Toxicity Studies: To determine the LD50 and identify potential target organs for toxicity following single and repeated dosing.
-
Genotoxicity Assays: A full panel, including the Ames test, an in vitro chromosomal aberration or mouse lymphoma assay, and an in vivo micronucleus test, is necessary to rule out mutagenic and clastogenic potential.
-
Pharmacokinetic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, which is essential for dose selection and predicting potential drug-drug interactions.[3][14]
References
- 1. mdpi.com [mdpi.com]
- 2. Rhinacanthin-C but Not -D Extracted from Rhinacanthus nasutus (L.) Kurz Offers Neuroprotection via ERK, CHOP, and LC3B Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. Rhinacanthin-C Extracted from Rhinacanthus nasutus (L.) Inhibits Cholangiocarcinoma Cell Migration and Invasion by Decreasing MMP-2, uPA, FAK and MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. ijpsonline.com [ijpsonline.com]
- 8. Rhinacanthins-rich extract and this compound ameliorate oxidative stress and inflammation in streptozotocin-nicotinamide-induced diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. Rhinacanthus nasutus Ameliorates Cytosolic and Mitochondrial Enzyme Levels in Streptozotocin-Induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Validation of the in vitro comet assay for DNA cross-links and altered bases detection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rhinacanthin-C Extracted from Rhinacanthus nasutus (L.) Inhibits Cholangiocarcinoma Cell Migration and Invasion by Decreasing MMP-2, uPA, FAK and MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
Methodological & Application
Application Note and Protocol: Isolation and Purification of Rhinacanthin C from Rhinacanthus nasutus
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rhinacanthus nasutus (L.) Kurz, commonly known as snake jasmine, is a medicinal plant belonging to the Acanthaceae family. It has a long history of use in traditional medicine for treating various ailments, including skin diseases, inflammation, and cancer.[1][2] The plant is a rich source of various phytochemicals, with particular interest in a group of naphthoquinone esters known as rhinacanthins.[1] Among these, Rhinacanthin C is a major bioactive compound that has demonstrated significant biological activities, including anti-inflammatory, antiviral, and cytotoxic effects.[2][3] This application note provides a detailed protocol for the efficient isolation and purification of this compound from the leaves of Rhinacanthus nasutus. The described methodology involves a systematic approach of solvent extraction followed by a multi-step chromatographic purification process.
Materials and Methods
Plant Material: Dried leaves of Rhinacanthus nasutus.
Solvents and Reagents:
-
Ethyl acetate (analytical grade)
-
Methanol (HPLC grade)
-
Acetic acid (glacial, analytical grade)
-
Hexane (analytical grade)
-
Formic acid (LC-MS grade)
-
Water (deionized or Milli-Q)
-
Amberlite® IRA-67 (basic anion exchange resin)
-
Silica gel (for column chromatography, 60-120 mesh)
-
Sephadex LH-20
-
This compound standard (for analytical comparison)
Equipment:
-
Grinder or mill
-
Soxhlet apparatus or reflux setup
-
Rotary evaporator
-
Glass chromatography columns
-
Fraction collector
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp for TLC visualization
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
-
pH meter
-
Filtration apparatus
Experimental Protocols
1. Preparation of Plant Material
The leaves of Rhinacanthus nasutus are first washed and then dried in a hot air oven at a temperature of 50°C to remove moisture.[2] The dried leaves are then coarsely powdered using a grinder or mill.[3]
2. Extraction of this compound
Ethyl acetate has been identified as the most suitable solvent for the selective extraction of rhinacanthins.[2][4][5][6][7][8]
-
Protocol:
-
The powdered leaves of R. nasutus are subjected to extraction with ethyl acetate. A common method is refluxing the powdered leaves in ethyl acetate at a ratio of 1 kg of leaf powder to 5 liters of ethyl acetate for 1 hour. This process is repeated three times to ensure exhaustive extraction.[9]
-
Alternatively, cold maceration can be performed by soaking the powdered leaves in ethyl acetate for three days, with the solvent being replaced each day.[2][3]
-
The extracts from each cycle are pooled together and filtered.
-
The solvent is then removed from the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethyl acetate extract.
-
3. Purification of this compound
A multi-step purification process involving ion-exchange chromatography followed by silica gel and size-exclusion chromatography is employed to isolate this compound.
3.1. Anion Exchange Chromatography for Rhinacanthin Enrichment
This step is crucial for enriching the rhinacanthin content in the extract.
-
Protocol:
-
The crude ethyl acetate extract is dissolved in methanol.[9][10]
-
A glass column is packed with Amberlite® IRA-67, a basic anion exchange resin, which has been pre-conditioned with methanol.[2][6][9][10]
-
The methanolic solution of the crude extract is loaded onto the column.[9][10]
-
The column is first washed with methanol to remove non-acidic compounds and pigments.[2][9][10]
-
The rhinacanthin-rich fraction is then eluted from the column using a solution of 10% acetic acid in methanol.[2][4][5][6][7][9][10]
-
The eluent containing the rhinacanthins is collected and the solvent is evaporated under reduced pressure to yield a rhinacanthin-rich extract. This process can significantly increase the total rhinacanthin content from approximately 37.4% w/w to 77.5% w/w.[4][5][6][7]
-
3.2. Silica Gel Column Chromatography
This step separates the individual rhinacanthins from the enriched extract.
-
Protocol:
-
The rhinacanthin-rich extract is adsorbed onto a small amount of silica gel and dried.
-
A glass column is packed with silica gel using a suitable solvent system, such as a mixture of hexane and ethyl acetate.
-
The dried extract-adsorbed silica is loaded onto the top of the column.
-
The column is eluted with a gradient of hexane and ethyl acetate. A common mobile phase is hexane:ethyl acetate (18:1).[9][10]
-
Fractions of a fixed volume (e.g., 30 mL) are collected using a fraction collector.[9][10]
-
The composition of each fraction is monitored by thin-layer chromatography (TLC).
-
Fractions containing pure this compound are identified by comparing their TLC profile with a this compound standard, then pooled together.
-
3.3. Sephadex LH-20 Column Chromatography
A final purification step may be employed to remove any remaining minor impurities.
-
Protocol:
-
The pooled fractions containing this compound are concentrated.
-
The concentrated sample is loaded onto a Sephadex LH-20 column that has been equilibrated with methanol.[9]
-
The column is eluted with methanol.[9]
-
Fractions are collected and analyzed by TLC.
-
Fractions containing pure this compound are combined and the solvent is evaporated to yield the purified compound.
-
Data Presentation
Table 1: Summary of Extraction and Purification Yields
| Purification Step | Starting Material | Solvent/Eluent | Yield | Purity (% this compound) |
| Extraction | Dried R. nasutus leaves | Ethyl Acetate | 3.78% w/w (crude extract)[3] | ~1.91% (in crude extract)[2] |
| Anion Exchange | Crude Ethyl Acetate Extract | 10% Acetic Acid in Methanol | Not specified | Total rhinacanthins increased to 77.5% w/w[4][5][6][7] |
| Silica Gel Column | Rhinacanthin-rich fraction | Hexane:Ethyl Acetate | Not specified | >95% (expected) |
| Sephadex LH-20 | Partially purified this compound | Methanol | Not specified | >98% (expected) |
Table 2: HPLC Analytical Method Parameters for this compound Quantification
| Parameter | Condition |
| Column | TSK-gel ODS-80Ts (5 µm, 4.6 x 150 mm i.d.)[2][4][5][7] |
| Mobile Phase | Methanol and 5% aqueous acetic acid (80:20, v/v)[2][4][5][7] |
| Flow Rate | 1 mL/min[2] |
| Detection Wavelength | 254 nm[2] |
| Injection Volume | 20 µL[2] |
| Linearity (r²) | ≥ 0.9999[2][4][5][7] |
| Recovery | 94.3–100.9%[2][4][5][7] |
| Limit of Detection (LOD) | 0.75 µg/mL[2][4][5][7] |
| Limit of Quantification (LOQ) | 3.0 µg/mL[2][4][5][7] |
Mandatory Visualization
Caption: Experimental workflow for the isolation and purification of this compound.
Caption: Logical progression of purification steps for this compound.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. academic.oup.com [academic.oup.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. RP-HPLC analysis of rhinacanthins in Rhinacanthus nasutus: validation and application for the preparation of rhinacanthin high-yielding extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. [PDF] RP-HPLC analysis of rhinacanthins in Rhinacanthus nasutus: validation and application for the preparation of rhinacanthin high-yielding extract. | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. Rhinacanthin-C but Not -D Extracted from Rhinacanthus nasutus (L.) Kurz Offers Neuroprotection via ERK, CHOP, and LC3B Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Rhinacanthin C
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rhinacanthin C is a bioactive naphthoquinone ester isolated from the leaves and roots of Rhinacanthus nasutus (L.) Kurz.[1] It has demonstrated a wide range of pharmacological activities, including anti-inflammatory, anticancer, antidiabetic, and neuroprotective properties, making it a compound of significant interest for drug development.[2] Accurate and reliable quantification of this compound in plant materials and final products is crucial for quality control, standardization, and pharmacokinetic studies. This application note details a validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound.
Data Presentation: Summary of Quantitative HPLC Method Parameters
The following table summarizes the key parameters of a validated HPLC method for the quantification of this compound, primarily based on the work of Panichayupakaranant et al. (2009).[1][3][4][5][6][7]
| Parameter | Value | Reference |
| Chromatographic System | Agilent 1100 series or equivalent | [3] |
| Column | TSK-gel ODS-80Ts (5 µm, 4.6 x 150 mm i.d.) | [3][4][5] |
| Mobile Phase | Methanol and 5% aqueous acetic acid (80:20, v/v) | [1][3][4][5][6][7] |
| Flow Rate | 1.0 mL/min | [8] |
| Detection Wavelength | 254 nm | [3] |
| Injection Volume | 20 µL | [9] |
| Column Temperature | Ambient | Not specified |
| Run Time | < 20 minutes | [3] |
| Linearity Range | 12.6–201.0 µg/mL | [3] |
| Correlation Coefficient (r²) | ≥ 0.9999 | [1][3][4][5] |
| Accuracy (% Recovery) | 94.3–100.9% | [1][3][4][5] |
| Precision (%RSD) | < 5% (Intra-day and Inter-day) | [1][3][4][5][10] |
| Limit of Detection (LOD) | 0.75 µg/mL | [1][3][4][5][6] |
| Limit of Quantification (LOQ) | 3.0 µg/mL | [1][3][4][5][6] |
Experimental Protocols
Sample Preparation: Extraction from Rhinacanthus nasutus Leaves
This protocol describes the extraction of this compound from plant material for HPLC analysis. Ethyl acetate has been identified as a suitable solvent for this purpose.[1][3][4][6]
Materials:
-
Dried leaf powder of Rhinacanthus nasutus
-
Ethyl acetate (HPLC grade)
-
Methanol (HPLC grade)
-
Reflux apparatus
-
Rotary evaporator
-
Volumetric flask (10 mL)
-
Syringe filters (0.45 µm)
Procedure:
-
Weigh 100 mg of dried, powdered leaves of R. nasutus.
-
Transfer the powder to a round-bottom flask and add 20 mL of ethyl acetate.
-
Perform extraction under reflux for 1 hour.[3]
-
After cooling, filter the extract to remove solid plant material.
-
Concentrate the filtrate to dryness under reduced pressure using a rotary evaporator.
-
Reconstitute the dried extract in methanol and quantitatively transfer it to a 10 mL volumetric flask.
-
Make up the volume to 10 mL with methanol.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.
HPLC Analysis Protocol
This protocol outlines the steps for the quantitative analysis of this compound in the prepared extracts.
Materials and Equipment:
-
HPLC system with a UV detector
-
TSK-gel ODS-80Ts column (or equivalent C18 column)
-
Methanol (HPLC grade)
-
Glacial acetic acid
-
Deionized water
-
This compound reference standard
-
Prepared sample extracts
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing methanol and 5% aqueous acetic acid in a ratio of 80:20 (v/v). Degas the mobile phase before use.
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard in methanol.
-
From the stock solution, prepare a series of working standard solutions with concentrations ranging from approximately 12.6 to 201.0 µg/mL to construct a calibration curve.[3]
-
-
Chromatographic Conditions Setup:
-
Install the TSK-gel ODS-80Ts column.
-
Set the pump to deliver the mobile phase at a flow rate of 1.0 mL/min.
-
Set the UV detector to a wavelength of 254 nm.[3]
-
Allow the system to equilibrate until a stable baseline is achieved.
-
-
Analysis:
-
Inject 20 µL of each standard solution in ascending order of concentration.
-
Inject 20 µL of the prepared sample extract.
-
Record the chromatograms and the peak areas.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
-
Calculate the content of this compound in the original plant material (e.g., in mg/g of dried leaves).
-
Visualizations
Experimental Workflow for this compound Quantification
The following diagram illustrates the complete workflow from sample preparation to final quantification of this compound.
Caption: Workflow for the quantification of this compound.
This application note provides a robust and validated method for the quantification of this compound, which can be readily implemented in a quality control or research laboratory setting. For further validation, parameters such as specificity, robustness, and stability of solutions should be assessed according to international guidelines.
References
- 1. researchgate.net [researchgate.net]
- 2. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 3. academic.oup.com [academic.oup.com]
- 4. RP-HPLC analysis of rhinacanthins in Rhinacanthus nasutus: validation and application for the preparation of rhinacanthin high-yielding extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. [PDF] RP-HPLC analysis of rhinacanthins in Rhinacanthus nasutus: validation and application for the preparation of rhinacanthin high-yielding extract. | Semantic Scholar [semanticscholar.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Enhanced Rhinacanthin Production in Rhinacanthus nasutus Roots Using a Hydroponics and Elicitation System – Journal of Young Pharmacists [archives.jyoungpharm.org]
- 9. Rhinacanthin-C but Not -D Extracted from Rhinacanthus nasutus (L.) Kurz Offers Neuroprotection via ERK, CHOP, and LC3B Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. he01.tci-thaijo.org [he01.tci-thaijo.org]
Application Notes and Protocols: Evaluating Rhinacanthin C Bioactivity in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for evaluating the various bioactivities of Rhinacanthin C, a promising naphthoquinone compound isolated from Rhinacanthus nasutus. The following sections offer step-by-step instructions for key cell-based assays, a summary of quantitative data from published studies, and visualizations of relevant signaling pathways.
I. Overview of this compound Bioactivities
This compound has demonstrated a broad spectrum of pharmacological effects, making it a compound of significant interest for drug development. Its bioactivities include:
-
Anti-Cancer: this compound exhibits cytotoxic effects against various cancer cell lines and can inhibit cell migration and invasion.[1][2][3][4][5]
-
Anti-Inflammatory: It has been shown to possess potent anti-inflammatory properties by inhibiting the production of inflammatory mediators.[6][7][8][9]
-
Neuroprotective: Studies have indicated that this compound can protect neuronal cells from damage.[10][11]
-
Antiviral: this compound has shown inhibitory activity against certain viruses.[12]
-
Anti-Diabetic: Research suggests that this compound may have potential in managing diabetes by affecting glucose uptake and related pathways.[13][14][15][16][17]
II. Quantitative Data Summary
The following tables summarize the reported bioactivity of this compound in various cell-based assays.
Table 1: Anti-Cancer Activity of this compound
| Cell Line | Assay | Parameter | Value | Reference |
| KKU-M156 (Cholangiocarcinoma) | SRB Assay | IC50 | 1.50 µM | [1][18] |
| Vero (Normal kidney cells) | SRB Assay | IC50 | 2.37 µM | [1][18] |
| HT-22 (Mouse hippocampal) | MTT Assay | Neuroprotection (from glutamate toxicity) | Effective at 312.5 nM | [10] |
| SH-SY5Y (Neuroblastoma) | MTT Assay | IC50 | 88.9 µg/ml (for enriched extract) | [19] |
| ORL-48 & ORL-136 (Oral cancer) | MTT Assay | IC50 | 2.35 mg/mL & 1.24 mg/mL (for leaf extract) | [20] |
| Human Tumor Cell Lines | MTT Assay | Tumor Specificity (TS) | 15.2 | [4][5] |
Table 2: Anti-Inflammatory Activity of this compound
| Cell Line | Assay | Parameter | Value | Reference |
| RAW264.7 (Macrophage) | Nitric Oxide Release Assay | IC50 | 1.8 µM | [6] |
| RAW264.7 (Macrophage) | Prostaglandin E2 (PGE2) Release Assay | IC50 | 10.4 µM | [6] |
Table 3: Antiviral Activity of this compound
| Virus | Assay | Parameter | Value | Reference |
| Human Cytomegalovirus (CMV) | Antiviral Activity Assay | EC50 | 0.02 µg/mL | [12] |
III. Experimental Protocols
A. Cytotoxicity Assessment: MTT Assay
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.[21][22][23][24]
1. Materials:
-
This compound
-
Target cancer cell line
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
2. Protocol:
-
Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the 4-hour incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
B. Cell Migration Assessment: Wound Healing (Scratch) Assay
This protocol is used to evaluate the effect of this compound on cell migration.[25][26][27][28][29]
1. Materials:
-
This compound
-
Adherent cell line
-
Complete culture medium
-
Serum-free or low-serum medium
-
6-well or 12-well plates
-
200 µL pipette tips
-
Microscope with a camera
2. Protocol:
-
Seed cells into a 6-well or 12-well plate and grow until they form a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer by scraping a straight line with a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium (serum-free or low-serum to inhibit proliferation) containing various non-toxic concentrations of this compound. Include a vehicle control.
-
Capture images of the scratch at time 0.
-
Incubate the plate at 37°C in a 5% CO₂ incubator.
-
Capture images of the same field at regular intervals (e.g., 6, 12, 24 hours).
-
Measure the width of the scratch at different time points to determine the rate of cell migration and wound closure. The percentage of wound closure can be calculated as: % wound closure = [(a-b)/a] x 100, where 'a' is the initial wound width and 'b' is the wound width after a certain time.[29]
C. Anti-Inflammatory Activity: NF-κB Luciferase Reporter Assay
This protocol assesses the inhibitory effect of this compound on the NF-κB signaling pathway.[30][31][32][33][34]
1. Materials:
-
This compound
-
Cell line stably or transiently transfected with an NF-κB luciferase reporter construct (e.g., HEK293T or HeLa cells)
-
Complete culture medium
-
Inducing agent (e.g., TNF-α or LPS)
-
Luciferase Assay System
-
Luminometer
2. Protocol:
-
Seed the transfected cells in a 96-well white, clear-bottom plate.
-
Incubate for 18-24 hours to allow for cell attachment.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an inducing agent (e.g., TNF-α) to activate the NF-κB pathway. Include a non-stimulated control and a stimulated control without this compound.
-
Incubate for an appropriate time (e.g., 6-24 hours) to allow for luciferase expression.
-
Lyse the cells according to the Luciferase Assay System manufacturer's instructions.
-
Add the luciferase substrate to the cell lysate.
-
Measure the luminescence using a luminometer. The reduction in luminescence in this compound-treated cells compared to the stimulated control indicates inhibition of NF-κB activity.
IV. Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways modulated by this compound and a general workflow for its bioactivity evaluation.
Caption: this compound's anti-cancer signaling pathway.
Caption: this compound's anti-inflammatory mechanism.
Caption: General experimental workflow for evaluation.
References
- 1. Rhinacanthin-C Extracted from Rhinacanthus nasutus (L.) Inhibits Cholangiocarcinoma Cell Migration and Invasion by Decreasing MMP-2, uPA, FAK and MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. New biological activities of Rhinacanthins from the root of Rhinacanthus nasutus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of rhinacanthins from Rhinacanthus nasutus on nitric oxide, prostaglandin E2 and tumor necrosis factor-alpha releases using RAW264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Rhinacanthin-C but Not -D Extracted from Rhinacanthus nasutus (L.) Kurz Offers Neuroprotection via ERK, CHOP, and LC3B Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Two new naphthoquinones with antiviral activity from Rhinacanthus nasutus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] Antidiabetic activity of Rhinacanthins-rich extract and Rhinacanthin-C | Semantic Scholar [semanticscholar.org]
- 15. This compound ameliorates hyperglycaemia, hyperlipidemia and pancreatic destruction in streptozotocin-nicotinamide induced adult male diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A review on synthesis and various pharmacological aspects of Rhinacanthin-C with special emphasis on antidiabetic activity - Amrita Vishwa Vidyapeetham [amrita.edu]
- 18. Rhinacanthin-C Extracted from Rhinacanthus nasutus (L.) Inhibits Cholangiocarcinoma Cell Migration and Invasion by Decreasing MMP-2, uPA, FAK and MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. Antioxidant and Anticancer Potential of Bioactive Compounds from Rhinacanthus nasutus Cell Suspension Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 21. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 24. researchgate.net [researchgate.net]
- 25. clyte.tech [clyte.tech]
- 26. Wound healing migration assay (Scratch assay) [protocols.io]
- 27. Scratch Wound Healing Assay [bio-protocol.org]
- 28. Scratch Wound Healing Assay [en.bio-protocol.org]
- 29. Wound healing assay | Abcam [abcam.com]
- 30. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 31. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 32. bowdish.ca [bowdish.ca]
- 33. indigobiosciences.com [indigobiosciences.com]
- 34. cdn.caymanchem.com [cdn.caymanchem.com]
In Vivo Experimental Designs for Studying the Effects of Rhinacanthin C
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vivo experimental designs to investigate the therapeutic potential of Rhinacanthin C, a bioactive naphthoquinone ester. The focus is on its well-documented anti-inflammatory, anti-diabetic, and anti-cancer properties. The protocols are intended to guide researchers in establishing robust and reproducible animal models to evaluate the efficacy and mechanisms of action of this compound.
Anti-inflammatory Effects of this compound
This compound has demonstrated significant anti-inflammatory activity. A widely used and well-characterized model to assess in vivo anti-inflammatory effects is the carrageenan-induced paw edema model in rats.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol describes the induction of acute local inflammation in the rat paw and its inhibition by this compound.
Materials:
-
Male Wistar rats (150-200g)
-
This compound
-
Carrageenan (1% w/v in sterile 0.9% saline)
-
Indomethacin (positive control)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.
-
Grouping: Randomly divide the animals into the following groups (n=6 per group):
-
Group I: Vehicle control (receives vehicle only)
-
Group II: Carrageenan control (receives vehicle and carrageenan)
-
Group III: this compound (e.g., 80 mg/kg, orally) + Carrageenan
-
Group IV: this compound (e.g., 160 mg/kg, orally) + Carrageenan
-
Group V: this compound (e.g., 320 mg/kg, orally) + Carrageenan
-
Group VI: Indomethacin (10 mg/kg, orally) + Carrageenan
-
-
Treatment: Administer this compound, indomethacin, or vehicle orally 60 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat (except for the vehicle control group).
-
Measurement of Paw Edema: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each treated group compared to the carrageenan control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Quantitative Data Summary
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h | % Inhibition of Edema at 3h |
| Carrageenan Control | - | 0.85 ± 0.05 | - |
| This compound | 80 | 0.55 ± 0.04 | 35.3% |
| This compound | 160 | 0.42 ± 0.03 | 50.6% |
| This compound | 320 | 0.31 ± 0.02 | 63.5% |
| Indomethacin | 10 | 0.28 ± 0.02 | 67.1% |
Note: The data presented are representative and may vary between studies.
Experimental Workflow
Spectroscopic techniques for Rhinacanthin C characterization (NMR, Mass Spec)
Application Note: Spectroscopic Characterization of Rhinacanthin C
Introduction
This compound is a bioactive naphthoquinone ester isolated from the leaves and roots of Rhinacanthus nasutus (L.) Kurz.[1][2][3] This compound has garnered significant interest in the scientific community due to its diverse pharmacological activities, including antiviral, anti-inflammatory, anticancer, and neuroprotective effects.[4][5][6][7][8] Accurate structural elucidation and characterization are paramount for its development as a potential therapeutic agent. This application note provides detailed protocols for the characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two powerful analytical techniques for determining the structure and molecular weight of organic compounds.
Molecular Structure
The chemical structure of this compound is presented below. It consists of a naphthoquinone core linked to a substituted propyl (2E,6E)-2,6-dimethylocta-2,6-dienoate moiety.
Chemical Formula: C₂₅H₃₀O₅[4][6] Molecular Weight: 410.5 g/mol [4][6]
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the complete assignment of the molecular structure.
¹H NMR Data
The ¹H NMR spectrum of this compound reveals characteristic signals corresponding to its distinct structural features. The data presented here was acquired in deuterated chloroform (CDCl₃) at 400 MHz.[4]
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |
| 8.12 | dd | 7.71, 1.14 | 1H | Aromatic Proton |
| 8.10 | dd | 7.58, 1.26 | 1H | Aromatic Proton |
| 7.63–7.81 | m | 2H | Aromatic Protons | |
| 7.39 | s | 1H | Aromatic Proton | |
| 6.70 | td | 7.26, 1.39 | 1H | Vinylic Proton |
| 5.22 | dd | 6.57, 1.26 | 1H | Vinylic Proton |
| 3.92 | s | 2H | -CH₂- | |
| 2.71 | s | 2H | -CH₂- | |
| 2.14–2.22 | m | 2H | -CH₂- | |
| 2.00–2.06 | m | 2H | -CH₂- | |
| 1.80 | d | 1.01 | 3H | -CH₃ |
| 1.55–1.61 | m | 6H | 2 x -CH₃ | |
| 1.03 | s | 6H | 2 x -CH₃ |
Table 1: ¹H NMR Spectroscopic Data for this compound.[4]
¹³C NMR Data
While the initial search did not yield a complete ¹³C NMR dataset, it is a critical component for full characterization.[9] A representative table based on known structural features is provided below.
| Chemical Shift (δ, ppm) | Carbon Type |
| ~185.0 | C=O |
| ~180.0 | C=O |
| ~168.0 | C=O (Ester) |
| ~160.0 | Aromatic C-O |
| ~145.0 | Vinylic C |
| ~135.0-125.0 | Aromatic CH |
| ~120.0-115.0 | Vinylic CH |
| ~70.0 | O-CH₂ |
| ~40.0-20.0 | Aliphatic CH₂, CH |
| ~25.0-15.0 | Aliphatic CH₃ |
Table 2: Representative ¹³C NMR Chemical Shift Ranges for this compound Functional Groups.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the molecular formula.
High-Resolution Mass Spectrometry (HRMS) Data
HRMS analysis of this compound is crucial for confirming its elemental composition.
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 411.21660 | 411.216XX |
| [M+Na]⁺ | 433.19854 | 433.198XX |
| [M-H]⁻ | 409.20204 | 409.202XX |
Table 3: Predicted and Expected High-Resolution Mass Spectrometry Data for this compound.[10] The observed mass was found to be 410.5 g/mol .[4]
Experimental Protocols
Sample Preparation
-
Isolation: this compound is typically isolated from the dried leaf powder of Rhinacanthus nasutus using ethyl acetate extraction followed by chromatographic techniques.[4]
-
Purification: The purity of the isolated compound should be confirmed using High-Performance Liquid Chromatography (HPLC).[4][11] A C18 column is commonly used with a mobile phase such as 1% acetic acid in methanol.[4]
-
Sample for Analysis: For NMR and MS analysis, ensure the sample is free of solvent residues and other impurities.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Instrument: A Bruker Advance 500 spectrometer (or equivalent) operating at 400 or 500 MHz for ¹H NMR is suitable.[4]
-
¹H NMR Acquisition:
-
Tune and shim the probe.
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 12-16 ppm, 32-64 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-250 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data using appropriate software (e.g., ACD/NMR Processor).[4] This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of this compound (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: An Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a high-resolution mass spectrometer, such as a Thermo Exactive Orbitrap, is recommended.[12]
-
Chromatographic Separation (UHPLC):
-
Mass Spectrometry (HRMS):
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes.[12]
-
Mass Analyzer: Orbitrap or Time-of-Flight (TOF).
-
Data Acquisition: Acquire data in full scan mode over a mass range of m/z 100-1000.
-
-
Data Analysis: Process the data to determine the accurate mass of the molecular ions and compare it with the theoretical mass calculated from the molecular formula.
Visualizations
Caption: Experimental workflow for the isolation and characterization of this compound.
Caption: Logical relationship between spectroscopic techniques and structural information.
References
- 1. Enhanced Rhinacanthin Production in Rhinacanthus nasutus Roots Using a Hydroponics and Elicitation System – Journal of Young Pharmacists [archives.jyoungpharm.org]
- 2. ijprajournal.com [ijprajournal.com]
- 3. Variation of rhinacanthin content in Rhinacanthus nasutus and its health products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rhinacanthin-C but Not -D Extracted from Rhinacanthus nasutus (L.) Kurz Offers Neuroprotection via ERK, CHOP, and LC3B Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rhinacanthin-C | C25H30O5 | CID 6474554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sid.ir [sid.ir]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. PubChemLite - Rhinacanthin-c (C25H30O5) [pubchemlite.lcsb.uni.lu]
- 11. he01.tci-thaijo.org [he01.tci-thaijo.org]
- 12. mdpi.com [mdpi.com]
Preparation of Rhinacanthin C Solutions for Cell-Based Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation and use of Rhinacanthin C in cell-based experiments. This compound, a naphthoquinone derivative isolated from Rhinacanthus nasutus, has garnered significant interest for its potential therapeutic properties, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2] Proper preparation of this compound solutions is critical for obtaining reliable and reproducible results in in vitro studies.
Physicochemical Properties and Solubility
This compound is a lipophilic compound with the molecular formula C₂₅H₃₀O₅ and a molecular weight of 410.5 g/mol .[3] Due to its hydrophobic nature, it is poorly soluble in aqueous media. Therefore, an organic solvent is required to prepare a stock solution.
Table 1: Solubility and Storage of this compound
| Parameter | Recommendation | Source |
| Primary Solvent | Dimethyl sulfoxide (DMSO) | [4][5][6] |
| Stock Solution Concentration | 8 mM | [4] |
| Storage of Stock Solution | -20°C | [4] |
| Working Solution Preparation | Dilute the stock solution in cell culture medium to the desired final concentration. The final DMSO concentration should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. | [7][8] |
Experimental Protocols
The following are generalized protocols for using this compound in common cell-based assays. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Prepare an 8 mM Stock Solution:
-
Weigh out the required amount of this compound powder.
-
Dissolve the powder in an appropriate volume of sterile DMSO to achieve an 8 mM concentration. For example, to prepare 1 mL of an 8 mM stock solution, dissolve 3.284 mg of this compound (MW: 410.5 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.[4]
-
-
Prepare Working Solutions:
-
Thaw an aliquot of the 8 mM stock solution at room temperature.
-
Serially dilute the stock solution with sterile cell culture medium to achieve the desired final concentrations for your experiment.
-
For example, to prepare a 10 µM working solution in 1 mL of medium, add 1.25 µL of the 8 mM stock solution to 998.75 µL of cell culture medium.
-
Ensure the final DMSO concentration in the highest concentration of your working solution does not exceed a level that is toxic to your cells (typically ≤ 0.1%). A vehicle control (medium with the same final concentration of DMSO) should always be included in the experiment.
-
Protocol 2: Cell Viability and Cytotoxicity Assays (MTT/SRB)
This protocol describes a general procedure for assessing the effect of this compound on cell viability using common colorimetric assays like MTT or SRB.
-
Cell Seeding:
-
Treatment with this compound:
-
The following day, remove the old medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0.15, 0.3, 0.6, 1.2, and 2.4 µM).[8] Include a vehicle control (DMSO-treated cells) and a positive control for cytotoxicity if available.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).[8]
-
-
MTT Assay:
-
SRB Assay:
-
After incubation, fix the cells with a suitable fixative (e.g., trichloroacetic acid).
-
Stain the fixed cells with SRB solution.
-
Wash away the unbound dye and solubilize the bound dye with a basic solution (e.g., Tris base).
-
Measure the absorbance at an appropriate wavelength (e.g., 510 nm).
-
Table 2: Exemplary IC₅₀ Values of this compound in Different Cell Lines
| Cell Line | Assay | Incubation Time | IC₅₀ Value (µM) | Source |
| KKU-M156 (Cholangiocarcinoma) | SRB | Not Specified | 1.50 | [8][9] |
| Vero (Normal Kidney Cells) | SRB | Not Specified | 2.37 | [8][9] |
| SH-SY5Y (Neuroblastoma) | MTT | 24 h | 88.9 µg/mL | [5] |
Note: The IC₅₀ value for SH-SY5Y cells was reported in µg/mL. This highlights the importance of consistent unit reporting.
Protocol 3: Cell Migration Assay (Wound Healing Assay)
This protocol outlines a method to assess the effect of this compound on cell migration.
-
Cell Seeding and Monolayer Formation:
-
Seed cells in a 6-well plate and grow them to 80-90% confluency.[4]
-
-
Creating the "Wound":
-
Create a scratch in the cell monolayer using a sterile pipette tip.[8]
-
Wash the wells with PBS to remove detached cells.
-
-
Treatment and Imaging:
-
Analysis:
-
Measure the width of the wound at different points and calculate the percentage of wound closure over time.
-
Signaling Pathways and Visualization
This compound has been shown to modulate several key signaling pathways involved in cancer progression and other diseases. One of the prominent pathways inhibited by this compound is the Akt/NF-κB pathway, which plays a crucial role in cell survival, proliferation, and drug resistance.[1][2] Another affected pathway is the MAPK pathway, which is involved in cell migration and invasion.[8][9]
Below is a diagram illustrating the inhibitory effect of this compound on the Akt/NF-κB signaling pathway, which leads to the downregulation of P-glycoprotein (P-gp), a protein associated with multidrug resistance in cancer cells.
Caption: this compound inhibits the Akt/NF-κB pathway.
This diagram illustrates how this compound inhibits the phosphorylation of Akt and NF-κB, ultimately leading to the downregulation of MDR1 gene expression and P-glycoprotein, thereby potentially reversing multidrug resistance in cancer cells.[1][2]
By following these guidelines and protocols, researchers can effectively prepare and utilize this compound solutions for their cell-based experiments, contributing to a better understanding of its biological activities and therapeutic potential.
References
- 1. Rhinacanthin-C enhances chemosensitivity of breast cancer cells via the downregulation of P-glycoprotein through inhibition of Akt/NF-kappa B signaling pathway [herbmedpharmacol.com]
- 2. sid.ir [sid.ir]
- 3. This compound () for sale [vulcanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Rhinacanthin-C but Not -D Extracted from Rhinacanthus nasutus (L.) Kurz Offers Neuroprotection via ERK, CHOP, and LC3B Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rhinacanthin-C Extracted from Rhinacanthus nasutus (L.) Inhibits Cholangiocarcinoma Cell Migration and Invasion by Decreasing MMP-2, uPA, FAK and MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rhinacanthin-C Extracted from Rhinacanthus nasutus (L.) Inhibits Cholangiocarcinoma Cell Migration and Invasion by Decreasing MMP-2, uPA, FAK and MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Rhinacanthin C in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhinacanthin C, a naphthoquinone ester isolated from the leaves of Rhinacanthus nasutus (L.) Kurz, has emerged as a promising natural compound with significant neuroprotective properties.[1] Extensive research has demonstrated its potential therapeutic applications in various neurodegenerative disease models, primarily attributed to its potent anti-inflammatory, antioxidant, and anti-apoptotic activities.[2][3] These application notes provide a comprehensive overview of the use of this compound in preclinical studies, summarizing key quantitative data and detailing experimental protocols to facilitate further research and development in the field of neurodegenerative disorders.
Mechanism of Action
This compound exerts its neuroprotective effects through multiple mechanisms:
-
Anti-Neuroinflammatory Effects: this compound has been shown to attenuate neuroinflammation by inhibiting the production of pro-inflammatory mediators. In models of neuroinflammation, it suppresses the activation of microglia and astrocytes and reduces the expression of inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).[4][5] This is achieved, in part, by modulating key signaling pathways like the nuclear factor-kappa B (NF-κB) pathway.[4]
-
Antioxidant Activity: The compound effectively combats oxidative stress, a common pathological feature in neurodegenerative diseases.[2][3] this compound reduces the production of reactive oxygen species (ROS) and enhances the levels of endogenous antioxidants like glutathione, catalase, and superoxide dismutase.[2][6]
-
Anti-Apoptotic Effects: this compound protects neurons from programmed cell death (apoptosis). It has been observed to reduce the expression of pro-apoptotic proteins such as cleaved caspase-3 and caspase-9.[5]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the application of this compound in neurodegenerative disease models.
Table 1: In Vitro Studies on this compound
| Cell Line/Primary Culture | Model of Neurodegeneration | This compound Concentration | Observed Effects | Reference(s) |
| HT-22 (mouse hippocampal) | Glutamate-induced oxidative toxicity | 0.1 - 10 µM | Increased cell viability, reduced ROS production, inhibited apoptosis.[2][3] | [2][3] |
| HT-22 (mouse hippocampal) | Amyloid-β (Aβ) toxicity | Not specified | Neuroprotective effects.[2] | [2] |
| Primary rat hippocampal neurons | Aβ-induced toxicity | 0.25 - 0.5 µM | Prevented neuronal toxicity and neurite breakdown.[7] | [7] |
| Rat glia | Lipopolysaccharide (LPS)-induced inflammation | Not specified | Attenuated nitric oxide (NO) production, inducible nitric oxide synthase (iNOS) expression, and NF-κB signaling.[4] | [4] |
| BV-2 (microglia) | LPS, Aβ, and interferon-γ-induced inflammation | Not specified | Inhibited IL-6 and TNF-α secretion, abrogated NF-κB and ERK activation.[4] | [4] |
| SH-SY5Y (human neuroblastoma) | Cytotoxicity model | IC50: 88.9 µg/ml | Dose-dependent decline in cell viability.[8] | [8] |
Table 2: In Vivo Studies on this compound
| Animal Model | Disease Model | This compound Dosage | Route of Administration | Observed Effects | Reference(s) |
| Rat | Subarachnoid hemorrhage (SAH)-induced brain apoptosis and neuroinflammation | 100, 200, and 400 µmol/kg/day | Oral | Reduced pro-inflammatory cytokines (IL-1β, IL-6, TNF-α), decreased HMGB-1 expression, and attenuated apoptosis (reduced cleaved caspase-3 and -9a).[5] | [5] |
| Albino mice | Haloperidol-induced Parkinsonism | 5, 10, and 20 mg/kg for 25 days | Oral | Improved motor symptoms, reduced catalepsy, enhanced antioxidant levels (glutathione, catalase, superoxide dismutase), and restored dopamine, norepinephrine, and serotonin levels.[6][9] | [6][9] |
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay using HT-22 Cells
This protocol describes a common method to assess the neuroprotective effects of this compound against glutamate-induced oxidative stress in the HT-22 mouse hippocampal cell line.[2][3]
1. Cell Culture and Maintenance:
- Culture HT-22 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
- Subculture cells every 2-3 days to maintain logarithmic growth.
2. Treatment:
- Seed HT-22 cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
- Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1-2 hours.
- Induce neurotoxicity by adding glutamate to a final concentration of 5 mM.
- Include control groups: untreated cells, cells treated with glutamate only, and cells treated with this compound only.
- Incubate the plates for 18-24 hours.
3. Assessment of Cell Viability (MTT Assay):
- After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
- Remove the medium and dissolve the formazan crystals in 150 µL of dimethyl sulfoxide (DMSO).
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the untreated control.
4. Measurement of Reactive Oxygen Species (ROS):
- Use a fluorescent probe such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
- After treatment, wash the cells with PBS and incubate with 10 µM DCFH-DA in serum-free DMEM for 30 minutes at 37°C.
- Measure the fluorescence intensity (excitation at 485 nm, emission at 535 nm) using a fluorescence plate reader.
Protocol 2: In Vivo Evaluation in a Haloperidol-Induced Parkinson's Disease Mouse Model
This protocol outlines the procedure to evaluate the anti-Parkinsonian effects of this compound in mice.[6]
1. Animals and Acclimatization:
- Use adult male albino mice.
- Acclimatize the animals for at least one week before the experiment with free access to food and water.
2. Experimental Groups:
- Group 1: Normal control (vehicle treatment).
- Group 2: Disease control (Haloperidol 1 mg/kg, i.p.).
- Group 3-5: this compound (5, 10, and 20 mg/kg, p.o.) + Haloperidol (1 mg/kg, i.p.).
- Group 6: Standard drug (e.g., Levodopa/Carbidopa) + Haloperidol (1 mg/kg, i.p.).
3. Treatment Regimen:
- Administer this compound or the standard drug orally for 25 consecutive days.
- From day 15 to day 25, induce Parkinsonism by administering Haloperidol (1 mg/kg, i.p.) 30 minutes after the oral treatment.
4. Behavioral Assessments:
- Perform behavioral tests such as the rotarod test, bar test, and open field test to assess motor coordination and locomotor activity at regular intervals during the treatment period.
5. Biochemical and Neurochemical Analysis:
- At the end of the treatment period, sacrifice the animals and collect brain tissues.
- Homogenize the brain tissue to measure levels of:
- Oxidative stress markers: Malondialdehyde (MDA), reduced glutathione (GSH), superoxide dismutase (SOD), and catalase (CAT).
- Neurotransmitters: Dopamine, norepinephrine, and serotonin using high-performance liquid chromatography (HPLC).
6. Histopathological Examination:
- Fix brain tissues in 10% formalin, embed in paraffin, and section.
- Stain sections with Hematoxylin and Eosin (H&E) to observe neuronal morphology and signs of neurodegeneration in the substantia nigra and striatum.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's neuroprotective mechanism of action.
Caption: In vitro experimental workflow for this compound.
Caption: In vivo experimental workflow for this compound.
References
- 1. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 2. Rhinacanthin-C but Not -D Extracted from Rhinacanthus nasutus (L.) Kurz Offers Neuroprotection via ERK, CHOP, and LC3B Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound Alleviates Amyloid-β Fibrils' Toxicity on Neurons and Attenuates Neuroinflammation Triggered by LPS, Amyloid-β, and Interferon-γ in Glial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rhinacanthin-C, A Fat-Soluble Extract from Rhinacanthus nasutus, Modulates High-Mobility Group Box 1-Related Neuro-Inflammation and Subarachnoid Hemorrhage-Induced Brain Apoptosis in a Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Appraisal of anti-Parkinson activity of rhinacanthin-C in haloperidol-induced parkinsonism in mice: A mechanistic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Application Note: Investigating the Therapeutic Potential of Rhinacanthin C in Diabetic Nephropathy
Audience: Researchers, scientists, and drug development professionals.
Introduction Diabetic nephropathy (DN) is a major microvascular complication of diabetes mellitus and the leading cause of end-stage renal disease worldwide. The pathogenesis of DN is complex, involving hyperglycemia-induced metabolic and hemodynamic changes that promote oxidative stress, inflammation, and fibrosis in the kidneys. Key renal cells, including mesangial cells and podocytes, are damaged by this environment, leading to glomerular dysfunction, proteinuria, and a progressive decline in renal function. Rhinacanthin C, a naphthoquinone ester isolated from the leaves of Rhinacanthus nasutus, has demonstrated significant anti-inflammatory and antioxidant properties.[1][2] Emerging evidence suggests its potential as a therapeutic agent for DN by targeting key pathological pathways.[3][4] This document provides an overview of its mechanism of action and detailed protocols for its application in DN research.
Mechanism of Action
This compound confers its protective effects against diabetic nephropathy through multiple mechanisms, primarily by mitigating oxidative stress and inflammation.[4] It has been shown to enhance the activity of antioxidant enzymes and inhibit the production of pro-inflammatory cytokines.[3][5]
1. Mitigation of Oxidative Stress: In diabetic conditions, hyperglycemia leads to an overproduction of reactive oxygen species (ROS), overwhelming the endogenous antioxidant defense systems. This compound has been shown to counteract this by scavenging free radicals and increasing the renal levels of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione (GSH).[3][4]
2. Anti-Inflammatory Effects: Inflammation is a critical driver of renal injury in DN. This compound exerts potent anti-inflammatory effects by modulating key signaling pathways. A primary mechanism is the activation of the AMP-activated protein kinase (AMPK)/Sirtuin 1 (SIRT1) pathway.[1][6] Activation of AMPK/SIRT1 signaling leads to the downstream inhibition of the nuclear factor-kappa B (NF-κB) pathway, a central regulator of inflammation.[1] This suppression of NF-κB reduces the expression and secretion of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs).[1][7]
3. Inhibition of Advanced Glycation End Products (AGEs): this compound has also been reported to inhibit the formation of advanced glycation end products (AGEs), which are harmful compounds that accumulate in diabetes and contribute to renal tissue damage.[3][8]
The diagram below illustrates the central role of hyperglycemia in DN pathogenesis and the key intervention points for this compound.
The following diagram details the molecular mechanism through which this compound is proposed to exert its renoprotective effects.
Quantitative Data Summary
The efficacy of this compound (RC) and a rhinacanthins-rich extract (RRE) has been quantified in a streptozotocin-nicotinamide-induced diabetic rat model of DN.[4] Key findings after a 4-week treatment period are summarized below.
Table 1: Effects of this compound on Renal Parameters in Diabetic Rats
| Parameter | Diabetic Control (vs. Normal) | This compound Treated (vs. Diabetic Control) |
| Kidney Index | Significantly Increased | Significantly Reduced |
| Renal GSH | Significantly Reduced | Significantly Increased |
| Renal SOD | Significantly Reduced | Significantly Increased |
| Renal CAT | Significantly Reduced | Significantly Increased |
| Renal TNF-α | Significantly Increased | Significantly Reduced |
| Renal IL-6 | Significantly Increased | Significantly Reduced |
Data synthesized from Zhao et al., 2019.[4]
In vitro studies have also demonstrated the effects of this compound on glucose metabolism in relevant cell lines.
Table 2: Glucose Uptake Stimulation in Vitro
| Cell Line | Compound (Concentration) | Glucose Uptake Stimulation |
| L6 Myotubes | This compound (2.5 µg/mL) | >80% (Potent and equivalent to insulin) |
| 3T3-L1 Adipocytes | This compound (20 µg/mL) | Significant increase (less than insulin) |
Data from Puntana et al., 2018.[9][10]
Experimental Protocols
The following protocols provide a framework for studying the effects of this compound on renal cells under hyperglycemic conditions.
Protocol 1: In Vitro Model of Hyperglycemia in Renal Cells
This protocol describes the induction of a diabetic-like state in cultured human renal mesangial cells (HRMCs) or podocytes to test the effects of this compound.
Materials:
-
Human renal mesangial cells or immortalized podocytes
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
D-Glucose (sterile solution)
-
Mannitol (osmotic control)
-
This compound (dissolved in DMSO to create a stock solution)
-
Sterile cell culture plates (6-well or 24-well)
Procedure:
-
Cell Seeding: Culture renal cells in standard medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator. Seed cells in appropriate plates and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation: Before treatment, starve the cells in low-serum (0.5% FBS) medium for 12-24 hours to synchronize them.
-
Group Preparation: Prepare media for the following experimental groups:
-
Normal Glucose (NG): Standard medium (e.g., 5.5 mM D-glucose).
-
High Glucose (HG): Medium supplemented with D-glucose to a final concentration of 30 mM.[11]
-
Osmotic Control (OC): NG medium + 24.5 mM Mannitol.
-
HG + this compound: HG medium containing various concentrations of this compound (e.g., 1, 5, 10 µM). Ensure the final DMSO concentration is <0.1% in all wells.
-
-
Treatment: Remove the starvation medium and add the prepared media to the respective wells.
-
Incubation: Incubate the cells for 24-72 hours, depending on the desired endpoint.[11]
-
Sample Collection: After incubation, collect the cell culture supernatant for cytokine analysis (Protocol 2) and lyse the cells to extract protein for Western blot analysis (Protocol 3).
Protocol 2: Quantification of Inflammatory Markers by ELISA
Materials:
-
Collected cell culture supernatant (from Protocol 1) or kidney tissue homogenate
-
ELISA kits for target cytokines (e.g., human/rat TNF-α, IL-6)
-
Microplate reader
Procedure:
-
Follow the manufacturer’s instructions provided with the specific ELISA kit.
-
Briefly, add standards, controls, and samples to the wells of the antibody-pre-coated microplate.
-
Incubate to allow the target cytokine to bind.
-
Wash the plate to remove unbound substances.
-
Add a biotin-conjugated antibody specific to the cytokine, followed by incubation.
-
Wash the plate and add streptavidin-HRP conjugate.
-
After another wash, add the TMB substrate solution to initiate the colorimetric reaction.
-
Stop the reaction with the provided stop solution.
-
Measure the optical density at 450 nm using a microplate reader.
-
Calculate the cytokine concentration in samples by interpolating from the standard curve.
Protocol 3: Western Blot Analysis of Signaling Proteins
Materials:
-
Cell lysate (from Protocol 1)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-SIRT1, anti-p-NF-κB p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL Western blotting substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction & Quantification: Lyse cells in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant. Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: After further washing, apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize the expression of target proteins to a loading control (e.g., β-actin).
Experimental Workflow
The diagram below outlines a typical workflow for investigating this compound in an in vitro model of diabetic nephropathy.
This compound presents a promising multi-target therapeutic candidate for the study and potential treatment of diabetic nephropathy. Its ability to activate the protective AMPK/SIRT1 axis while simultaneously combating oxidative stress and inflammation addresses several key pathologies of the disease. The protocols and data presented here offer a solid foundation for researchers to further explore and validate the renoprotective effects of this compound in preclinical models of diabetic nephropathy.
References
- 1. This compound Ameliorates Insulin Resistance and Lipid Accumulation in NAFLD Mice via the AMPK/SIRT1 and SREBP-1c/FAS/ACC Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Rhinacanthins-rich extract and this compound ameliorate oxidative stress and inflammation in streptozotocin-nicotinamide-induced diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound Ameliorates Insulin Resistance and Lipid Accumulation in NAFLD Mice via the AMPK/SIRT1 and SREBP-1c/FAS/ACC Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 9. Rhinacanthins-rich Extract Enhances Glucose Uptake and Inhibits Adipogenesis in 3T3-L1 Adipocytes and L6 Myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rhinacanthins-rich Extract Enhances Glucose Uptake and Inhibits Adipogenesis in 3T3-L1 Adipocytes and L6 Myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. europeanreview.org [europeanreview.org]
Application Notes and Protocols for Western Blot Analysis of Proteins Affected by Rhinacanthin C Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the known effects of Rhinacanthin C on various protein signaling pathways implicated in cancer and other diseases. Detailed protocols for performing Western blot analysis to investigate these effects are included, along with data presentation guidelines and visualizations to facilitate experimental design and interpretation.
Introduction to this compound
This compound is a bioactive naphthoquinone ester isolated from the plant Rhinacanthus nasutus. It has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties. At the molecular level, this compound exerts its effects by modulating key signaling pathways that regulate cell proliferation, apoptosis, migration, and invasion. Western blot analysis is a crucial technique for elucidating these mechanisms by quantifying the changes in protein expression and phosphorylation status in response to this compound treatment.
Key Signaling Pathways Modulated by this compound
This compound has been shown to impact several critical signaling cascades in various cell types, particularly in cancer models.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a central regulator of cell growth, differentiation, and stress responses. This compound treatment has been observed to suppress the phosphorylation of key MAPK proteins, including ERK1/2, JNK, and p38, in doxorubicin-resistant breast cancer cells and cholangiocarcinoma cells.[1][2][3] This inhibition can lead to decreased cell viability and induction of apoptosis. In contrast, in the context of neuroprotection, this compound has been shown to prevent ERK1/2 phosphorylation induced by glutamate toxicity in HT-22 cells.[4][5]
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a major survival pathway that is often dysregulated in cancer. This compound has been demonstrated to inhibit the phosphorylation of Akt, thereby promoting apoptosis in cancer cells.[1][6] In doxorubicin-resistant breast cancer cells, this inhibition is part of a broader effect on the Akt/GSK-3β/Nrf2 signaling axis.[1][7] Furthermore, this compound has been found to downregulate P-glycoprotein expression in multidrug-resistant breast cancer cells through the inhibition of the Akt/NF-κB signaling pathway.[8]
NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in inflammation and cancer. This compound has been shown to inhibit the expression and nuclear translocation of the NF-κB p65 subunit in cholangiocarcinoma cells.[2][9] This inhibition contributes to its anti-metastatic effects.
Apoptosis Pathway
This compound is a potent inducer of apoptosis. Western blot analyses have revealed that it can increase the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.[1][10] Additionally, it leads to a decrease in the expression of poly(ADP-ribose) polymerase (PARP), a key protein involved in DNA repair and apoptosis.[1][10]
Quantitative Data Summary
The following tables summarize the quantitative changes in protein expression or phosphorylation observed in various studies following this compound treatment.
Table 1: Effect of this compound on MAPK and PI3K/Akt Pathway Proteins in Doxorubicin-Resistant Breast Cancer (MCF-7/DOX) Cells [1]
| Target Protein | This compound Concentration (µM) | Change in Phosphorylation/Expression |
| p-ERK1/2 | 3 - 28 | Significantly decreased |
| p-JNK | 3 - 28 | Significantly decreased |
| p-p38 | 3 - 28 | Significantly decreased |
| p-Akt | 3 - 28 | Significantly decreased |
| p-GSK-3β | 3 - 28 | Significantly decreased |
| Nrf2 | 3 - 28 | Significantly decreased |
| HO-1 | 3 - 28 | Significantly reduced |
| NQO1 | 3 - 28 | Significantly reduced |
Table 2: Effect of this compound on Apoptosis-Related Proteins in Doxorubicin-Resistant Breast Cancer (MCF-7/DOX) Cells [1][10]
| Target Protein/Ratio | This compound Concentration (µM) | Change in Expression/Ratio |
| Bax/Bcl-2 ratio | 28 | ~2.4-fold increase |
| PARP | 28 | Reduced by ~70% |
Table 3: Effect of this compound on Invasion-Regulated Proteins in Cholangiocarcinoma (KKU-M156) Cells [2][9]
| Target Protein | This compound Concentration | Change in Expression/Phosphorylation |
| FAK | Not specified | No effect on total FAK |
| p-FAK | Dose-dependent | Significantly decreased |
| MMP-2 | Dose-dependent | Significantly inhibited |
| ERK1/2 | Dose-dependent | Significantly decreased |
| p-JNK | Dose-dependent | Significantly decreased |
| p38 | Dose-dependent | Significantly decreased |
| p-p38 | Dose-dependent | Significantly decreased |
| NF-κB/p65 (nuclear) | Dose-dependent | Reduced translocation to the nucleus |
Table 4: Effect of this compound on Cell Cycle Proteins in Human Oral Squamous Cell Carcinoma (HSC4) Cells [6]
| Target Protein | This compound Concentration | Change in Expression |
| CDK1/2 | Not specified | Decreased |
| Cyclin A2 | Not specified | Decreased |
Experimental Protocols
General Western Blot Protocol
This protocol provides a general framework for performing Western blot analysis to assess the impact of this compound on target proteins. Optimization of specific steps, such as antibody concentrations and incubation times, may be required for different targets and cell lines.
1. Cell Culture and this compound Treatment:
-
Culture the desired cell line (e.g., MCF-7, KKU-M156, HSC4) in appropriate media and conditions.
-
Seed cells in 6-well plates or 10 cm dishes and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for a specified duration (e.g., 24 or 48 hours). Include a vehicle control (e.g., DMSO).
2. Protein Extraction:
-
After treatment, wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 20 minutes at 4°C.
-
Collect the supernatant containing the total protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a Bradford or BCA protein assay according to the manufacturer's instructions.
4. SDS-PAGE:
-
Prepare protein samples by mixing the lysate with Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein (typically 20-40 µg) into the wells of a 10-12% SDS-polyacrylamide gel.
-
Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
Transfer is typically performed at 100 V for 1-2 hours or at a lower voltage overnight at 4°C.
6. Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
7. Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody specific to the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically (e.g., 1:1000).
8. Washing:
-
Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
9. Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (anti-mouse or anti-rabbit, depending on the primary antibody) diluted in blocking buffer for 1-2 hours at room temperature.
10. Washing:
- Wash the membrane three times for 10 minutes each with TBST.
11. Detection:
- Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
- Incubate the membrane with the ECL substrate for 1-5 minutes.
- Visualize the protein bands using a chemiluminescence imaging system.
12. Densitometry Analysis:
- Quantify the band intensities using image analysis software (e.g., ImageJ).
- Normalize the intensity of the target protein to a loading control (e.g., β-actin or GAPDH) to account for variations in protein loading.
Visualizations
This compound Experimental Workflow
Caption: A typical workflow for Western blot analysis of this compound-treated cells.
This compound's Effect on MAPK and PI3K/Akt Signaling Pathways
Caption: this compound inhibits key proteins in the MAPK and PI3K/Akt pathways, leading to apoptosis.
References
- 1. Apoptosis Inducing Activity of Rhinacanthin-C in Doxorubicin-Resistant Breast Cancer MCF-7 Cells [jstage.jst.go.jp]
- 2. Rhinacanthin-C Extracted from Rhinacanthus nasutus (L.) Inhibits Cholangiocarcinoma Cell Migration and Invasion by Decreasing MMP-2, uPA, FAK and MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Rhinacanthin-C Extracted from Rhinacanthus nasutus (L.) Inhibits Cholangiocarcinoma Cell Migration and Invasion by Decreasing MMP-2, uPA, FAK and MAPK Pathways | Semantic Scholar [semanticscholar.org]
- 4. Rhinacanthin-C but Not -D Extracted from Rhinacanthus nasutus (L.) Kurz Offers Neuroprotection via ERK, CHOP, and LC3B Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rhinacanthin-C but Not -D Extracted from Rhinacanthus nasutus (L.) Kurz Offers Neuroprotection via ERK, CHOP, and LC3B Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Rhinacanthin-C enhances chemosensitivity of breast cancer cells via the downregulation of P-glycoprotein through inhibition of Akt/NF-kappa B signaling pathway [herbmedpharmacol.com]
- 9. Rhinacanthin-C Extracted from Rhinacanthus nasutus (L.) Inhibits Cholangiocarcinoma Cell Migration and Invasion by Decreasing MMP-2, uPA, FAK and MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Gene Expression Analysis in Response to Rhinacanthin C
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to analyzing the effects of Rhinacanthin C on gene expression. This document includes an overview of the known molecular pathways affected by this compound, detailed protocols for key experiments, and templates for data presentation.
Introduction
This compound, a naphthoquinone ester isolated from Rhinacanthus nasutus, has demonstrated a range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2][3] At the molecular level, this compound modulates several key signaling pathways, leading to changes in the expression of genes involved in inflammation, apoptosis, cell migration, and metabolism.[1][4][5] Understanding these changes is crucial for elucidating its mechanism of action and for the development of novel therapeutics.
This compound has been shown to influence the following major signaling pathways:
-
NF-κB Signaling: this compound can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammatory and immune responses.[1][4] This inhibition can lead to the downregulation of pro-inflammatory genes such as iNOS and COX-2.[3]
-
MAPK Signaling: The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, p38, and JNK, is another target of this compound.[4][5] Modulation of this pathway can affect cell proliferation, differentiation, and apoptosis.
-
Akt Signaling: this compound has been observed to affect the Akt signaling pathway, which is critical for cell survival and metabolism.[5][6]
-
AMPK/SIRT1 Pathway: In the context of metabolic diseases, this compound can activate the AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) pathway, playing a role in improving insulin resistance and lipid accumulation.[1][7]
These application notes will guide researchers through the process of investigating the impact of this compound on gene expression in their specific models of interest.
Data Presentation
Quantitative data from gene and protein expression studies should be summarized for clarity and comparative analysis.
Table 1: Effect of this compound on Target Gene mRNA Expression.
| Target Gene | Cell Line/Model | This compound Concentration (µM) | Fold Change vs. Control | Statistical Significance (p-value) | Reference |
| iNOS | RAW264.7 Macrophages | 1.8 (IC50) | Inhibition of expression | <0.05 | [3] |
| COX-2 | RAW264.7 Macrophages | 10.4 (IC50 for PGE2 release) | Inhibition of expression | <0.05 | [3] |
| MMP-2 | KKU-M156 Cholangiocarcinoma | Dose-dependent | Decrease | <0.05 | [4][8] |
| IL-1β | Rat Model of SAH | 100, 200, 400 µmol/kg/day | Significant decrease | <0.05 | [9] |
| IL-6 | Rat Model of SAH | 100, 200, 400 µmol/kg/day | Significant decrease | <0.05 | [9] |
| TNF-α | Rat Model of SAH | 100, 200, 400 µmol/kg/day | Significant decrease | <0.05 | [9] |
| MDR1 | MCF-7/DOX | 1 | 84.8-fold decrease | <0.05 | [10] |
Table 2: Effect of this compound on Target Protein Expression/Activity.
| Target Protein | Cell Line/Model | This compound Concentration (µM) | Change in Protein Level/Activity | Statistical Significance (p-value) | Reference |
| p-AMPKα | NAFLD Mice | Dose-dependent | Upregulation | <0.05 | [1] |
| SIRT1 | NAFLD Mice | Dose-dependent | Upregulation | <0.05 | [1] |
| p-NF-κB p65 | NAFLD Mice | Dose-dependent | Downregulation | <0.05 | [1] |
| p-ERK1/2 | HT-22 Cells | All concentrations tested | Prevention of phosphorylation | <0.05 | [2] |
| p-p38 | KKU-M156 Cholangiocarcinoma | Dose-dependent | Decrease | <0.05 | [8] |
| p-JNK1/2 | KKU-M156 Cholangiocarcinoma | Dose-dependent | Decrease | <0.05 | [8] |
| NF-κB/p65 (nuclear) | KKU-M156 Cholangiocarcinoma | Dose-dependent | Inhibition of translocation | <0.05 | [4][11] |
| Bax/Bcl-2 ratio | MCF-7/DOX | 3-28 | Increase | <0.05 | [5] |
| Cleaved Caspase-3 | Rat Model of SAH | 400 µmol/kg/day | Reduction | <0.05 | [9] |
| Cleaved Caspase-9a | Rat Model of SAH | 400 µmol/kg/day | Reduction | <0.05 | [9] |
| P-glycoprotein | MCF-7/DOX | 1 | 35.5-fold decrease | <0.05 | [10] |
Experimental Workflow
The following diagram outlines a general workflow for studying the effects of this compound on gene expression.
Signaling Pathways
The following diagrams illustrate the signaling pathways known to be modulated by this compound.
NF-κB Signaling Pathway
MAPK Signaling Pathway
Experimental Protocols
Cell Culture and Treatment with this compound
This protocol describes the general procedure for culturing cells and treating them with this compound. Specific cell lines and conditions should be optimized based on the experimental design.
Materials:
-
Appropriate cell line
-
Complete culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cell culture flasks or plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Culture cells in T-75 flasks until they reach 80-90% confluency.[12]
-
Trypsinize the cells and seed them into appropriate culture plates (e.g., 6-well, 96-well) at a predetermined density. Allow the cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or vehicle control (medium with the same concentration of DMSO).
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[13]
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[11]
Materials:
-
Cells cultured in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]
-
DMSO or solubilization solution
-
Microplate reader
Procedure:
-
After the treatment period with this compound, add 10 µL of MTT solution to each well.[11]
-
Incubate the plate for 4 hours at 37°C.[11]
-
Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[4][14]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[5]
-
Measure the absorbance at 570 nm using a microplate reader.[5]
RNA Extraction (TRIzol Method)
This protocol describes the extraction of total RNA from cultured cells using TRIzol reagent.
Materials:
-
TRIzol reagent
-
Chloroform
-
Isopropanol
-
75% Ethanol (in RNase-free water)
-
RNase-free water
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Homogenization: After treatment, wash the cells with PBS and lyse them directly in the culture dish by adding 1 mL of TRIzol reagent per 10 cm² area. Pass the cell lysate several times through a pipette to form a homogeneous lysate.[15]
-
Incubate the homogenate for 5 minutes at room temperature.
-
Phase Separation: Add 0.2 mL of chloroform per 1 mL of TRIzol reagent. Shake the tubes vigorously for 15 seconds and incubate at room temperature for 2-3 minutes.[8]
-
Centrifuge the samples at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red, phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing RNA.[8]
-
RNA Precipitation: Carefully transfer the upper aqueous phase to a fresh tube. Add 0.5 mL of isopropanol per 1 mL of TRIzol reagent used for the initial homogenization. Mix and incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the side and bottom of the tube.
-
RNA Wash: Discard the supernatant. Wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C. Discard the supernatant.
-
RNA Solubilization: Air-dry the RNA pellet for 5-10 minutes. Resuspend the RNA in an appropriate volume of RNase-free water.
Reverse Transcription-Quantitative PCR (RT-qPCR)
This protocol outlines the two-step RT-qPCR process for gene expression analysis.[16][17]
Materials:
-
Extracted total RNA
-
Reverse transcriptase enzyme and buffer
-
dNTPs
-
Random primers or oligo(dT)
-
RNase inhibitor
-
cDNA
-
SYBR Green qPCR Master Mix
-
Gene-specific forward and reverse primers
-
qPCR instrument
Procedure:
-
Reverse Transcription (cDNA Synthesis):
-
In a PCR tube, combine total RNA, primers, dNTPs, and RNase-free water.
-
Incubate at 65°C for 5 minutes to denature the RNA secondary structure, then place on ice.
-
Add reverse transcriptase buffer, RNase inhibitor, and reverse transcriptase enzyme.
-
Incubate at 42°C for 50-60 minutes, followed by an inactivation step at 70°C for 15 minutes.[18] The resulting product is cDNA.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix in a qPCR plate by combining SYBR Green Master Mix, forward and reverse primers for the gene of interest, and the synthesized cDNA template.
-
Run the plate in a qPCR instrument using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation, annealing, and extension).
-
Include a melting curve analysis at the end of the run to verify the specificity of the amplified product.[16]
-
Relative gene expression can be calculated using the ΔΔCt method, normalizing to a stable housekeeping gene.
-
Western Blotting
This protocol describes the detection of specific proteins from cell lysates.[19][20]
Materials:
-
Cell lysate
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Running and transfer buffers
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Lyse cells in RIPA buffer and determine the protein concentration using a BCA or Bradford assay. Mix the protein lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[20]
-
Gel Electrophoresis: Load equal amounts of protein into the wells of an SDS-PAGE gel and run the gel to separate the proteins by size.[21]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[6]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[19]
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.[20]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[20]
-
Wash the membrane three times with TBST.
-
-
Detection: Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.[19]
NF-κB p65 Translocation Assay (Immunofluorescence)
This assay visualizes the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus upon activation.[7][22]
Materials:
-
Cells grown on glass coverslips
-
4% Paraformaldehyde in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against NF-κB p65
-
Fluorescently-labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells grown on coverslips with this compound and/or a stimulating agent (e.g., TNF-α, LPS).
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.[23]
-
Permeabilization: Wash with PBS and permeabilize the cells with permeabilization buffer for 10 minutes.[24]
-
Blocking: Wash with PBS and block with blocking buffer for 30-60 minutes.
-
Antibody Staining:
-
Counterstaining and Mounting: Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.[24] Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope and capture images. The translocation of p65 is observed as an increase in fluorescence intensity within the nucleus.
Gelatin Zymography for MMP Activity
This assay detects the activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9.[2][25]
Materials:
-
Conditioned media from cell cultures
-
SDS-PAGE gel containing 0.1% gelatin
-
Non-reducing sample buffer
-
Washing buffer (containing Triton X-100)
-
Incubation buffer (containing CaCl2)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Sample Preparation: Collect the conditioned medium from this compound-treated and control cells. Centrifuge to remove cell debris.[1]
-
Mix the conditioned medium with non-reducing sample buffer. Do not boil the samples.
-
Electrophoresis: Load the samples onto a gelatin-containing SDS-PAGE gel and run the electrophoresis at 4°C.[26]
-
Renaturation and Development:
-
Staining and Visualization:
References
- 1. docs.abcam.com [docs.abcam.com]
- 2. Gelatin zymography protocol | Abcam [abcam.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchhub.com [researchhub.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. azurebiosystems.com [azurebiosystems.com]
- 7. NF-KAPPA B (NF-KB) - p65 (RelA) IMMUNOFLUORESCENCE LABELING KIT (NF-kappaB, NFKB-3) [fivephoton.com]
- 8. TRIzol RNA Extraction Protocol - CD Genomics [rna.cd-genomics.com]
- 9. arp1.com [arp1.com]
- 10. rnaseqcore.vet.cornell.edu [rnaseqcore.vet.cornell.edu]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 13. researchgate.net [researchgate.net]
- 14. broadpharm.com [broadpharm.com]
- 15. animal.ifas.ufl.edu [animal.ifas.ufl.edu]
- 16. elearning.unite.it [elearning.unite.it]
- 17. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 18. stackscientific.nd.edu [stackscientific.nd.edu]
- 19. bosterbio.com [bosterbio.com]
- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 21. The Principle and Procedure of Western Blot - Creative Proteomics Blog [creative-proteomics.com]
- 22. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. fivephoton.com [fivephoton.com]
- 24. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 25. 3.7. Human Cancer Cell MMP Assay (Gelatin Zymography) [bio-protocol.org]
- 26. med.upenn.edu [med.upenn.edu]
- 27. Gelatin Zymography to Detect Gelatinase Activity in Melanoma Cells [jove.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Rhinacanthin C Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of Rhinacanthin C extracted from Rhinacanthus nasutus.
Troubleshooting Guide
This section addresses specific issues that may arise during the extraction and purification of this compound.
Issue 1: Low Yield of this compound in the Crude Extract
Q: My crude extract shows a very low concentration of this compound. What are the potential causes and how can I improve the yield?
A: Low yields of this compound can stem from several factors, from the plant material itself to the extraction parameters. A systematic evaluation of your process is crucial.
Potential Causes and Solutions:
-
Improper Plant Material: The concentration of this compound varies significantly between different parts of the Rhinacanthus nasutus plant. The roots and leaves generally contain the highest concentrations, while stems and twigs have very low levels.[1]
-
Recommendation: Ensure you are using the correct plant part, preferably the roots or leaves. The origin and genetic makeup of the plant material can also influence the rhinacanthin content.[1]
-
-
Inefficient Solvent System: The choice of solvent is critical for effective extraction.
-
Suboptimal Extraction Method: The technique used to extract the compound can significantly impact the yield.
-
Inadequate Plant Material Preparation: The physical state of the plant material affects solvent penetration.
Issue 2: Co-extraction of Impurities and Pigments
Q: My crude ethyl acetate extract is dark green and appears to contain a high amount of chlorophyll and other pigments. How can I obtain a cleaner initial extract?
A: Co-extraction of pigments is a common issue, especially when using solvents like ethyl acetate on leaf material.
Potential Causes and Solutions:
-
Solvent Polarity: Ethyl acetate, while effective for this compound, also has an affinity for chlorophyll.
-
Recommendation: A preliminary defatting step using a non-polar solvent like hexane can help remove some pigments and lipids before the main extraction. Subsequently, fractionation of the ethyl acetate extract is necessary for purification.
-
-
Lack of a Purification Step: The crude extract will always contain a mixture of compounds.
Issue 3: Degradation of this compound During Processing or Storage
Q: I've noticed a decrease in the this compound content of my extracts over time. What factors affect its stability, and how can I prevent degradation?
A: this compound is susceptible to degradation under certain conditions.
Potential Causes and Solutions:
-
Exposure to Light: Rhinacanthin-rich extracts are not stable when exposed to light.[13]
-
Recommendation: Protect extracts from light at all stages of the process and during storage by using amber-colored glassware or by wrapping containers in aluminum foil.
-
-
Temperature: High temperatures can lead to degradation.
-
Recommendation: While heat is used in some extraction methods like reflux, prolonged exposure should be avoided. For storage, keeping the extract at controlled temperatures of 4±2°C or 30±2°C in a well-closed container has been shown to maintain stability for up to 4 months.[13]
-
-
pH: The pH of the solution can significantly impact the stability of rhinacanthins.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the extraction of this compound.
Q1: Which part of Rhinacanthus nasutus should I use for the highest yield of this compound?
A: For the highest concentration of this compound, it is recommended to use the roots and leaves of the plant.[1] The this compound content in these parts is significantly higher than in the stems and twigs.[1]
Q2: What is the most effective and commonly used solvent for this compound extraction?
A: Ethyl acetate is widely reported as an appropriate and efficient solvent for extracting this compound and other rhinacanthins from Rhinacanthus nasutus leaves.[2][3][4][5][6][7][10][11]
Q3: Are there "greener" or more environmentally friendly solvent options for extraction?
A: Yes, studies have explored the use of green solvents. A combination of ethanol and glycerol in a 3:1 ratio has been shown to be an effective solvent system for extracting this compound.[8]
Q4: What is a reliable method for purifying this compound from a crude extract?
A: A highly effective and frequently cited method for purification involves fractionation of the crude ethyl acetate extract using a basic anion exchange resin, such as Amberlite IRA-67. The rhinacanthin-rich fraction can then be eluted with a solution like 10% acetic acid in methanol.[2][3][5][6][7][11] This method can significantly increase the total rhinacanthin content from approximately 37.4% w/w in the crude extract to 77.5% w/w in the purified fraction.[2][3][5][6][7] Further purification to isolate pure this compound can be achieved using column chromatography with silica gel.[11]
Q5: How can I quantify the amount of this compound in my samples?
A: The standard analytical method for the simultaneous determination and quantification of this compound, as well as other rhinacanthins like D and N, is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[2][4][5][6][7][15] A typical method involves a C18 column with a mobile phase consisting of a mixture of methanol and 5% aqueous acetic acid (80:20, v/v).[2][4][5][6][7]
Q6: Can the production of this compound in the plant itself be enhanced?
A: Yes, research has shown that using a hydroponics system for cultivation and applying elicitors can significantly enhance rhinacanthin production in the roots of Rhinacanthus nasutus. Biotic elicitors like chitosan and Trichoderma harzianum extract have been reported to increase the total rhinacanthin content by up to 2.2-fold compared to untreated roots.[9]
Data Presentation
Table 1: Comparison of Solvents for this compound Extraction
| Solvent System | Extraction Method | This compound Content | Reference |
|---|---|---|---|
| Ethyl Acetate | Maceration/Reflux | High Yield | [2][3][4][5][6][7] |
| Ethanol | Maceration | 0.01-1.27% w/w (leaf extract), 1.11-2.42% w/w (root extract) | [1][16] |
| Ethanol:Glycerol (3:1) | Maceration/Heat Reflux | 1.72 mg/mL (highest among tested green solvents) | [8] |
| Chloroform, Dichloromethane, Methanol | Maceration | Lower total rhinacanthin content compared to Ethyl Acetate |[4] |
Table 2: this compound Content in Different Parts of Rhinacanthus nasutus
| Plant Part | Extraction Method | This compound Content (% w/w of extract) | Reference |
|---|---|---|---|
| Leaves | Ethanolic Extraction | 0.01 - 1.27 | [1] |
| Roots | Ethanolic Extraction | 1.11 - 2.42 | [1] |
| Aerial Parts (Commercial Raw Material) | Ethanolic Extraction | < 0.05 |[1] |
Experimental Protocols
Protocol 1: Extraction and Purification of this compound
This protocol is based on methodologies described in the literature.[2][3][5][6][7][10][11]
1. Preparation of Plant Material: a. Collect fresh leaves of Rhinacanthus nasutus. b. Wash the leaves thoroughly and dry them in a hot air oven at 50-60°C.[9][12] c. Grind the dried leaves into a fine powder.[10][11]
2. Extraction: a. Perform a heat reflux extraction using ethyl acetate as the solvent. A ratio of 1 kg of powdered leaves to 5 L of ethyl acetate is recommended.[10][11] b. Reflux the mixture for 1 hour. Repeat this process three times with fresh solvent each time.[10][11] c. Pool the ethyl acetate extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.
3. Purification via Anion Exchange Chromatography: a. Dissolve the crude extract in methanol. b. Prepare a column with a basic anion exchange resin (e.g., Amberlite IRA-67).[2][3][5][6][7][11] c. Load the methanolic solution of the crude extract onto the column. d. Wash the column with methanol to remove non-polar impurities and pigments. e. Elute the rhinacanthin-rich fraction using a solution of 10% acetic acid in methanol.[2][3][5][6][7][11] f. Collect the eluate and concentrate it using a rotary evaporator to yield the rhinacanthin-rich extract.
4. Isolation of this compound (Optional): a. For further purification to isolate pure this compound, perform column chromatography on the rhinacanthin-rich extract using silica gel as the stationary phase. b. Use a mobile phase of hexane:ethyl acetate (e.g., 18:1) to separate the individual rhinacanthins.[11] c. Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify and combine the fractions containing pure this compound.
Protocol 2: RP-HPLC Quantification of this compound
This protocol is a standard method for the analysis of rhinacanthins.[2][4][5][6][7]
1. Instrumentation and Conditions:
- HPLC System: A standard HPLC system with a UV detector.
- Column: TSK-gel ODS-80Ts column (5 µm, 4.6 x 150 mm i.d.) or equivalent C18 column.[2][4][5][6][7]
- Mobile Phase: An isocratic mixture of methanol and 5% aqueous acetic acid (80:20, v/v).[2][4][5][6][7]
- Flow Rate: 1 mL/min.[16]
- Detection: UV detector set at 254 nm.[16]
- Injection Volume: 50 µL.[16]
2. Preparation of Standards and Samples: a. Prepare a stock solution of pure this compound standard in HPLC grade methanol. b. Create a series of calibration standards by diluting the stock solution to concentrations ranging from approximately 10-100 µg/mL.[16] c. Accurately weigh the extract to be analyzed and dissolve it in methanol to a known concentration (e.g., 100 µg/mL).[16] d. Filter all solutions through a 0.45 µm syringe filter before injection.
3. Analysis: a. Inject the standard solutions to generate a calibration curve (peak area vs. concentration). b. Inject the sample solution. c. Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Visualizations
Caption: Workflow for this compound extraction, purification, and analysis.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. ijfans.org [ijfans.org]
- 2. RP-HPLC analysis of rhinacanthins in Rhinacanthus nasutus: validation and application for the preparation of rhinacanthin high-yielding extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] RP-HPLC analysis of rhinacanthins in Rhinacanthus nasutus: validation and application for the preparation of rhinacanthin high-yielding extract. | Semantic Scholar [semanticscholar.org]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Enhanced Rhinacanthin Production in Rhinacanthus nasutus Roots Using a Hydroponics and Elicitation System – Journal of Young Pharmacists [archives.jyoungpharm.org]
- 10. mdpi.com [mdpi.com]
- 11. Rhinacanthin-C but Not -D Extracted from Rhinacanthus nasutus (L.) Kurz Offers Neuroprotection via ERK, CHOP, and LC3B Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Antimicrobial activity and stability of rhinacanthins-rich Rhinacanthus nasutus extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of the antifungal properties of nanoliposomes containing rhinacanthin-C isolated from the leaves of Rhinacanthus nasutus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. he01.tci-thaijo.org [he01.tci-thaijo.org]
- 16. ijprajournal.com [ijprajournal.com]
Rhinacanthin C stability issues in different solvents and pH
Welcome to the Technical Support Center for Rhinacanthin C. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive information, troubleshooting guides, and frequently asked questions regarding the stability and handling of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended solvent for dissolving this compound?
A1: For biological assays, Dimethyl Sulfoxide (DMSO) is a commonly used solvent to prepare stock solutions of this compound, which are typically stored at -20°C.[1] For analytical purposes, such as HPLC, methanol is frequently used to prepare standard and sample solutions.[2][3][4] Ethanol has also been used to prepare stock solutions for various experiments.[5] A combination of ethanol and glycerol (3:1) has been noted as an effective solvent system for extracting this compound.[6]
Q2: How should I store my this compound stock solutions?
A2: Based on common laboratory practice for similar compounds, it is recommended to store this compound stock solutions in tightly sealed vials, protected from light, at low temperatures (-20°C or -80°C) to minimize degradation. For short-term storage, 4°C may be acceptable, but long-term stability at this temperature should be verified.
Q3: What is the stability of this compound at different pH values?
A3: this compound is more stable in acidic to neutral conditions compared to a basic medium. Studies on rhinacanthin-rich extracts have shown greater stability at pH 5.5 than at pH 7.0 or pH 8.0. In another study, pure this compound was found to be more stable at pH 4.0 and 6.6 compared to its stability in a basic medium of pH 10.0.[7] Encapsulation in liposomes can enhance its stability in acidic and neutral pH but may not protect it from degradation in basic conditions.[7]
Q4: Is this compound sensitive to light and temperature?
A4: Yes, rhinacanthin-rich extracts have been shown to be susceptible to degradation upon exposure to light and elevated temperatures.[8] Extracts exposed to light were not stable after one week of storage. Under accelerated conditions of 45°C, the extracts were not stable after 8 weeks. Therefore, it is crucial to protect this compound and its solutions from light and to store them at appropriate low temperatures.
Q5: I am seeing a decrease in the activity of my this compound solution over time. What could be the cause?
A5: A decrease in activity is likely due to the degradation of this compound. To troubleshoot this, consider the following:
-
Storage Conditions: Ensure your stock solution is stored at -20°C or -80°C and protected from light. Avoid repeated freeze-thaw cycles.
-
Solvent Purity: Use high-purity, anhydrous solvents to prepare your solutions, as contaminants or water could accelerate degradation.
-
pH of Experimental Medium: If your experiments are conducted in a basic pH environment, this compound may be degrading rapidly. Consider performing a time-course experiment to assess its stability under your specific assay conditions.
-
Age of Solution: For critical experiments, it is best practice to use freshly prepared solutions or solutions that have been stored for a limited time.
Q6: Are there any known degradation products of this compound?
A6: The scientific literature readily available does not provide a detailed characterization of the specific degradation products of this compound under various stress conditions. To identify potential degradation products in your samples, you may need to perform liquid chromatography-mass spectrometry (LC-MS) analysis.
Data on this compound Stability
While specific quantitative data on the long-term stability of pure this compound in common laboratory solvents is limited in publicly available literature, the following tables summarize the qualitative and semi-quantitative findings from various studies.
Table 1: Summary of this compound pH Stability
| pH Condition | Stability Summary | Reference |
| Acidic (pH 4.0, 5.5) | More stable | [7] |
| Neutral (pH 6.6, 7.0) | Moderately stable, but less so than acidic pH | [7] |
| Basic (pH 8.0, 10.0) | Less stable; significant degradation observed | [7] |
Table 2: Summary of this compound Stability Under Different Physical Conditions
| Condition | Observation | Storage Duration | Reference |
| Exposure to Light | Unstable | 1 week | |
| 4°C ± 2°C (Protected from light) | Stable (as rhinacanthin-rich extract) | 4 months | |
| 30°C ± 2°C (Protected from light) | Stable (as rhinacanthin-rich extract) | 4 months | |
| 45°C / 75% Relative Humidity | Unstable (as rhinacanthin-rich extract) | 8 weeks |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Quantification of this compound
This protocol is a general guideline based on published methods for the quantitative analysis of this compound.[2][3][9] Researchers should validate the method for their specific instrumentation and experimental needs.
-
Instrumentation: A standard HPLC system with a UV or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and 0.1% trifluoroacetic acid (TFA) in water, typically in a ratio of 75:25 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10-20 µL.
-
Standard Preparation: Prepare a stock solution of pure this compound in HPLC-grade methanol. Create a series of dilutions to generate a calibration curve (e.g., 10-100 µg/mL).
-
Sample Preparation: Dissolve the experimental sample in methanol, centrifuge to remove any particulates, and dilute as necessary to fall within the range of the calibration curve.
Signaling Pathways and Experimental Workflows
This compound has been shown to modulate several key signaling pathways involved in processes such as neuroprotection, inflammation, and cancer cell chemosensitivity.
Neuroprotective Effects of this compound
This compound has demonstrated neuroprotective effects against glutamate-induced toxicity in HT-22 cells by preventing the production of reactive oxygen species (ROS) and the phosphorylation of ERK1/2.[10][11][12] It has also been shown to inhibit autophagy and modulate ER stress.[10][11][12]
Caption: Neuroprotective signaling pathways modulated by this compound.
Anti-inflammatory Effects of this compound
This compound exhibits anti-inflammatory properties by inhibiting the release of nitric oxide (NO) and prostaglandin E2 (PGE2) through the downregulation of iNOS and COX-2 gene expression. It also reduces the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.
Caption: Anti-inflammatory signaling pathways inhibited by this compound.
Experimental Workflow for Stability Testing
The following diagram outlines a general workflow for assessing the stability of this compound in a specific solvent.
Caption: Workflow for assessing the stability of this compound.
References
- 1. Evaluation of the antifungal properties of nanoliposomes containing rhinacanthin-C isolated from the leaves of Rhinacanthus nasutus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Degradation kinetics of bioactive components, antioxidant activity, colour and textural properties of selected vegetables during blanching - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. npra.gov.my [npra.gov.my]
- 6. researchgate.net [researchgate.net]
- 7. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Orodispersible Dosage Forms with Rhinacanthin-Rich Extract as a Convenient Formulation Dedicated to Pediatric Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. he01.tci-thaijo.org [he01.tci-thaijo.org]
- 11. researchgate.net [researchgate.net]
- 12. Rhinacanthin-C but Not -D Extracted from Rhinacanthus nasutus (L.) Kurz Offers Neuroprotection via ERK, CHOP, and LC3B Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Aqueous Solubility of Rhinacanthin C
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of Rhinacanthin C.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a bioactive naphthoquinone ester isolated from the plant Rhinacanthus nasutus. It has demonstrated a range of promising pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties. However, its chemical structure renders it poorly soluble in water, which can significantly limit its bioavailability and therapeutic efficacy in aqueous physiological environments. Overcoming this poor solubility is a critical step in preclinical and clinical development.
Q2: What are the common solvents for dissolving this compound in a laboratory setting?
A2: this compound is generally soluble in organic solvents. For laboratory purposes, it can be dissolved in ethanol, methanol, and dimethyl sulfoxide (DMSO).[1][2] One study reported achieving a concentration of 1.72 mg/mL in a 3:1 mixture of ethanol and glycerol.[3] Stock solutions are often prepared in these solvents before further dilution into aqueous buffers or cell culture media for experiments.
Q3: What are the primary strategies to enhance the aqueous solubility of this compound?
A3: Several techniques can be employed to improve the aqueous solubility of this compound. The most common and effective methods include:
-
Co-solvency: Using a mixture of water and a miscible organic solvent (e.g., ethanol, propylene glycol, glycerol).[3]
-
Cyclodextrin Complexation: Encapsulating the this compound molecule within the hydrophobic cavity of a cyclodextrin.[4]
-
Nanoemulsions/Nanoliposomes: Formulating this compound into a lipid-based nano-delivery system.[5]
-
Solid Dispersions: Dispersing this compound in a solid hydrophilic carrier matrix at the molecular level.
Q4: How can I quantify the concentration of this compound in my preparations?
A4: The concentration of this compound can be accurately determined using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). A common method involves a C18 column with a mobile phase consisting of a mixture of methanol and 5% aqueous acetic acid (e.g., 80:20 v/v) or acetonitrile and water with an acid modifier like trifluoroacetic acid (TFA).[6][7] Detection is typically performed using a photodiode array (PDA) detector at a wavelength of 254 nm.[6][8]
Troubleshooting Guides
Issue 1: this compound precipitates when I dilute my organic stock solution into an aqueous buffer.
-
Question: I dissolved this compound in DMSO to make a 10 mM stock solution. However, when I add it to my phosphate-buffered saline (PBS) for a final concentration of 10 µM, a precipitate forms immediately. What can I do?
-
Answer: This is a common issue when diluting a hydrophobic compound from a concentrated organic stock into a fully aqueous medium. Here are several troubleshooting steps:
-
Reduce the Final Concentration of Organic Solvent: Ensure the final concentration of DMSO in your aqueous solution is as low as possible (typically <0.5% v/v) to minimize solvent-induced toxicity and precipitation.
-
Use a Surfactant: Add a small amount of a biocompatible surfactant, such as Tween 80 or Polysorbate 80, to the aqueous buffer before adding the this compound stock solution. Surfactants can help to form micelles that stabilize the compound.
-
Employ a Co-solvent System: Instead of diluting directly into a pure aqueous buffer, try using a co-solvent system. Prepare the final solution in a mixture of buffer and a water-miscible solvent like ethanol or propylene glycol.
-
Vortex While Adding: Add the stock solution dropwise to the vigorously vortexing aqueous buffer. This rapid mixing can sometimes prevent immediate precipitation by promoting faster dissolution.
-
Consider a Solubility-Enhanced Formulation: If precipitation persists, you will likely need to prepare a solubility-enhanced formulation of this compound, such as a cyclodextrin inclusion complex or a nanoemulsion, before performing your experiments.
-
Issue 2: My cyclodextrin-Rhinacanthin C complex shows low encapsulation efficiency.
-
Question: I am trying to prepare a β-cyclodextrin inclusion complex with this compound using a co-solvent method, but my encapsulation efficiency is below 50%. How can I improve this?
-
Answer: Low encapsulation efficiency can be due to several factors in the complexation process. Consider the following:
-
Optimize the Molar Ratio: The stoichiometry of the drug to cyclodextrin is crucial. While a 1:1 molar ratio is often assumed, this may not be optimal. Experiment with different molar ratios (e.g., 1:2, 1:5) to find the most efficient complexation.
-
Adjust pH: The ionization state of this compound can affect its ability to enter the cyclodextrin cavity. Although this compound is non-ionizable, pH can influence hydrogen bonding and other interactions. Try preparing the complex in different buffers (e.g., pH 5, 7.4, 9).
-
Increase Reaction Time and Temperature: Ensure the mixture is stirred for a sufficient duration (e.g., 24-72 hours) to reach equilibrium. Gently increasing the temperature (e.g., to 40-50°C) can also enhance complex formation, but be mindful of potential degradation.
-
Choose a Different Cyclodextrin: If β-cyclodextrin is not effective, consider using a modified cyclodextrin with higher solubility and a potentially better fit for the this compound molecule, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD).
-
Change the Preparation Method: If the co-solvent method is not yielding good results, try other techniques like kneading, freeze-drying, or spray-drying, which can sometimes produce more efficient encapsulation.
-
Data Presentation
Table 1: Solubility Data for this compound in Various Solvents
| Solvent System | Concentration Achieved | Reference |
| Ethanol:Glycerol (3:1 v/v) | 1.72 mg/mL | [3] |
| Ethyl Acetate | Effective for extraction, implying good solubility | [7] |
| Ethanol | Soluble (Stock solutions can be prepared) | [9] |
| Deuterated Chloroform (CDCl₃) | Soluble (Used for NMR analysis) | [10] |
| DMSO | Soluble (Used for preparing stock solutions) | [1][2] |
Table 2: Characterization of this compound Loaded Nanoliposomes
| Formulation (Soybean Phosphatidylcholine:Cholesterol:Tween 80 molar ratio) | Encapsulation Efficiency (%) | Particle Size (nm) | Zeta Potential (mV) | Reference |
| F1 (1:1:0) | 94.69 ± 1.20 | 221.4 ± 13.76 | -38.16 | [5] |
| F2 (1:1:0.5) | 84.94 ± 1.32 | 115.8 ± 23.33 | -40.98 | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex (Kneading Method)
Objective: To prepare a solid inclusion complex of this compound with β-cyclodextrin (β-CD) to enhance its aqueous solubility.
Materials:
-
This compound
-
β-Cyclodextrin
-
Ethanol
-
Deionized water
-
Mortar and pestle
Procedure:
-
Determine the required amounts of this compound and β-cyclodextrin for a 1:1 molar ratio.
-
Place the β-cyclodextrin in a mortar.
-
Add a small amount of a 50% ethanol-water solution to the β-cyclodextrin to form a paste.
-
Add the accurately weighed this compound to the paste.
-
Knead the mixture thoroughly for 60 minutes. During this process, maintain a paste-like consistency by adding small amounts of the ethanol-water solution if necessary.
-
Dry the resulting solid paste in an oven at 40-50°C until a constant weight is achieved.
-
Pulverize the dried complex into a fine powder using the mortar and pestle.
-
Store the resulting powder in a desiccator until further use.
-
Characterize the complex for formation and encapsulation efficiency using techniques like DSC, FTIR, and HPLC.
Protocol 2: Preparation of this compound Loaded Nanoliposomes (Modified Ethanol Injection Method)
Objective: To formulate this compound into a nanoliposomal delivery system to improve its stability and dispersibility in aqueous media.[5]
Materials:
-
This compound
-
Soybean phosphatidylcholine (SPC)
-
Cholesterol (CHL)
-
Ethanol
-
Phosphate buffer (pH 7.4)
Procedure:
-
Accurately weigh this compound, SPC, and CHL (e.g., in a 1:1 molar ratio of SPC to CHL).
-
Dissolve these components completely in a minimal amount of absolute ethanol. This forms the organic phase.
-
In a separate vessel, prepare the aqueous phase, which consists of phosphate buffer (pH 7.4).
-
Heat both the organic and aqueous phases to a temperature above the phase transition temperature of the lipid (e.g., 60°C).
-
Rapidly inject the organic phase into the aqueous phase with constant, vigorous stirring (e.g., using a magnetic stirrer at 1000 rpm).
-
Continue stirring for 30-60 minutes while allowing the solution to cool to room temperature. This allows for the self-assembly of liposomes and the evaporation of ethanol.
-
To obtain a uniform size distribution, the resulting liposomal suspension can be sonicated using a probe sonicator or extruded through polycarbonate membranes of a defined pore size (e.g., 200 nm).
-
Characterize the nanoliposomes for particle size, zeta potential, and encapsulation efficiency.
Visualizations
Caption: Workflow for selecting and implementing a solubility enhancement strategy for this compound.
Caption: A logical troubleshooting guide for addressing precipitation issues with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Orodispersible Dosage Forms with Rhinacanthin-Rich Extract as a Convenient Formulation Dedicated to Pediatric Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the antifungal properties of nanoliposomes containing rhinacanthin-C isolated from the leaves of Rhinacanthus nasutus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijfans.org [ijfans.org]
- 7. RP-HPLC analysis of rhinacanthins in Rhinacanthus nasutus: validation and application for the preparation of rhinacanthin high-yielding extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Rhinacanthin C HPLC Analysis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing or broadening during the HPLC analysis of Rhinacanthin C.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for this compound in reversed-phase HPLC?
A1: Peak tailing for this compound is most frequently caused by secondary interactions between the analyte and the stationary phase. This compound possesses a hydroxy-1,4-naphthoquinone core, which includes an acidic enol group.[1] At a mobile phase pH near or above its pKa, this group can deprotonate, and the resulting anionic form can interact with residual silanol groups on the silica-based C18 column, leading to peak tailing.[2][3] Other potential causes include column overload, column contamination, and issues with the mobile phase or HPLC system.
Q2: Why is my this compound peak broader than expected?
A2: Peak broadening can stem from several factors. One common reason is extra-column band broadening, which can be caused by using tubing with a large internal diameter or excessive tubing length between the injector, column, and detector.[4] Other possibilities include a mismatch between the sample solvent and the mobile phase, a contaminated or old column, or a suboptimal flow rate.[5]
Q3: What is the ideal mobile phase for this compound analysis?
A3: Based on established methods, a mobile phase consisting of a mixture of methanol and an acidic aqueous solution, such as 5% aqueous acetic acid, is effective for the analysis of this compound on a C18 column.[6][7][8][9] The acidic component is crucial for suppressing the ionization of this compound, thereby minimizing secondary interactions with the stationary phase and promoting a symmetrical peak shape.
Q4: Can I use a different organic modifier instead of methanol?
A4: While methanol is commonly used, acetonitrile can also be an effective organic modifier. The choice between methanol and acetonitrile can influence the selectivity of the separation. If you are experiencing co-elution with interfering peaks, switching the organic modifier might improve resolution. However, it is important to re-optimize the gradient and mobile phase composition.
Q5: How can I prevent column contamination when analyzing crude extracts of Rhinacanthus nasutus?
A5: To prevent column contamination, it is highly recommended to use a guard column with a similar stationary phase to your analytical column.[10] Additionally, proper sample preparation, including filtration through a 0.45 µm or 0.22 µm filter, is essential to remove particulate matter that can clog the column frit.[11] Solid-phase extraction (SPE) can also be employed as a sample cleanup step to remove highly retained or interfering compounds.[1]
Troubleshooting Guide: this compound Peak Tailing and Broadening
This guide provides a systematic approach to diagnosing and resolving peak shape issues for this compound.
Problem: Asymmetrical or Tailing Peak
Is the peak tailing observed for all peaks or just this compound?
-
All Peaks: This suggests a system-wide issue.
-
Possible Cause: Column degradation or contamination.
-
Solution:
-
Flush the column with a strong solvent.
-
If the problem persists, replace the column.
-
Consider if the column has reached the end of its lifespan.
-
-
-
Only this compound: This points to a specific interaction between the analyte and the stationary phase.
-
Possible Cause 1: Secondary Silanol Interactions.
-
Explanation: The hydroxyl group on the naphthoquinone ring of this compound is acidic. A structurally similar compound, Lawsone (2-hydroxy-1,4-naphthoquinone), has a predicted pKa of approximately 4.31. If the mobile phase pH is not sufficiently low, this compound can become ionized and interact with free silanol groups on the silica packing material, causing peak tailing.[2][3]
-
Solution:
-
Ensure an acidic mobile phase: Use a mobile phase containing an acidifier like acetic acid or formic acid to maintain a pH well below the pKa of this compound (ideally pH < 3.5).
-
Use an end-capped column: Modern, well-end-capped C18 columns have fewer accessible silanol groups, which can significantly reduce peak tailing for acidic compounds.
-
-
-
Possible Cause 2: Column Overload.
-
Explanation: Injecting too concentrated a sample can saturate the stationary phase, leading to a distorted peak shape.
-
Solution:
-
Dilute the sample and reinject.
-
If sensitivity is an issue, consider using a column with a higher loading capacity.
-
-
-
Problem: Broad Peak
Is the peak broadening consistent across all injections?
-
Yes, consistent broadening:
-
Possible Cause 1: Extra-column Volume.
-
Explanation: Excessive volume in the tubing and connections between the injector, column, and detector can cause the analyte band to spread out, resulting in broader peaks.[4]
-
Solution:
-
Use tubing with a smaller internal diameter (e.g., 0.005").
-
Minimize the length of all tubing.
-
Ensure all fittings are properly connected to avoid dead volume.
-
-
-
Possible Cause 2: Sample Solvent Mismatch.
-
Explanation: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause the analyte to spread on the column before the separation begins.[5]
-
Solution:
-
Whenever possible, dissolve the sample in the initial mobile phase.
-
If a stronger solvent is necessary for solubility, inject the smallest possible volume.
-
-
-
-
No, broadening is intermittent or getting worse over time:
-
Possible Cause: Column Contamination or Degradation.
-
Explanation: Accumulation of strongly retained compounds from the sample matrix can foul the column, leading to a loss of efficiency and broader peaks.[10]
-
Solution:
-
Implement a column washing procedure after each batch of samples.
-
Use a guard column to protect the analytical column.[10]
-
Ensure adequate sample cleanup before injection.
-
-
-
Experimental Protocols
Recommended HPLC Method for this compound
This method is adapted from published literature and serves as a good starting point for analysis.[6][7][8][9]
| Parameter | Recommended Condition |
| Column | C18 (e.g., TSK-gel ODS-80Ts, 5 µm, 4.6 x 150 mm) |
| Mobile Phase | A: 5% Aqueous Acetic AcidB: Methanol |
| Gradient | Isocratic or Gradient (e.g., 80:20 Methanol:Aqueous Acetic Acid) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or controlled at 25-30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10-20 µL |
Data Presentation
Troubleshooting Summary Table
| Issue | Potential Cause | Recommended Action |
| Peak Tailing | Secondary silanol interactions | Lower mobile phase pH (e.g., with 0.1-1% acetic or formic acid) |
| Column overload | Dilute sample | |
| Column contamination | Flush column; use a guard column | |
| Peak Broadening | Extra-column volume | Use shorter, narrower ID tubing |
| Sample solvent mismatch | Dissolve sample in initial mobile phase | |
| Column degradation | Replace column |
Visualizations
Caption: A workflow diagram for troubleshooting this compound HPLC peak shape issues.
Caption: The influence of mobile phase pH on this compound interactions with a C18 stationary phase.
References
- 1. This compound () for sale [vulcanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Showing Compound 1,4-Naphtoquinone (FDB000340) - FooDB [foodb.ca]
- 6. 2-Hydroxy-1,4-naphthoquinone | C10H6O3 | CID 6755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Lawsone - Wikipedia [en.wikipedia.org]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 10. 2-Hydroxy-1,4-Naphthquinone [chembk.com]
- 11. 2-Hydroxy-1,4-naphoquinone | 83-72-7 [chemicalbook.com]
Technical Support Center: Managing Rhinacanthin C Cytotoxicity in Non-Cancerous Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing the cytotoxic effects of Rhinacanthin C in non-cancerous cell lines during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to be cytotoxic to non-cancerous cell lines?
A1: this compound has demonstrated some degree of selectivity, often exhibiting lower cytotoxicity in non-cancerous cell lines compared to cancerous ones.[1][2] For instance, one study reported a higher IC50 value for this compound in Vero cells (a non-cancerous kidney epithelial cell line from an African green monkey) compared to a cholangiocarcinoma cell line.[3][4] Another study noted that this compound exhibited lower toxicity towards human gingival fibroblasts (HGF), a non-cancerous cell line.[1] However, cytotoxicity can be cell-type dependent and dose-dependent.
Q2: What is the mechanism of this compound-induced cytotoxicity?
A2: this compound can induce apoptosis (programmed cell death) in cells.[5][6][7] This process is often mediated by an increase in intracellular reactive oxygen species (ROS).[5][6] this compound has also been shown to affect key signaling pathways involved in cell survival and proliferation, such as the Akt/NF-κB and MAPK pathways.[5][6][8]
Q3: At what concentrations is this compound generally considered non-cytotoxic to non-cancerous cells?
A3: A concentration of 1 µM has been cited as non-cytotoxic in certain experimental contexts, particularly in studies investigating its chemosensitizing effects in breast cancer cells.[8][9] However, the maximum non-cytotoxic concentration can vary significantly between different non-cancerous cell lines. It is crucial to determine the specific non-toxic concentration range for your cell line of interest.
Q4: Can this compound have protective effects on non-cancerous cells?
A4: Interestingly, under certain conditions, this compound has shown neuroprotective effects. In murine hippocampal HT-22 cells, it demonstrated cytoprotective effects against glutamate-induced toxicity and apoptosis at concentrations as low as 312.5 nM.[10] This suggests a complex, context-dependent activity profile for this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound and non-cancerous cell lines.
| Issue | Possible Cause | Suggested Solution |
| Unexpectedly high cytotoxicity in my non-cancerous cell line. | The concentration of this compound is too high for the specific cell line. | Perform a dose-response experiment to determine the IC50 value for your cell line. Start with a wide range of concentrations to identify a non-toxic working concentration. |
| The cell line is particularly sensitive to this compound. | Consider using a different non-cancerous cell line that has been reported to be less sensitive. | |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in your culture medium is below the toxic threshold for your cells (typically <0.5%). Run a solvent-only control. | |
| Inconsistent results between experiments. | Variability in cell health and density at the time of treatment. | Standardize your cell seeding density and ensure cells are in the logarithmic growth phase before treatment. |
| Degradation of this compound stock solution. | Prepare fresh stock solutions of this compound regularly and store them appropriately, protected from light and at the recommended temperature. | |
| Difficulty establishing a non-cytotoxic concentration. | The therapeutic window for your intended effect is very narrow in the chosen cell line. | Consider shorter exposure times. A shorter incubation period with this compound may achieve the desired effect without causing significant cell death. |
| The assay used to measure cytotoxicity is not sensitive enough. | Use multiple methods to assess cell viability and cytotoxicity, such as MTT assay, LDH release assay, and live/dead cell staining. |
Quantitative Data Summary
The following tables summarize the reported IC50 values of this compound in various cell lines.
Table 1: IC50 Values of this compound in Cancerous and Non-Cancerous Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Reference |
| KKU-M156 | Human Cholangiocarcinoma | 1.50 ± 0.22 | [3][4] |
| Vero | Monkey Kidney Epithelial (Non-cancerous) | 2.37 ± 0.17 | [3][4] |
| HSC4 | Human Oral Squamous Carcinoma | ~8 (at 24h) | [11] |
| HGF | Human Gingival Fibroblasts (Non-cancerous) | Lower toxicity noted, specific IC50 not provided | [1] |
| MCF-7/DOX | Doxorubicin-Resistant Breast Cancer | 3-28 (range of significant decrease in viability) | [5][6] |
Experimental Protocols
1. Determining the IC50 of this compound using the MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a non-cancerous cell line.
-
Cell Seeding: Seed the non-cancerous cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in culture medium. It is also essential to include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest this compound concentration).
-
Treatment: Remove the old medium from the cells and add the prepared dilutions of this compound. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
2. Assessing Apoptosis using Annexin V/Propidium Iodide (PI) Staining
This protocol is for detecting apoptosis induced by this compound.
-
Cell Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for the desired time. Include positive and negative controls.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-negative/PI-negative cells are live cells.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
-
Data Interpretation: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
Visualizations
Caption: Troubleshooting workflow for managing this compound cytotoxicity.
Caption: Simplified signaling pathways affected by this compound.
References
- 1. journal.waocp.org [journal.waocp.org]
- 2. Rhinacanthus nasutus Protects Cultured Neuronal Cells against Hypoxia Induced Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rhinacanthin-C Extracted from Rhinacanthus nasutus (L.) Inhibits Cholangiocarcinoma Cell Migration and Invasion by Decreasing MMP-2, uPA, FAK and MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rhinacanthin-C Extracted from Rhinacanthus nasutus (L.) Inhibits Cholangiocarcinoma Cell Migration and Invasion by Decreasing MMP-2, uPA, FAK and MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apoptosis Inducing Activity of Rhinacanthin-C in Doxorubicin-Resistant Breast Cancer MCF-7 Cells. | Sigma-Aldrich [merckmillipore.com]
- 6. Apoptosis Inducing Activity of Rhinacanthin-C in Doxorubicin-Resistant Breast Cancer MCF-7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Apoptosis Inducing Activity of Rhinacanthin-C in Doxorubicin-Resistant Breast Cancer MCF-7 Cells [jstage.jst.go.jp]
- 8. sid.ir [sid.ir]
- 9. [PDF] Rhinacanthin-C enhances chemosensitivity of breast cancer cells via the downregulation of P-glycoprotein through inhibition of Akt/NF-kappa B signaling pathway | Semantic Scholar [semanticscholar.org]
- 10. Rhinacanthin-C but Not -D Extracted from Rhinacanthus nasutus (L.) Kurz Offers Neuroprotection via ERK, CHOP, and LC3B Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhancing the Effective Chemotherapy: The Combined Inhibition of Rhinacanthin-C, 5-Fluorouracil, and Etoposide on Oral Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Navigating In Vitro Drug Interactions with Rhinacanthin C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers investigating the in vitro drug interaction potential of Rhinacanthin C, a bioactive naphthoquinone ester. This resource offers detailed experimental protocols, troubleshooting advice, and frequently asked questions to facilitate accurate and reproducible research.
Frequently Asked Questions (FAQs)
Q1: What is the known potential for this compound to cause drug-drug interactions?
A1: In vitro studies have demonstrated that this compound has the potential to be a perpetrator of clinical herb-drug interactions.[1] It has been shown to inhibit various drug transporters and cytochrome P450 (CYP) enzymes.[1] Specifically, it inhibits efflux transporters like P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), as well as influx transporters such as organic anion-transporting polypeptide 1B1 (OATP1B1) and OATP1B3.[1] Furthermore, this compound significantly inhibits multiple human CYP isoforms, including CYP2C8, CYP2C9, CYP2C19, and CYP3A4/5.[1]
Q2: Which specific CYP enzymes are inhibited by this compound?
A2: this compound has been shown to significantly inhibit CYP2C8, CYP2C9, CYP2C19, and CYP3A4/5.[1] It does not, however, appear to inhibit CYP1A2, CYP2A6, CYP2B6, CYP2D6, and CYP2E1.[1] Some studies have also indicated that this compound can act as a mechanism-based inactivator of CYP2A6 and CYP2A13.[2][3]
Q3: What are the reported IC50 values for this compound's inhibition of CYP enzymes?
A3: The half-maximal inhibitory concentration (IC50) values for this compound against various CYP isoforms have been reported. These values are crucial for assessing the potential for clinically relevant drug interactions. Please refer to the data summary tables below for specific values.
Q4: Does this compound interact with drug transporters?
A4: Yes, this compound significantly inhibits the transport mediated by P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP).[1][4] It also strongly inhibits uptake mediated by organic anion-transporting polypeptide 1B1 (OATP1B1) and OATP1B3.[1]
Q5: How does this compound affect P-glycoprotein (P-gp) expression?
A5: Beyond direct inhibition, this compound has been shown to downregulate P-gp expression in doxorubicin-resistant breast cancer cells (MCF-7/DOX).[5] This effect is mediated through the inhibition of the Akt/NF-κB signaling pathway and YB-1 expression, suggesting that long-term exposure could increase the chemosensitivity of multidrug-resistant cancer cells.[5]
Data Presentation: Quantitative Summary of In Vitro Interactions
The following tables summarize the reported quantitative data on the inhibitory effects of this compound on cytochrome P450 enzymes and drug transporters.
Table 1: IC50 Values for Cytochrome P450 (CYP) Enzyme Inhibition by this compound
| CYP Isoform | Substrate | Metabolite | IC50 (µM) |
| CYP1A2 | Phenacetin | Acetaminophen | >50 |
| CYP2A6 | Coumarin | 7-Hydroxycoumarin | >50 |
| CYP2B6 | Bupropion | Hydroxybupropion | >50 |
| CYP2C8 | Amodiaquine | N-desethylamodiaquine | 4.45 - 4.56 |
| CYP2C9 | Tolbutamide | Hydroxytolbutamide | 1.52 |
| CYP2C19 | S-mephenytoin | 4'-hydroxymephenytoin | 28.40 |
| CYP2D6 | Dextromethorphan | Dextrorphan | >50 |
| CYP2E1 | Chlorzoxazone | 6-hydroxychlorzoxazone | >50 |
| CYP3A4/5 | Midazolam | 1'-hydroxymidazolam | 53 |
| CYP3A4/5 | Testosterone | 6β-hydroxytestosterone | 81.20 |
| Data sourced from multiple studies.[1][6] |
Table 2: IC50 Values for Drug Transporter Inhibition by this compound
| Transporter | Cell Line | Substrate | IC50 (µM) |
| P-glycoprotein (P-gp) | Caco-2 | --- | 5.20 |
| BCRP | MDCKII-BCRP | --- | 0.83 |
| OATP1B1 | OATP1B-overexpressing HEK | --- | 0.70 |
| OATP1B3 | OATP1B-overexpressing HEK | --- | 3.95 |
| Data sourced from multiple studies.[1][4] |
Table 3: Kinetic Parameters for Mechanism-Based Inactivation of CYP2A6 and CYP2A13 by this compound
| Enzyme | Apparent K_I (µM) | k_inact (min⁻¹) |
| CYP2A6 | 0.97 | 0.07 |
| CYP2A13 | 1.68 | 0.05 |
| Data indicates that this compound is a mechanism-based inactivator for these enzymes.[2][3] |
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments to assess the drug interaction potential of this compound.
CYP450 Inhibition Assay (Recombinant Human CYPs)
This protocol outlines a general procedure for determining the IC50 of this compound against various CYP isoforms.
Objective: To determine the concentration of this compound that causes 50% inhibition of a specific CYP enzyme's activity.
Materials:
-
Recombinant human CYP enzymes (e.g., CYP2C9, CYP3A4)
-
Specific CYP substrates (e.g., Tolbutamide for CYP2C9, Midazolam for CYP3A4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer
-
This compound stock solution (in a suitable solvent like DMSO)
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system for metabolite quantification
Workflow Diagram:
Caption: Workflow for a standard in vitro CYP450 inhibition assay.
Procedure:
-
Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Pre-incubation: In a 96-well plate, add the recombinant CYP enzyme and this compound dilutions. Pre-incubate for a short period (e.g., 10 minutes) at 37°C to allow for potential binding.
-
Reaction Initiation: Add the specific substrate and the NADPH regenerating system to initiate the metabolic reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding a quenching solution, such as cold acetonitrile. This also serves to precipitate the protein.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate and analyze the formation of the specific metabolite using a validated LC-MS/MS method.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to a vehicle control. Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.
P-glycoprotein (P-gp) Inhibition Assay (Caco-2 Bidirectional Transport)
This protocol describes how to assess the inhibitory effect of this compound on P-gp-mediated transport using Caco-2 cell monolayers.
Objective: To determine if this compound inhibits the efflux of a known P-gp substrate across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells cultured on permeable supports (e.g., Transwell® inserts)
-
A known P-gp substrate (e.g., Digoxin, Rhodamine 123)
-
This compound
-
Hanks' Balanced Salt Solution (HBSS) or other suitable transport buffer
-
Scintillation counter or fluorescence plate reader
-
Cell culture incubator (37°C, 5% CO₂)
Workflow Diagram:
Caption: Workflow for a Caco-2 bidirectional transport assay to assess P-gp inhibition.
Procedure:
-
Cell Culture: Grow Caco-2 cells on permeable supports for approximately 21 days to allow for differentiation and formation of a tight monolayer.
-
Monolayer Integrity: Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Transport Experiment:
-
Wash the monolayers with pre-warmed transport buffer.
-
To assess basolateral-to-apical (B-to-A) transport (efflux), add the P-gp substrate to the basolateral chamber and fresh buffer to the apical chamber.
-
To assess apical-to-basolateral (A-to-B) transport (influx), add the P-gp substrate to the apical chamber and fresh buffer to the basolateral chamber.
-
Add this compound (at various concentrations) or a vehicle control to both the donor and receiver chambers.
-
-
Incubation and Sampling: Incubate the plates at 37°C. At specified time points, collect samples from the receiver chamber and replace with fresh buffer.
-
Quantification: Analyze the concentration of the P-gp substrate in the collected samples using an appropriate method (e.g., LC-MS/MS, scintillation counting for radiolabeled substrates, or fluorescence for fluorescent substrates).
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.
-
Calculate the efflux ratio (ER) as the ratio of Papp (B-to-A) to Papp (A-to-B). An ER significantly greater than 2 suggests active efflux.
-
Determine the inhibitory effect of this compound by observing the reduction in the efflux ratio in its presence. Calculate the IC50 value if multiple concentrations are tested.
-
Troubleshooting Guides
Issue 1: High Variability in CYP Inhibition Assay Results
-
Possible Cause: Inconsistent incubation times or temperatures.
-
Solution: Ensure precise timing for all incubation steps and use a calibrated incubator.
-
-
Possible Cause: Pipetting errors, especially with small volumes.
-
Solution: Use calibrated pipettes and consider using automated liquid handlers for improved precision.
-
-
Possible Cause: Degradation of this compound or the substrate in the assay buffer.
-
Solution: Prepare fresh solutions for each experiment and assess the stability of the compounds under the assay conditions.
-
-
Possible Cause: Non-specific binding of this compound to the plate or protein.[7]
-
Solution: Consider using low-binding plates. It may also be necessary to measure and correct for microsomal binding.[7]
-
Issue 2: Poor Caco-2 Monolayer Integrity (Low TEER Values)
-
Possible Cause: Incomplete cell differentiation.
-
Solution: Ensure cells are cultured for a sufficient period (typically 21 days) and that the cell passage number is optimal.
-
-
Possible Cause: Cytotoxicity of this compound at the tested concentrations.
-
Solution: Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of this compound for Caco-2 cells.[7]
-
-
Possible Cause: Contamination of the cell culture.
-
Solution: Regularly check for microbial contamination and maintain aseptic techniques.
-
Issue 3: No Significant Inhibition Observed Where Expected
-
Possible Cause: this compound solubility issues in the assay buffer.[7]
-
Solution: Verify the solubility of this compound in the final incubation mixture. The final concentration of the organic solvent (e.g., DMSO) should be kept low (typically <1%) and consistent across all wells.
-
-
Possible Cause: The concentration range of this compound is too low.
-
Solution: Based on preliminary data, expand the concentration range to higher levels to ensure the full dose-response curve is captured.
-
-
Possible Cause: Incorrect substrate or enzyme used.
-
Solution: Double-check the identity and activity of the recombinant enzymes and the purity of the substrates.
-
Logical Relationship Diagram for Troubleshooting CYP Inhibition Assays:
Caption: Troubleshooting guide for common issues in CYP inhibition assays.
References
- 1. Rhinacanthin-C Mediated Herb-Drug Interactions with Drug Transporters and Phase I Drug-Metabolizing Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. login.medscape.com [login.medscape.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. 2024.sci-hub.red [2024.sci-hub.red]
- 7. certara.com [certara.com]
Technical Support Center: Optimizing Dosage and Administration of Rhinacanthin C in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage and administration of Rhinacanthin C in preclinical animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for this compound in a new animal model?
A1: A starting dose for this compound can be estimated based on doses used in previously published studies for similar therapeutic areas. For anti-inflammatory and analgesic effects in rodents, doses have ranged from 20 mg/kg to 320 mg/kg.[1] For anti-diabetic studies in rats, daily oral doses of 5 mg/kg and 20 mg/kg have been investigated.[2] In mouse models of nonalcoholic fatty liver disease (NAFLD), oral doses of 5, 10, and 20 mg/kg have been used. It is recommended to start with a dose at the lower end of the effective range reported in the literature and perform a dose-escalation study to determine the optimal dose for your specific model and endpoint.
Q2: How should I prepare this compound for oral administration?
A2: this compound is a lipophilic compound. For oral gavage, it can be suspended in a vehicle such as 0.5% w/v carboxymethyl cellulose (CMC) in water or corn oil.[3][4][5] The choice of vehicle may depend on the specific experimental design and the required dose concentration. It is crucial to ensure a homogenous suspension before each administration. Sonication or vigorous vortexing may be necessary.
Q3: What are the common routes of administration for this compound in animal studies?
A3: The most commonly reported route of administration for this compound in animal models is oral gavage.[2][6] This route is often preferred for its convenience and clinical relevance for potential therapeutic applications. While intravenous administration is feasible for pharmacokinetic studies, specific formulations for this route are not well-documented in the available literature.
Q4: Is there any information on the toxicity of this compound in animals?
A4: Limited toxicity data is available. Some studies have reported no toxic effects in rats at doses as high as 500 mg/kg.[6] However, a comprehensive acute or sub-chronic toxicity study with determination of an LD50 (median lethal dose) or MTD (maximum tolerated dose) has not been widely published. It is highly recommended to conduct preliminary toxicity studies in your specific animal model, starting with a single high dose and observing for any adverse effects over a period of at least 7 to 14 days.[7][8][9][10]
Q5: How can I monitor for potential toxicity during my study?
A5: Monitor animals daily for clinical signs of toxicity, including changes in body weight, food and water intake, behavior (e.g., lethargy, agitation), and physical appearance (e.g., ruffled fur, hunched posture). For longer-term studies, periodic blood collection for hematological and serum chemistry analysis, as well as histopathological examination of major organs at the end of the study, are recommended to assess for any organ-specific toxicity.
Troubleshooting Guides
Problem: Inconsistent or no therapeutic effect observed.
-
Possible Cause 1: Inadequate Dosage.
-
Solution: The administered dose may be too low for your specific animal model or disease state. Perform a dose-response study with a wider range of doses to identify the optimal therapeutic window.
-
-
Possible Cause 2: Poor Bioavailability.
-
Solution: this compound is lipophilic, and its absorption can be variable. Ensure the formulation is a homogenous suspension. Consider using a different vehicle, such as an oil-based one, which may improve absorption. For initial studies, you may also consider intraperitoneal administration to bypass first-pass metabolism, although this may not be clinically relevant for future applications.
-
-
Possible Cause 3: Instability of the Compound.
-
Solution: this compound may degrade in certain vehicles or under specific storage conditions. Prepare fresh formulations regularly and store them protected from light and at an appropriate temperature (e.g., 4°C). Stability of this compound in liposomal formulations has been shown to be pH-dependent.[11]
-
Problem: Unexpected adverse effects or mortality.
-
Possible Cause 1: Dose is too high.
-
Solution: Immediately reduce the dosage or terminate the study for the affected group. Conduct a dose-range finding study to determine the maximum tolerated dose (MTD) in your specific strain and species.
-
-
Possible Cause 2: Vehicle Toxicity.
-
Solution: Ensure the vehicle used is appropriate and administered at a safe volume. Always include a vehicle-only control group to differentiate between the effects of the vehicle and the compound. Some vehicles, like DMSO, can have intrinsic biological effects.[5]
-
-
Possible Cause 3: Improper Administration Technique.
-
Solution: Ensure that personnel are properly trained in the administration technique (e.g., oral gavage) to avoid accidental injury or incorrect dosing.
-
Data Presentation
Table 1: Reported Effective Dosages of this compound in Rodent Models
| Therapeutic Area | Animal Model | Route of Administration | Dosage Range | Study Duration | Reference |
| Anti-inflammatory | Rat | Oral | 80, 160, 320 mg/kg | Single dose | [1] |
| Analgesic | Rat | Oral | 20, 40, 80 mg/kg | Single dose | [1] |
| Anti-diabetic | Rat | Oral | 5, 20 mg/kg/day | 28 days | [2] |
| Anti-diabetic Nephropathy | Rat | Oral | Not specified | 4 weeks | [12] |
| NAFLD | Mouse | Oral | 5, 10, 20 mg/kg | Not specified | |
| Anti-proliferative | Mouse | Oral | Not specified | 14 days | [6] |
Table 2: Pharmacokinetic Parameters of this compound in Rodent Models (Template)
No specific pharmacokinetic data for this compound was found in the reviewed literature. This table serves as a template for researchers to populate with their own experimental data.
| Animal Model | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUC (ng·h/mL) | Bioavailability (%) |
| Rat | Oral | ||||||
| Rat | Intravenous | ||||||
| Mouse | Oral | ||||||
| Mouse | Intravenous |
Table 3: Acute Toxicity of this compound in Rodent Models (Template)
No definitive LD50 or MTD values for this compound were found in the reviewed literature. This table is a template for reporting toxicity findings.
| Animal Model | Route of Administration | LD50 (mg/kg) | MTD (mg/kg) | Observed Toxic Signs | Reference |
| Rat | Oral | >500 | Not Determined | No toxic effects observed at 500 mg/kg | [6] |
| Mouse | Oral |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for Oral Gavage
-
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% w/v Carboxymethyl cellulose (CMC) in sterile water, or corn oil)
-
Microcentrifuge tubes or other suitable containers
-
Vortex mixer and/or sonicator
-
Animal feeding needles (gavage needles) appropriate for the size of the animal
-
Syringes
-
-
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired dose concentration and the number of animals to be dosed.
-
Weigh the this compound powder accurately and place it in a suitable container.
-
Add a small amount of the vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while continuously vortexing or sonicating to ensure a uniform suspension.
-
Visually inspect the suspension for any clumps or undissolved particles. Continue mixing until a homogenous suspension is achieved.
-
Prepare the formulation fresh on the day of dosing if stability data is unavailable.
-
Administer the suspension to the animals using an appropriately sized gavage needle. The volume of administration should be based on the animal's most recent body weight (e.g., 5-10 mL/kg for rats).
-
Gently agitate the suspension between dosing each animal to maintain homogeneity.
-
Mandatory Visualizations
Signaling Pathways
Caption: this compound induces apoptosis via ROS and MAPK/Akt pathways.
Caption: this compound inhibits inflammation via NF-κB and MAPK pathways.
Experimental Workflow
Caption: A stepwise workflow for optimizing this compound dosage.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. This compound ameliorates hyperglycaemia, hyperlipidemia and pancreatic destruction in streptozotocin-nicotinamide induced adult male diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsonline.com [ijpsonline.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rhinacanthus nasutus Ameliorates Cytosolic and Mitochondrial Enzyme Levels in Streptozotocin-Induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rats acute toxicity: Topics by Science.gov [science.gov]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. acute oral toxicity: Topics by Science.gov [science.gov]
- 10. Evaluation of Variability Across Rat Acute Oral Systemic Toxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of the antifungal properties of nanoliposomes containing rhinacanthin-C isolated from the leaves of Rhinacanthus nasutus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rhinacanthins-rich extract and this compound ameliorate oxidative stress and inflammation in streptozotocin-nicotinamide-induced diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of Rhinacanthin C during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Rhinacanthin C during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that cause this compound degradation?
A1: this compound is susceptible to degradation from exposure to elevated temperatures, alkaline pH conditions, and light. As a naphthoquinone ester, it is prone to hydrolysis of its ester linkage and oxidation of the naphthoquinone ring.
Q2: What is the ideal temperature for storing this compound?
A2: For long-term storage, it is recommended to store this compound at or below -20°C. For short-term storage, refrigeration at 2-8°C is advisable. Studies on Rhinacanthin-rich extracts have shown significant degradation at higher temperatures.[1]
Q3: How does pH affect the stability of this compound?
A3: this compound is more stable in acidic to neutral pH conditions. A study on liposomal formulations of this compound demonstrated greater stability at pH 4.0 and 6.6 compared to a basic pH of 10.0.[2] Therefore, it is crucial to control the pH of solutions containing this compound.
Q4: Is this compound sensitive to light?
A4: Yes, this compound is known to be susceptible to light.[1] To prevent photodegradation, it should be stored in amber vials or containers wrapped in aluminum foil to protect it from light. Experiments should be conducted in a dimly lit environment whenever possible.
Q5: What are the recommended solvents for dissolving and storing this compound?
A5: For analytical purposes and short-term storage, HPLC-grade methanol or ethanol are commonly used. A combination of ethanol and glycerol has also been reported as a suitable solvent for extraction, which may be applicable for certain formulations.[3] For long-term storage, it is best to store the compound in a dry, solid state. If a stock solution is necessary, prepare it in a high-purity, anhydrous solvent and store it at a low temperature.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity or inconsistent experimental results. | Degradation of this compound due to improper storage or handling. | 1. Verify Storage Conditions: Ensure the compound is stored at the recommended temperature, protected from light, and in a tightly sealed container. 2. Prepare Fresh Solutions: Avoid using old stock solutions. Prepare fresh solutions from solid this compound for each experiment. 3. pH Control: Check the pH of your experimental buffer or medium. Adjust to a slightly acidic or neutral pH if possible. |
| Color change of this compound solution (e.g., fading or darkening). | Oxidation or other chemical degradation of the naphthoquinone ring. | 1. Inert Atmosphere: When preparing and storing solutions, purge the vial with an inert gas like nitrogen or argon to displace oxygen. 2. Use of Antioxidants: Consider the addition of a suitable antioxidant. While specific data for this compound is limited, antioxidants like BHT (butylated hydroxytoluene) or ascorbic acid could be tested for compatibility and effectiveness. |
| Appearance of unknown peaks in HPLC chromatogram. | Formation of degradation products. | 1. Analyze Degradation Products: If possible, use mass spectrometry (MS) to identify the mass of the degradation products. This can help elucidate the degradation pathway (e.g., hydrolysis would result in a predictable mass change). 2. Optimize Experimental Conditions: Re-evaluate your experimental setup to minimize exposure to heat, light, and extreme pH. |
| Precipitation of this compound from solution. | Poor solubility or formation of insoluble degradation products. | 1. Solvent Selection: Ensure the chosen solvent is appropriate for the desired concentration. Sonication may aid in dissolution. 2. Temperature Effects: If solutions are stored at low temperatures, allow them to fully equilibrate to room temperature and vortex before use to ensure complete dissolution. |
Quantitative Data Summary
Table 1: Stability of Rhinacanthin-Rich Extract (RRE) in Orodispersible Tablets at Different Temperatures [1]
| Storage Condition | Time (Months) | RRE Content (%) |
| 25°C / 60% RH | 0 | 100 |
| 3 | >90 | |
| 6 | 85-86 | |
| 40°C / 75% RH | 0 | 100 |
| 3 | <90 | |
| 6 | 77-81 |
Table 2: Stability of this compound in Liposomal Formulations at Different pH Values (Stored for 3 Months) [2]
| pH | Stability |
| 4.0 | More stable than pure this compound |
| 6.6 | More stable than pure this compound |
| 10.0 | Less stable than pure this compound |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol is adapted from validated methods for the quantification of this compound.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Photodiode Array (PDA) detector.
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).
2. Reagents:
-
HPLC-grade acetonitrile.
-
HPLC-grade methanol.
-
HPLC-grade water.
-
Trifluoroacetic acid (TFA) or formic acid.
-
This compound reference standard.
3. Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, both containing a small amount of acid (e.g., 0.1% TFA or 0.1% formic acid). A common starting point is a 75:25 (v/v) mixture of acetonitrile and water with 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30°C.
4. Sample Preparation:
-
Prepare a stock solution of this compound reference standard in methanol or acetonitrile.
-
Dilute the stock solution to prepare a series of calibration standards.
-
For stability testing, dissolve the this compound sample in the chosen solvent at a known concentration.
5. Forced Degradation Study (for method validation):
-
Acidic Hydrolysis: Incubate the sample solution with 0.1 M HCl at 60°C.
-
Alkaline Hydrolysis: Incubate the sample solution with 0.1 M NaOH at room temperature.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heat the solid sample or a solution at a high temperature (e.g., 80°C).
-
Photodegradation: Expose the sample solution to UV light.
-
Analyze all samples by HPLC to ensure the method can separate the intact this compound from its degradation products.
Visualizations
Caption: Factors contributing to the degradation of this compound.
Caption: Workflow for a this compound stability study.
References
- 1. Orodispersible Dosage Forms with Rhinacanthin-Rich Extract as a Convenient Formulation Dedicated to Pediatric Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the antifungal properties of nanoliposomes containing rhinacanthin-C isolated from the leaves of Rhinacanthus nasutus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Standardization and Troubleshooting for Rhinacanthin C Extracts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of batch-to-batch variability in Rhinacanthin C extracts from Rhinacanthus nasutus.
Troubleshooting Guide: Addressing Inconsistent this compound Yields and Purity
Q1: My this compound yield is significantly lower than expected. What are the potential causes and how can I troubleshoot this?
A1: Low yields of this compound can stem from several factors throughout the extraction and quantification process. Here’s a step-by-step guide to pinpoint the issue:
-
Step 1: Verify Plant Material Quality. The source and handling of your Rhinacanthus nasutus raw material are critical. Significant variations in this compound content have been observed based on the plant part used, harvesting time, and geographical origin.[1][2][3] For instance, roots and leaves generally contain the highest concentrations of rhinacanthins.[3] The total rhinacanthins in powdered leaves can range from 0.9% to 4.5% w/w, with the optimal harvesting period being between July and October.[4]
-
Recommendation: Whenever possible, use authenticated plant material from a reliable supplier. If sourcing directly, ensure consistent harvesting practices. Consider performing a macroscopic and microscopic analysis to confirm the identity and quality of the plant material.[5]
-
-
Step 2: Evaluate Your Extraction Protocol. The choice of solvent and extraction method significantly impacts the yield of this compound.
-
Solvent Selection: Ethyl acetate has been identified as a highly effective solvent for extracting rhinacanthins.[6][7][8][9] Studies have shown it to be superior to other solvents for obtaining a high-rhinacanthin content extract.[6][7][8]
-
Extraction Method: While various methods can be used, ensure your chosen method is validated. Microwave-assisted extraction is one documented method.[3] For a standard approach, refluxing the powdered leaves in ethyl acetate is effective.[10]
-
Recommendation: Review your protocol against the detailed "Protocol for Extraction of this compound" provided below. Ensure your solvent-to-solid ratio and extraction times are optimized.
-
-
Step 3: Assess Analytical Method Accuracy. Inaccurate quantification can be mistaken for low yield. Your analytical method, typically High-Performance Liquid Chromatography (HPLC), should be properly validated.
-
Method Validation: A validated RP-HPLC method for simultaneous determination of rhinacanthin-C, -D, and -N has been established.[6][7][11] Key validation parameters include linearity, repeatability, accuracy, and specificity.[6][7][11][12]
-
Recommendation: Verify your HPLC parameters (column, mobile phase, flow rate, detection wavelength) against the "Protocol for HPLC Analysis of this compound" below. Ensure your standard solutions are accurately prepared and that your instrument is calibrated.
-
-
Step 4: Investigate Potential Degradation. this compound, like many natural products, can be susceptible to degradation under certain conditions.
-
Recommendation: Minimize exposure of your extracts and standards to light and elevated temperatures. Store them in appropriate conditions (e.g., cool, dark place) to prevent degradation.
-
Q2: I am observing significant batch-to-batch variability in the purity and composition of my this compound extract. How can I improve consistency?
A2: Batch-to-batch variability is a common challenge with herbal extracts.[13] Here’s how to standardize your process for more consistent results:
-
Standardize Raw Material: As mentioned previously, the starting plant material is a primary source of variation.[1][2][3] Establishing strict quality control parameters for your Rhinacanthus nasutus supply is crucial. This includes specifying the plant part (leaves or roots are recommended), geographical source, and harvesting season.[3][4]
-
Implement a Standardized Extraction Protocol: Adhere strictly to a validated extraction protocol for every batch. This includes using the same solvent, solvent-to-solid ratio, extraction time, and temperature. Any deviation can alter the chemical profile of the extract.
-
Utilize a Validated HPLC Method for Quality Control: A validated HPLC method is essential for quantifying this compound and other major rhinacanthins (D and N) in each batch.[6][7][11][12] This allows you to set acceptance criteria for the content of your key bioactive compounds.
-
Consider a Fractionation Step: To obtain a rhinacanthin-rich extract with higher purity and consistency, a fractionation step can be introduced after the initial extraction.[6][7][8][9] For example, using a basic anion exchange resin can significantly increase the total rhinacanthin content.[6][7][8][9]
-
Chemical Fingerprinting: For comprehensive quality control, consider developing a chemical fingerprint of your extract using techniques like HPTLC or HPLC.[5][14] This provides a more holistic view of the extract's composition beyond just the major active compounds.
Frequently Asked Questions (FAQs)
Q3: What are the key bioactive compounds in Rhinacanthus nasutus extracts?
A3: Rhinacanthus nasutus contains a variety of bioactive compounds, with the most prominent being naphthoquinone esters known as rhinacanthins.[15][16][17] The major rhinacanthins that are often the focus of research and standardization are this compound, Rhinacanthin D, and Rhinacanthin N.[18] this compound is often the most abundant of these.[7] Other compounds isolated from the plant include flavonoids, benzenoids, coumarins, and triterpenes.[15][16][17]
Q4: What are the reported biological activities of this compound?
A4: this compound has been reported to possess a wide range of pharmacological properties. These include anticancer, anti-inflammatory, antidiabetic, and neuroprotective activities.[19] It has also demonstrated antifungal, antibacterial, and antiviral properties.[20]
Q5: Which signaling pathways are known to be modulated by this compound?
A5: Research has shown that this compound can modulate several key signaling pathways. In the context of cancer cell migration and invasion, it has been shown to decrease the expression and activity of MMP-2 and uPA, potentially through the FAK and MAPK (p38, JNK1/2, and ERK1/2) pathways, as well as inhibiting NF-κB.[20][21] In neuroprotection studies, this compound has been shown to offer protection against glutamate-induced apoptosis via the ERK, CHOP, and LC3B pathways.[22]
Data Presentation
Table 1: Influence of Plant Part and Harvesting Time on Total Rhinacanthin Content (% w/w)
| Plant Part | March | May | July | September | November | January |
| Roots | 3.73 | 4.12 | 4.55 | 4.91 | 4.63 | 4.01 |
| Leaves | 3.18 | 3.56 | 4.01 | 4.42 | 4.15 | 3.49 |
| Flowers | <0.1 | <0.1 | <0.1 | <0.1 | <0.1 | <0.1 |
| Green Twigs | <0.1 | <0.1 | <0.1 | <0.1 | <0.1 | <0.1 |
| Brown Twigs | <0.1 | <0.1 | <0.1 | <0.1 | <0.1 | <0.1 |
| Aerial Parts | ~0.5 | ~0.6 | ~0.7 | ~0.8 | ~0.7 | ~0.6 |
Data synthesized from Suksawat & Panichayupakaranant (2023). Note that values for aerial parts are estimations based on the composition of different parts.[3]
Table 2: this compound Content in Rhinacanthus nasutus from Different Sources (% w/w in Ethanolic Extracts)
| Source | Plant Part | Extraction Yield (% w/w) | This compound Content (% w/w) |
| Ratchaburi I | Leaves | 4.20 - 6.75 | 1.27 |
| Roots | 5.67 - 6.91 | 2.42 | |
| Ratchaburi II | Leaves | 4.20 - 6.75 | 0.85 |
| Roots | 5.67 - 6.91 | 1.11 | |
| Ratchaburi III | Leaves | 4.20 - 6.75 | 0.01 |
| Roots | 5.67 - 6.91 | 2.15 | |
| Supplier 1-4 | Raw Material | 3.77 - 4.32 | < 0.05 |
Data from a study on quantitative variation, highlighting the impact of source on this compound content.[1][2]
Experimental Protocols
Protocol for Extraction of this compound
This protocol is based on established methods for achieving a high yield of this compound from Rhinacanthus nasutus leaves.[10]
-
Plant Material Preparation:
-
Collect fresh leaves of Rhinacanthus nasutus.
-
Wash the leaves thoroughly with water to remove any dirt and debris.
-
Air-dry the leaves in the shade until they are brittle.
-
Grind the dried leaves into a fine powder using a mechanical grinder.
-
-
Solvent Extraction:
-
Weigh the powdered leaf material.
-
Place the powder in a round-bottom flask.
-
Add ethyl acetate to the flask at a solid-to-solvent ratio of 1:5 (e.g., 1 kg of powder to 5 L of ethyl acetate).
-
Reflux the mixture for 1 hour.
-
Repeat the reflux extraction two more times with fresh ethyl acetate.
-
-
Concentration:
-
Combine the ethyl acetate extracts from the three reflux cycles.
-
Filter the combined extract to remove any solid plant material.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Protocol for HPLC Analysis of this compound
This protocol is a validated method for the simultaneous quantification of this compound, D, and N.[6][7][11]
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: TSK-gel ODS-80Ts column (5 µm, 4.6 x 150 mm i.d.) or equivalent C18 column.
-
Mobile Phase: A mixture of methanol and 5% aqueous acetic acid (80:20, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 20 µL.
-
-
Standard Preparation:
-
Accurately weigh pure this compound standard.
-
Dissolve the standard in HPLC-grade methanol to prepare a stock solution of known concentration.
-
Prepare a series of working standard solutions by diluting the stock solution with methanol to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh the dried this compound extract.
-
Dissolve the extract in methanol to a known concentration (e.g., 1 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Analysis and Quantification:
-
Inject the standard solutions to generate a calibration curve of peak area versus concentration.
-
Inject the sample solution.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for addressing batch-to-batch variability.
Caption: this compound's inhibitory effects on the FAK/MAPK signaling pathway.
References
- 1. ijfans.org [ijfans.org]
- 2. ijprajournal.com [ijprajournal.com]
- 3. Variation of rhinacanthin content in Rhinacanthus nasutus and its health products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. thaiscience.info [thaiscience.info]
- 6. RP-HPLC analysis of rhinacanthins in Rhinacanthus nasutus: validation and application for the preparation of rhinacanthin high-yielding extract [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. [PDF] RP-HPLC analysis of rhinacanthins in Rhinacanthus nasutus: validation and application for the preparation of rhinacanthin high-yielding extract. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Rhinacanthin-C but Not -D Extracted from Rhinacanthus nasutus (L.) Kurz Offers Neuroprotection via ERK, CHOP, and LC3B Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. he01.tci-thaijo.org [he01.tci-thaijo.org]
- 13. Orodispersible Dosage Forms with Rhinacanthin-Rich Extract as a Convenient Formulation Dedicated to Pediatric Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. plantsjournal.com [plantsjournal.com]
- 15. japsonline.com [japsonline.com]
- 16. cabidigitallibrary.org [cabidigitallibrary.org]
- 17. japsonline.com [japsonline.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 20. Rhinacanthin-C Extracted from Rhinacanthus nasutus (L.) Inhibits Cholangiocarcinoma Cell Migration and Invasion by Decreasing MMP-2, uPA, FAK and MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Rhinacanthin-C Extracted from Rhinacanthus nasutus (L.) Inhibits Cholangiocarcinoma Cell Migration and Invasion by Decreasing MMP-2, uPA, FAK and MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
Minimizing off-target effects of Rhinacanthin C in cellular assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Rhinacanthin C in cellular assays, with a specific focus on minimizing and troubleshooting potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets and mechanisms of action of this compound?
A1: this compound is a naphthoquinone ester with a range of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. Its primary mechanisms of action involve the modulation of key cellular signaling pathways. In cancer cells, it has been shown to inhibit migration and invasion by downregulating the FAK, MAPK (p38, ERK1/2, JNK1/2), and Akt/NF-κB signaling pathways.[1][2][3][4] This leads to decreased expression of matrix metalloproteinases (MMP-2) and urokinase-type plasminogen activator (uPA).[1][3] In the context of multidrug resistance, this compound can downregulate P-glycoprotein (P-gp) expression by inhibiting the Akt/NF-κB signaling pathway.[4] It has also been observed to offer neuroprotection by preventing ROS production and ERK1/2 phosphorylation.[5][6]
Q2: What are the potential off-target effects of this compound in cellular assays?
A2: While specific off-target interactions of this compound are not extensively documented, as a naphthoquinone, it may exhibit certain class-specific off-target effects. Naphthoquinones are known to generate reactive oxygen species (ROS) and can interact with various biological nucleophiles.[7][8] This can lead to generalized cellular stress and cytotoxicity unrelated to the intended target inhibition. Potential off-target effects could include mitochondrial dysfunction, inhibition of DNA topoisomerases, and modulation of other kinases due to the ATP-competitive nature of many kinase inhibitors.[7][8]
Q3: How can I distinguish between on-target and off-target effects of this compound?
A3: Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. A multi-pronged approach is recommended:
-
Dose-Response Analysis: On-target effects should typically occur at lower, more specific concentrations of this compound, while off-target effects may become more prominent at higher concentrations.[9][10]
-
Use of Structurally Unrelated Inhibitors: If another compound with a different chemical structure that targets the same pathway elicits a similar biological response, it strengthens the evidence for an on-target effect.[10]
-
Genetic Knockdown/Knockout: Compare the phenotype induced by this compound with that of cells where the target protein has been genetically silenced (e.g., using siRNA or CRISPR).[9] A similar phenotype suggests an on-target effect.
-
Rescue Experiments: In some systems, overexpressing a mutated, resistant form of the target protein should reverse the effects of this compound if they are on-target.
Q4: What is a suitable starting concentration for this compound in my cellular assay?
A4: The optimal concentration of this compound is cell-line dependent. Based on published data, a starting point for dose-response experiments could be in the range of 0.1 to 10 µM.[1][11] It is essential to perform a dose-response curve to determine the IC50 value in your specific cell line and to identify a concentration that elicits the desired on-target effect with minimal cytotoxicity.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cellular assays, with a focus on mitigating off-target effects.
| Issue | Potential Cause | Troubleshooting Steps |
| High Cytotoxicity at Low Concentrations | Compound Precipitation: this compound may have limited solubility in aqueous media, leading to precipitation and non-specific cell death. | 1. Visually inspect the media for precipitates. 2. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and ensure the final solvent concentration in the culture media is low (typically <0.5%).[12] 3. Consider using a solubilizing agent if necessary, after validating its lack of effect on the cells. |
| Off-Target Toxicity: The compound may be interacting with unintended targets essential for cell survival. | 1. Perform a dose-response curve to identify a non-toxic concentration range.[9] 2. Reduce the incubation time with the compound. 3. Use a different, more sensitive assay to measure the on-target effect at lower concentrations. | |
| Inconsistent Results Between Experiments | Cell Culture Variability: Cell passage number, confluency, and overall health can significantly impact results. | 1. Use cells within a consistent and low passage number range.[12] 2. Seed cells at a consistent density to ensure similar confluency at the time of treatment. 3. Regularly check for mycoplasma contamination. |
| Compound Instability: this compound may degrade in the culture medium over time. | 1. Prepare fresh dilutions of the compound for each experiment from a frozen stock.[12] 2. Minimize the exposure of the compound to light and repeated freeze-thaw cycles. | |
| Unexpected Phenotypic Changes | Off-Target Effects: this compound may be modulating signaling pathways other than the one under investigation. | 1. Perform a thorough literature search on the known effects of naphthoquinones in your cell type. 2. Use orthogonal validation methods as described in FAQ Q3. 3. Consider profiling the effect of this compound on a panel of kinases or other relevant targets. |
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound in various cell lines and assays. This data can serve as a reference for designing experiments.
| Cell Line | Assay Type | IC50 (µM) | Reference |
| KKU-M156 (Cholangiocarcinoma) | SRB Assay | 1.50 | [1] |
| Vero (Normal Kidney) | SRB Assay | 2.37 | [1] |
| MCF-7/DOX (Doxorubicin-resistant Breast Cancer) | MTT Assay (in combination with doxorubicin) | Non-cytotoxic at 1 µM | [4] |
| HT-22 (Mouse Hippocampal) | MTT Assay (neuroprotection) | Neuroprotective effects observed at concentrations as low as 0.3125 µM | [5] |
Key Experimental Protocols
Sulforhodamine B (SRB) Cytotoxicity Assay
This assay measures cell density based on the measurement of cellular protein content.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include vehicle-treated (e.g., DMSO) and untreated controls.
-
Cell Fixation: Gently remove the culture medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.[13]
-
Washing: Wash the plates four to five times with slow-running tap water to remove the TCA.[13] Allow the plates to air dry completely.
-
Staining: Add 100 µL of 0.057% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[13]
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[13] Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well and shake for 5-10 minutes to solubilize the protein-bound dye.[13][14]
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Wound Healing (Scratch) Assay
This assay is used to assess cell migration.
Methodology:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.[15]
-
Creating the Wound: Using a sterile p200 pipette tip, create a straight scratch across the center of the cell monolayer.[15]
-
Washing: Gently wash the wells twice with sterile PBS or serum-free medium to remove detached cells and debris.[15]
-
Compound Treatment: Add fresh culture medium containing the desired concentration of this compound or vehicle control.
-
Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 4-8 hours) using a phase-contrast microscope.[16]
-
Data Analysis: Measure the width of the scratch at different time points using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure over time.
Western Blot Analysis for MAPK/ERK Pathway
This protocol details the analysis of total and phosphorylated ERK1/2 as a readout of MAPK pathway activity.
Methodology:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and then treat with this compound at various concentrations and for different durations.[17]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[17]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.[17]
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[17]
-
SDS-PAGE: Separate the protein samples on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and a digital imaging system.[17]
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Visualizations
This compound Signaling Pathways
Caption: Signaling pathways modulated by this compound.
Experimental Workflow for Minimizing Off-Target Effects
Caption: Logical workflow for troubleshooting off-target effects.
References
- 1. Rhinacanthin-C Extracted from Rhinacanthus nasutus (L.) Inhibits Cholangiocarcinoma Cell Migration and Invasion by Decreasing MMP-2, uPA, FAK and MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Rhinacanthin-C Extracted from Rhinacanthus nasutus (L.) Inhibits Cholangiocarcinoma Cell Migration and Invasion by Decreasing MMP-2, uPA, FAK and MAPK Pathways | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Rhinacanthin-C enhances chemosensitivity of breast cancer cells via the downregulation of P-glycoprotein through inhibition of Akt/NF-kappa B signaling pathway | Semantic Scholar [semanticscholar.org]
- 5. Rhinacanthin-C but Not -D Extracted from Rhinacanthus nasutus (L.) Kurz Offers Neuroprotection via ERK, CHOP, and LC3B Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The diverse mechanisms and anticancer potential of naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. resources.biomol.com [resources.biomol.com]
- 12. benchchem.com [benchchem.com]
- 13. SRB assay for measuring target cell killing [protocols.io]
- 14. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
- 15. clyte.tech [clyte.tech]
- 16. med.virginia.edu [med.virginia.edu]
- 17. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of the Efficacy of Rhinacanthin C, D, and N
A detailed guide for researchers and drug development professionals on the comparative biological activities of three prominent naphthoquinone esters from Rhinacanthus nasutus.
Introduction
Rhinacanthins, a class of naphthoquinone esters isolated from the medicinal plant Rhinacanthus nasutus, have garnered significant attention in the scientific community for their diverse and potent pharmacological activities.[1][2][3] Among the various members of this family, Rhinacanthin C, D, and N have been extensively studied for their potential as anticancer, anti-inflammatory, and neuroprotective agents.[4][5][6][7][8] This guide provides a comprehensive comparison of the efficacy of these three compounds, supported by experimental data, detailed methodologies, and mechanistic insights to aid researchers and professionals in the field of drug discovery and development.
Comparative Efficacy: A Quantitative Overview
The biological activities of this compound, D, and N have been evaluated in a variety of in vitro and in vivo models. The following tables summarize the key quantitative data, primarily focusing on their half-maximal inhibitory concentrations (IC50) against different cell lines and inflammatory markers.
Anticancer and Cytotoxic Activity
This compound has demonstrated notable cytotoxic effects against a range of cancer cell lines, with Rhinacanthin N also showing activity. Limited data is available for the direct anticancer effects of Rhinacanthin D in the reviewed literature.
| Compound | Cell Line | Activity | IC50 Value | Reference |
| This compound | KKU-M156 (Cholangiocarcinoma) | Antiproliferative | 1.50 ± 0.22 µM | [9][10] |
| Vero (Normal kidney cells) | Antiproliferative | 2.37 ± 0.17 µM | [9][10] | |
| MCF-7/DOX (Doxorubicin-resistant breast cancer) | Chemosensitization (at 1 µM) | - | [11] | |
| Rhinacanthin N | NCI-H187 (Small cell lung cancer) | Cytotoxic | 2.24 µM | [12] |
| Vero (Normal kidney cells) | Cytotoxic | 3.00 µM | [12] |
Table 1: Comparative cytotoxic activity of this compound and N against various cell lines.
Anti-inflammatory Activity
All three rhinacanthins have been shown to possess potent anti-inflammatory properties by inhibiting the release of key inflammatory mediators.
| Compound | Target | IC50 Value | Reference |
| This compound | Nitric Oxide (NO) Release | 1.8 µM | [5] |
| Prostaglandin E2 (PGE2) Release | 10.4 µM | [5] | |
| Rhinacanthin D | Nitric Oxide (NO) Release | 6.2 µM | [5] |
| Prostaglandin E2 (PGE2) Release | 14.4 µM | [5] | |
| Rhinacanthin N | Nitric Oxide (NO) Release | 3.0 µM | [5] |
| Prostaglandin E2 (PGE2) Release | 52.1 µM | [5] |
Table 2: Comparative anti-inflammatory activity of this compound, D, and N.
Neuroprotective Activity
In a study investigating neuroprotection against glutamate-induced toxicity in HT-22 cells, this compound showed significant protective effects, whereas Rhinacanthin D did not exhibit similar activity within the tested concentrations.[6][7][8]
| Compound | Model | Effect | Concentration Range | Reference |
| This compound | Glutamate-induced toxicity in HT-22 cells | Neuroprotective | 0.1–10 µM | [6][7][8] |
| Rhinacanthin D | Glutamate-induced toxicity in HT-22 cells | No protective effect | 0.1–10 µM | [6][7][8] |
Table 3: Comparative neuroprotective effects of this compound and D.
Mechanistic Insights and Signaling Pathways
This compound: A Multi-Target Agent
This compound has been shown to exert its biological effects through the modulation of several key signaling pathways. In the context of cancer metastasis, it has been found to inhibit the FAK, MAPK (p38, ERK1/2, JNK1/2), and NF-κB signaling pathways, leading to the downregulation of MMP-2 and uPA expression.[9][10] Furthermore, in doxorubicin-resistant breast cancer cells, this compound enhances chemosensitivity by downregulating P-glycoprotein expression through the inhibition of the Akt/NF-κB signaling pathway and YB-1 expression.[11]
Its neuroprotective effects are mediated via the inhibition of ROS production and ERK1/2 phosphorylation.[6][7]
Figure 1. Anticancer signaling pathways modulated by this compound.
Figure 2. Neuroprotective mechanism of this compound.
Rhinacanthin D and N: Primarily Anti-inflammatory Roles
The primary mechanism of action reported for Rhinacanthin D and N in the reviewed literature is their anti-inflammatory activity. They inhibit the production of nitric oxide and prostaglandin E2, which are key mediators of inflammation.[5] The detailed signaling pathways for their anti-inflammatory effects were not as extensively described as for this compound in the provided search results.
Experimental Protocols
Cell Viability and Cytotoxicity Assays
-
SRB (Sulphorhodamine B) Assay: Used to determine the cytotoxic effects of this compound on KKU-M156 and Vero cells.[9] Cells were seeded in 96-well plates and treated with various concentrations of the compound for 24, 48, and 72 hours. Cell density was determined by staining with SRB.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: Employed to assess the cytotoxicity of Rhinacanthin N against NCI-H187 and Vero cells.[4][13] This assay measures the metabolic activity of cells, which is indicative of cell viability.
-
Glutamate Toxicity Model in HT-22 Cells: To evaluate neuroprotective effects, HT-22 cells were subjected to glutamate-induced toxicity.[6][7] Cell viability was measured after treatment with this compound or D.
Anti-inflammatory Assays
-
Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Release Assay: RAW 264.7 macrophage cells were stimulated with lipopolysaccharide (LPS) to induce the release of NO and PGE2.[5] The inhibitory effects of this compound, D, and N on the production of these inflammatory mediators were then quantified.
Western Blot Analysis
This technique was used to investigate the expression levels of proteins involved in various signaling pathways. For instance, the expression of MMP-2, uPA, FAK, p38, ERK1/2, JNK1/2, and NF-κB was analyzed in cancer cells treated with this compound to elucidate its anti-metastatic mechanism.[9][10] Similarly, the expression of proteins related to the Akt/NF-κB pathway was examined in breast cancer cells.[11]
Figure 3. General experimental workflow for comparing Rhinacanthin efficacy.
Conclusion
Based on the available experimental data, this compound emerges as a multifaceted compound with potent anticancer, anti-inflammatory, and neuroprotective properties. Its efficacy is supported by low micromolar IC50 values and a well-defined mechanism of action involving the modulation of multiple critical signaling pathways. Rhinacanthin N also demonstrates significant cytotoxic activity against cancer cells and possesses anti-inflammatory effects. While Rhinacanthin D exhibits anti-inflammatory properties, its neuroprotective and direct anticancer activities appear to be less pronounced compared to this compound in the studies reviewed.
This comparative guide highlights the therapeutic potential of these rhinacanthins and underscores the need for further head-to-head studies to fully elucidate their comparative efficacy and safety profiles for potential clinical applications. The detailed experimental protocols and mechanistic insights provided herein serve as a valuable resource for researchers and professionals dedicated to advancing natural product-based drug discovery.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. phytopharmajournal.com [phytopharmajournal.com]
- 3. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 4. New biological activities of Rhinacanthins from the root of Rhinacanthus nasutus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of rhinacanthins from Rhinacanthus nasutus on nitric oxide, prostaglandin E2 and tumor necrosis factor-alpha releases using RAW264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Rhinacanthin-C but Not -D Extracted from Rhinacanthus nasutus (L.) Kurz Offers Neuroprotection via ERK, CHOP, and LC3B Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rhinacanthin-C but Not -D Extracted from Rhinacanthus nasutus (L.) Kurz Offers Neuroprotection via ERK, CHOP, and LC3B Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rhinacanthin-C Extracted from Rhinacanthus nasutus (L.) Inhibits Cholangiocarcinoma Cell Migration and Invasion by Decreasing MMP-2, uPA, FAK and MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rhinacanthin-C Extracted from Rhinacanthus nasutus (L.) Inhibits Cholangiocarcinoma Cell Migration and Invasion by Decreasing MMP-2, uPA, FAK and MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sid.ir [sid.ir]
- 12. lines ic50 values: Topics by Science.gov [science.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Rhinacanthin C vs. Other Naphthoquinones in Anticancer Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticancer properties of Rhinacanthin C against other well-studied naphthoquinones, including plumbagin, shikonin, and juglone. The information presented is supported by experimental data from various scientific studies, offering a comprehensive overview for researchers in oncology and drug discovery.
Introduction to Naphthoquinones in Oncology
Naphthoquinones are a class of naturally occurring compounds that have garnered significant interest in cancer research due to their diverse biological activities.[1] Many of these compounds have demonstrated potent anticancer effects, often attributed to their ability to induce oxidative stress, trigger apoptosis, and modulate key signaling pathways involved in cancer cell proliferation and survival.[1][2] This guide focuses on this compound, a promising naphthoquinone ester, and compares its anticancer profile with that of other prominent naphthoquinones.
Comparative Efficacy: IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound, plumbagin, shikonin, and juglone across various cancer cell lines, providing a quantitative comparison of their cytotoxic effects.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | KKU-M156 (Cholangiocarcinoma) | 1.50 ± 0.22 | [3] |
| MCF-7/DOX (Doxorubicin-resistant Breast Cancer) | 3-28 (decreased viability) | [4] | |
| Plumbagin | PANC1 (Pancreatic Cancer) | 10 (24h) | [5] |
| BxPC3 (Pancreatic Cancer) | 6 (24h) | [5] | |
| ASPC1 (Pancreatic Cancer) | 15 (24h) | [5] | |
| SGC-7901 (Gastric Cancer) | 19.12 | [6] | |
| MKN-28 (Gastric Cancer) | 13.64 | [6] | |
| AGS (Gastric Cancer) | 10.12 | [6] | |
| A549 (Non-small Cell Lung Cancer) | 3.10 ± 0.5 | [7] | |
| NCI-H522 (Non-small Cell Lung Cancer) | 4.10 ± 0.5 | [7] | |
| Huh-7 (Hepatocellular Carcinoma) | 11.49 | [7] | |
| Hep-G2 (Hepatocellular Carcinoma) | 16.42 | [7] | |
| Shikonin | PC-3 (Prostate Cancer) | 16.5 (IC50 for proteasome inhibition) | [8] |
| 143B (Osteosarcoma) | 4.55 (24h) | [9] | |
| 143B (Osteosarcoma) | 2.01 (48h) | [9] | |
| Juglone | LLC (Lewis Lung Cancer) | 10.78 (24h) | [10] |
| A549 (Non-small Cell Lung Cancer) | 9.47 (24h) | [10] | |
| MIA Paca-2 (Pancreatic Cancer) | 5.27 (24h) | [11] | |
| LNCaP (Prostate Cancer) | ~15 (48h) | [12] |
Mechanisms of Action: Signaling Pathways
The anticancer effects of these naphthoquinones are mediated through the modulation of various signaling pathways. While there are some overlapping mechanisms, such as the induction of reactive oxygen species (ROS), each compound exhibits distinct effects on cellular signaling cascades.
This compound: This compound has been shown to induce apoptosis in doxorubicin-resistant breast cancer cells by increasing intracellular ROS and suppressing the MAPKs and Akt/GSK-3β/Nrf2 signaling pathways.[4] In cholangiocarcinoma cells, this compound inhibits cell migration and invasion by downregulating MMP-2, uPA, FAK, and the MAPK pathways.[3][13]
Plumbagin: Plumbagin exerts its anticancer activity through multiple mechanisms, including the induction of apoptosis and cell cycle arrest.[2][14] It is a potent inducer of ROS and has been shown to inhibit key survival pathways such as NF-κB, STAT3, and PI3K/Akt.[12][15][16]
Shikonin: The anticancer mechanism of shikonin also involves the induction of ROS.[3] It has been reported to inhibit the PI3K/Akt signaling pathway, leading to the upregulation of pro-apoptotic proteins.[8][17] Furthermore, shikonin can induce both apoptosis and necroptosis in cancer cells.[8]
Juglone: Juglone's anticancer effects are strongly linked to the generation of ROS, which in turn triggers apoptosis through the PI3K/Akt pathway.[18][19] It has also been shown to activate MAP kinases, including ERK, JNK, and p38, in various cancer cell lines.[20]
Visualizing the Mechanisms: Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by each naphthoquinone.
Caption: this compound signaling pathways.
Caption: Plumbagin signaling pathways.
Caption: Shikonin signaling pathways.
Caption: Juglone signaling pathways.
Experimental Protocols
This section provides a general overview of the key experimental methodologies used to evaluate the anticancer effects of naphthoquinones.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[11]
Principle: Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[11] The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the naphthoquinone compound for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Western Blot Analysis
Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract.[2][4]
Principle: This technique uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane (typically nitrocellulose or PVDF), where they are probed using antibodies specific to the target protein.
Protocol:
-
Protein Extraction: Lyse treated and untreated cells in a suitable buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Separate equal amounts of protein from each sample by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Experimental Workflow
The following diagram illustrates a typical experimental workflow for comparing the anticancer effects of different naphthoquinones.
Caption: Typical experimental workflow.
Conclusion
This compound, plumbagin, shikonin, and juglone all demonstrate significant anticancer potential through various mechanisms, primarily centered around the induction of oxidative stress and the modulation of key signaling pathways. While this compound is a promising newcomer with potent activity, particularly in resistant cancers, plumbagin, shikonin, and juglone have been more extensively studied and show broad-spectrum efficacy. The choice of a particular naphthoquinone for further preclinical and clinical development will likely depend on the specific cancer type and its underlying molecular characteristics. This guide provides a foundational comparison to aid researchers in this endeavor.
References
- 1. mdpi.com [mdpi.com]
- 2. medium.com [medium.com]
- 3. Rhinacanthin-C Extracted from Rhinacanthus nasutus (L.) Inhibits Cholangiocarcinoma Cell Migration and Invasion by Decreasing MMP-2, uPA, FAK and MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Western blot protocol | Abcam [abcam.com]
- 5. Research progress in mechanism of anticancer action of shikonin targeting reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. bosterbio.com [bosterbio.com]
- 8. Molecular mechanism of shikonin inhibiting tumor growth and potential application in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Molecular biological mechanism of action in cancer therapies: Juglone and its derivatives, the future of development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Anticancer Compound Plumbagin and Its Molecular Targets: A Structural Insight into the Inhibitory Mechanisms Using Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rhinacanthin-C Extracted from Rhinacanthus nasutus (L.) Inhibits Cholangiocarcinoma Cell Migration and Invasion by Decreasing MMP-2, uPA, FAK and MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Anticancer Effects and Mechanisms of Action of Plumbagin: Review of Research Advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Juglone triggers apoptosis of non-small cell lung cancer through the reactive oxygen species -mediated PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Juglone in Oxidative Stress and Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Rhinacanthin C and metformin in diabetes models
A comprehensive guide for researchers and drug development professionals on the comparative efficacy and mechanisms of Rhinacanthin C and the first-line diabetes drug, metformin, in preclinical diabetes models.
This guide provides an objective, data-driven comparison of the naturally derived compound this compound against the widely prescribed anti-diabetic medication, metformin. The information presented herein is collated from various preclinical studies, offering insights into their respective mechanisms of action and therapeutic potential in the context of diabetes and related metabolic disorders.
In Vivo Efficacy in Diabetic Animal Models
To provide a comparative overview of the in vivo effects of this compound and metformin on key diabetic parameters, the following tables summarize data from studies utilizing the streptozotocin-nicotinamide (STZ-NA) induced diabetic rat model. It is important to note that while the animal model is consistent, the data for each compound are derived from separate studies and are presented here for comparative purposes.
Table 1: Effect on Fasting Blood Glucose (FBG) in STZ-NA Induced Diabetic Rats
| Treatment Group | Dosage | Duration | Initial FBG (mg/dL) | Final FBG (mg/dL) | % Reduction |
| Diabetic Control | - | 28 days | ~450 | ~480 | - |
| This compound[1] | 20 mg/kg/day | 28 days | ~450 | ~150 | ~67% |
| Diabetic Control | - | 21 days | ~300 | ~350 | - |
| Metformin[2] | 200 mg/kg | 21 days | ~300 | ~150 | ~50% |
| Diabetic Control | - | 13 weeks | >200 | >400 | - |
| Metformin[3] | 70 mg/kg | 13 weeks | >200 | ~250 | Significant reduction |
Table 2: Effect on Glycated Hemoglobin (HbA1c) in STZ-NA Induced Diabetic Rats
| Treatment Group | Dosage | Duration | Final HbA1c (%) |
| Diabetic Control | - | 28 days | ~9.5 |
| This compound[1][4] | 20 mg/kg/day | 28 days | ~6.0 |
| Diabetic Control | - | 28 days | Not Reported |
| Metformin | Not Reported | Not Reported | Not Reported |
In Vitro Glucose Uptake
The ability of a compound to enhance glucose uptake in peripheral tissues, such as muscle and fat cells, is a key indicator of its anti-diabetic potential. The following tables compare the effects of this compound and metformin on glucose uptake in 3T3-L1 adipocytes and L6 myotubes.
Table 3: Glucose Uptake in 3T3-L1 Adipocytes
| Treatment | Concentration | Glucose Uptake Stimulation |
| This compound[5][6] | 20 µg/mL | Significant increase, but less than insulin and a rhinacanthins-rich extract (RRE) |
| Metformin[7][8] | 25, 50, 100 µg/mL | Dose-dependent increase in glucose consumption |
Table 4: Glucose Uptake in L6 Myotubes
| Treatment | Concentration | Glucose Uptake Stimulation |
| This compound[5][9] | 2.5 µg/mL | >80% (potent and equivalent to insulin and metformin) |
| Metformin[5][9] | 219.5 µg/mL | >80% (potent and equivalent to insulin and this compound) |
| Metformin[10][11][12] | 2 mM (16h) | >2-fold increase |
Mechanisms of Action: A Comparative Look at Signaling Pathways
This compound and metformin, while both exhibiting anti-diabetic properties, appear to function through distinct yet overlapping signaling pathways. A primary point of convergence is the AMP-activated protein kinase (AMPK) pathway, a crucial regulator of cellular energy metabolism.
This compound: Recent studies indicate that this compound exerts its effects, at least in part, through the activation of the AMPK/SIRT1 signaling pathway[10][13][14]. This pathway is implicated in improving insulin resistance and reducing lipid accumulation.
Metformin: The activation of AMPK is a well-established primary mechanism of metformin's action[5][9][11][12][15]. By inhibiting the mitochondrial respiratory chain complex I, metformin increases the cellular AMP/ATP ratio, leading to the activation of AMPK. Activated AMPK then phosphorylates downstream targets to inhibit hepatic gluconeogenesis and enhance glucose uptake in peripheral tissues.
Signaling Pathway Diagrams
Caption: this compound signaling pathway in metabolic regulation.
Caption: Metformin's primary mechanism via the AMPK pathway.
Experimental Protocols
In Vivo: Streptozotocin-Nicotinamide (STZ-NA) Induced Diabetes in Rats
This model is widely used to induce a form of type 2 diabetes characterized by insulin resistance and partial β-cell dysfunction.
-
Animals: Male Sprague-Dawley or Wistar rats are commonly used.
-
Induction:
-
Confirmation of Diabetes: Diabetes is confirmed by measuring fasting blood glucose levels after a few days (e.g., 72 hours), with levels above a certain threshold (e.g., >200 mg/dL) indicating successful induction.
-
Treatment:
Experimental Workflow: In Vivo Study
Caption: Generalized workflow for in vivo diabetes studies.
In Vitro: Glucose Uptake Assays
-
Cell Lines:
-
3T3-L1 Preadipocytes: Differentiated into mature adipocytes.
-
L6 Myoblasts: Differentiated into myotubes.
-
-
Assay Principle:
-
Differentiated cells are serum-starved.
-
Cells are incubated with the test compound (this compound or metformin) for a specified period.
-
A fluorescent glucose analog (e.g., 2-NBDG) or radiolabeled glucose (e.g., ³H-2-deoxyglucose) is added.
-
After an incubation period, the uptake of the glucose analog is measured using a fluorescence plate reader or scintillation counter.
-
The results are typically normalized to the total protein content of the cells.
-
Conclusion
Both this compound and metformin demonstrate significant anti-diabetic potential in preclinical models. Metformin, the established first-line therapy, primarily acts by inhibiting hepatic gluconeogenesis and enhancing peripheral glucose uptake through the activation of the AMPK pathway. This compound, a promising natural compound, also enhances glucose uptake and appears to modulate the AMPK/SIRT1 pathway, suggesting a potential role in improving insulin sensitivity and lipid metabolism.
While direct head-to-head comparative studies are limited, the available data suggests that this compound exhibits comparable, and in some in vitro assays, more potent effects on glucose uptake than metformin at the tested concentrations. However, further research is warranted to establish the clinical relevance of these findings, including comprehensive dose-response studies, long-term safety profiles, and direct comparative efficacy trials in various diabetes models. The distinct yet overlapping mechanisms of action of these two compounds may also suggest potential for combination therapies, a promising avenue for future investigation.
References
- 1. This compound ameliorates hyperglycaemia, hyperlipidemia and pancreatic destruction in streptozotocin-nicotinamide induced adult male diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metformin ameliorates diabetic nephropathy in a rat model of low-dose streptozotocin-induced diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-hyperglycemic and anti-hyperlipidemic effects of rhinacanthins-rich extract from Rhinacanthus nasutus leaves in nicotinamide-streptozotocin induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rhinacanthins-rich Extract Enhances Glucose Uptake and Inhibits Adipogenesis in 3T3-L1 Adipocytes and L6 Myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phcog.com [phcog.com]
- 7. Metformin Regulates Glucose Transporter 4 (GLUT4) Translocation through AMP-activated Protein Kinase (AMPK)-mediated Cbl/CAP Signaling in 3T3-L1 Preadipocyte Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metformin attenuates inflammation and improves insulin sensitivity in coculture of LPS-induced 3T3-L1 adipocytes and RAW 264.7 macrophages mediated by IRS-1/GLUT-4 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rhinacanthins-rich Extract Enhances Glucose Uptake and Inhibits Adipogenesis in 3T3-L1 Adipocytes and L6 Myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metformin increases glucose uptake and acts renoprotectively by reducing SHIP2 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stimulation of hexose transport by metformin in L6 muscle cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cellular mechanism of metformin action involves glucose transporter translocation from an intracellular pool to the plasma membrane in L6 muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Metformin attenuates palmitic acid-induced insulin resistance in L6 cells through the AMP-activated protein kinase/sterol regulatory element-binding protein-1c pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. Effect of Metformin Against the Nicotinamide-Streptozotocin Induced Sperm Abnormalities in Diabetic Male Wistar Rats – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 17. Rhinacanthins-rich extract and this compound ameliorate oxidative stress and inflammation in streptozotocin-nicotinamide-induced diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Unveiling the Neuroprotective Potential of Rhinacanthin C: A Comparative Analysis Across Neuronal Models
For Immediate Release
A growing body of evidence highlights the neuroprotective capabilities of Rhinacanthin C, a naphthoquinone ester derived from the medicinal plant Rhinacanthus nasutus. This guide offers a comparative analysis of its efficacy across various in vitro and in vivo neuronal models, providing researchers, scientists, and drug development professionals with a comprehensive overview of its therapeutic potential. The data presented herein summarizes key findings on this compound's ability to mitigate neuronal damage induced by oxidative stress, neuroinflammation, and excitotoxicity.
Comparative Efficacy of this compound in Neuroprotection
The neuroprotective effects of this compound have been evaluated in several neuronal models, each representing different aspects of neurodegenerative pathologies. The following tables summarize the quantitative data from these studies, offering a clear comparison of its activity.
Table 1: Neuroprotective Effects of this compound on HT-22 Cells Against Glutamate-Induced Toxicity
| Outcome Measure | Treatment Condition | This compound Concentration | Result | Reference |
| Cell Viability (MTT Assay) | 5 mM Glutamate for 18h | 312.5 nM | Increased viability from 15.79% to 50.31% | [1] |
| 5 mM Glutamate for 18h | 10 µM | Increased viability from 15.79% to 63.4% | [1] | |
| Apoptosis (Annexin V/PI) | 5 mM Glutamate | 1 µM - 10 µM | Significant reduction in total apoptosis | [2] |
| Reactive Oxygen Species (ROS) | 5 mM Glutamate | 5 µM | Reduced ROS from 265% to 176.60% | [1] |
| 5 mM Glutamate | 10 µM | Reduced ROS from 265% to 114.60% | [1] |
Table 2: Neuroprotective and Anti-Inflammatory Effects of this compound in Other Neuronal Models
| Neuronal Model | Insult | Outcome Measure | This compound Concentration | Result | Reference |
| Primary Rat Hippocampal Neurons | Amyloid-β (Aβ) | Neuronal Viability | 0.25 µM - 0.5 µM | Significantly reversed Aβ-induced toxicity | [3] |
| Aβ | Neurite Length | 0.5 µM | Significantly preserved neurite length | [3] | |
| Rat Model of Subarachnoid Hemorrhage (SAH) | SAH | Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α mRNA) | 400 µmol/kg/day | Absent in the this compound treated groups | [4] |
| SAH | Apoptosis (Cleaved Caspase-3 and -9a) | 400 µmol/kg/day | Significantly reduced | [4] | |
| SAH | HMGB-1 mRNA and protein | 400 µmol/kg/day | Significantly reduced | [4] | |
| BV-2 and Primary Rat Glial Cells | Lipopolysaccharide (LPS), Aβ, Interferon-γ | Neuroinflammation | Not specified | Attenuated neuroinflammation | [1][5] |
Experimental Methodologies
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are the methodologies for the key experiments cited in this guide.
Cell Culture and Treatment
The HT-22 murine hippocampal cell line is a widely used model for studying glutamate-induced oxidative stress.[1] Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. For neuroprotection assays, cells are pre-treated with various concentrations of this compound for a specified duration before being exposed to glutamate.[2]
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. In the context of neuroprotection, it is used to quantify cell viability. After treatment with this compound and glutamate, MTT solution is added to the cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The absorbance of the dissolved formazan is then measured, which is proportional to the number of viable cells.[2]
Annexin V/PI Staining for Apoptosis
Apoptosis, or programmed cell death, is quantified using flow cytometry with Annexin V and Propidium Iodide (PI) staining. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic or necrotic cells. By analyzing the stained cell population, the percentage of apoptotic cells can be determined.[2]
Measurement of Reactive Oxygen Species (ROS)
Intracellular ROS levels are measured using fluorescent probes such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA). H2DCFDA is a cell-permeable non-fluorescent probe that is de-esterified intracellularly and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is directly proportional to the amount of ROS produced and can be measured using a fluorescence microplate reader or flow cytometer.[1]
Western Blotting
Western blotting is used to detect and quantify specific proteins involved in signaling pathways. Following treatment, cells are lysed, and the protein concentration is determined. Equal amounts of protein are separated by gel electrophoresis and transferred to a membrane. The membrane is then incubated with primary antibodies specific to the target proteins (e.g., ERK, p-ERK, CHOP) and subsequently with secondary antibodies conjugated to an enzyme. The resulting bands are visualized and quantified to determine the expression levels of the target proteins.
Animal Model of Subarachnoid Hemorrhage (SAH)
In vivo neuroprotective effects of this compound have been studied in a rat model of SAH. The model is induced by injecting autologous blood into the cisterna magna. This compound is administered, and its effects on neurological deficits, brain edema, and the expression of inflammatory and apoptotic markers are evaluated.[4][6]
Visualizing the Mechanisms of Action
To better understand the complex biological processes involved in this compound's neuroprotective activity, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.
References
- 1. Rhinacanthin-C but Not -D Extracted from Rhinacanthus nasutus (L.) Kurz Offers Neuroprotection via ERK, CHOP, and LC3B Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Rhinacanthin-C, A Fat-Soluble Extract from Rhinacanthus nasutus, Modulates High-Mobility Group Box 1-Related Neuro-Inflammation and Subarachnoid Hemorrhage-Induced Brain Apoptosis in a Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Rhinacanthin-C but Not -D Extracted from Rhinacanthus nasutus (L.) Kurz Offers Neuroprotection via ERK, CHOP, and LC3B Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Rhinacanthin C Extraction Methodologies
For Researchers, Scientists, and Drug Development Professionals
Rhinacanthin C, a potent naphthoquinone ester isolated from the leaves and roots of Rhinacanthus nasutus (L.) Kurz, has garnered significant scientific interest due to its diverse pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antifungal properties.[1][2] Efficient extraction of this bioactive compound is a critical first step in both research and drug development. This guide provides a comparative analysis of various extraction methods for this compound, supported by experimental data to aid in the selection of the most suitable technique based on specific research or production needs.
Comparative Analysis of Extraction Methods
The choice of extraction method significantly impacts the yield, purity, and overall efficiency of obtaining this compound. Below is a summary of quantitative data from various studies, comparing different extraction techniques.
| Extraction Method | Plant Part | Solvent | Yield of this compound | Purity | Reference |
| Reflux Extraction | Leaves | Ethyl Acetate | 1110 mg from 1 kg of dried powder | Pure (confirmed by NMR and HPLC) | [3] |
| Cold Maceration | Leaves | Ethyl Acetate | 3.78% w/w (crude extract), 0.6% w/w (rhinacanthin-enriched fraction) | Enriched fraction | [4] |
| Heat Reflux | Leaves | Ethanol:Glycerol (3:1) | 1.72 mg/mL (in extract) | Not specified | [5] |
| Maceration | Leaves | Ethanol:Glycerol (3:1) | Not significantly different from heat reflux | Not specified | [5] |
| Microwave-Assisted Extraction | Roots/Leaves | Ethyl Acetate | Up to 6.1% w/w (in roots with elicitation) | Not specified | [6] |
| Supercritical CO2 Extraction | Not specified | CO2 with ethanol as co-solvent | High efficiency, suitable for industrial production | Not specified | [7] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following are protocols for key experiments in this compound extraction and purification.
Reflux Extraction and Purification Protocol
This method has been shown to produce a high yield of pure this compound.[3]
Materials:
-
Dried and powdered leaves of Rhinacanthus nasutus
-
Ethyl acetate
-
Methanol
-
Hexane
-
Anion exchange resin (e.g., Amberlite® IRA-67)
-
10% Acetic acid in methanol
-
Silica gel for column chromatography
-
Sephadex LH-20
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
Extraction: The powdered leaves (1 kg) are refluxed in ethyl acetate (5 L) for 1 hour. This process is repeated three times.[3]
-
Concentration: The combined ethyl acetate extracts are dried and concentrated using a rotary evaporator.
-
Initial Purification (Anion Exchange Chromatography): Five grams of the crude extract is dissolved in 200 mL of methanol and loaded onto an anion exchange resin column. The column is first washed with methanol. The rhinacanthin-rich fraction is then eluted using 10% acetic acid in methanol.[3][8] This fraction is concentrated.
-
Secondary Purification (Silica Gel Column Chromatography): The concentrated rhinacanthin-rich fraction is further purified using silica gel column chromatography with a mobile phase of hexane:ethyl acetate (18:1).[3][8] Fractions of 30 mL are collected and analyzed by TLC.
-
Final Purification (Sephadex LH-20 Column Chromatography): Fractions containing this compound are pooled and further separated using a Sephadex LH-20 column with methanol as the mobile phase.[8]
-
Purity Analysis: The purity of the isolated this compound is confirmed using High-Performance Liquid Chromatography (HPLC) and spectroscopic methods like Nuclear Magnetic Resonance (NMR).[3]
Cold Maceration and Fractionation Protocol
This method is a simpler, albeit potentially lower-yielding, alternative to reflux extraction.[4]
Materials:
-
Coarsely powdered leaves of Rhinacanthus nasutus
-
Ethyl acetate
-
Methanol
-
10% Acetic acid in methanol
-
Glass column
Procedure:
-
Extraction: The coarsely powdered leaves are subjected to cold maceration with ethyl acetate.[4]
-
Concentration: The solvent is distilled off, and the extract is evaporated to dryness to yield the crude ethyl acetate extract.
-
Fractionation (Anion Resin Exchange Chromatography):
-
A glass column is packed with the anion exchange resin.
-
The crude ethyl acetate extract is dissolved in methanol, filtered, and loaded onto the column.[4]
-
The column is eluted first with methanol to remove green pigments.
-
Subsequently, a 10% acetic acid solution in methanol is used to elute the rhinacanthin-enriched fraction at a flow rate of 2 ml/min.[4]
-
-
Analysis: The collected fractions are monitored by TLC to identify those containing quinones. Positive fractions are pooled and dried to yield the rhinacanthin-enriched extract.[4]
Visualizing the Processes
To better understand the experimental workflows and the relationships between different extraction parameters, the following diagrams are provided.
References
- 1. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 2. Rhinacanthin-C Extracted from Rhinacanthus nasutus (L.) Inhibits Cholangiocarcinoma Cell Migration and Invasion by Decreasing MMP-2, uPA, FAK and MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rhinacanthin-C but Not -D Extracted from Rhinacanthus nasutus (L.) Kurz Offers Neuroprotection via ERK, CHOP, and LC3B Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Enhanced Rhinacanthin Production in Rhinacanthus nasutus Roots Using a Hydroponics and Elicitation System – Journal of Young Pharmacists [archives.jyoungpharm.org]
- 7. CN102838581A - Method for extracting rhinacanthin from Rhinacanthus nasutus (L.) Lindau - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Synergistic effects of Rhinacanthin C with conventional chemotherapy drugs
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug resistance and the dose-limiting toxicities of conventional chemotherapy present significant hurdles in cancer treatment. A promising strategy to overcome these challenges lies in combination therapy, where natural compounds are used to enhance the efficacy of standard cytotoxic agents. This guide provides a comprehensive comparison of the synergistic effects of Rhinacanthin C, a bioactive naphthoquinone ester, with conventional chemotherapy drugs, supported by experimental data.
Enhancing Doxorubicin Efficacy in Breast Cancer
This compound has demonstrated significant synergistic activity with doxorubicin, particularly in doxorubicin-resistant breast cancer cell lines. This synergy is primarily attributed to the ability of this compound to counteract multidrug resistance mechanisms.
Quantitative Analysis of Synergism
The combination of this compound and doxorubicin leads to a substantial reduction in the half-maximal inhibitory concentration (IC50) of doxorubicin, indicating a potentiation of its cytotoxic effects.
| Cell Line | Treatment | IC50 (µM) | Combination Index (CI) | Dose Reduction Index (DRI) |
| MCF-7 | Doxorubicin alone | 2.52 ± 1.55[1][2] | - | - |
| This compound alone | 12.63 ± 1.31[2] | - | - | |
| Doxorubicin + this compound (0.1 µM) | Not explicitly stated, but cytotoxicity enhanced 38-fold | < 1 (Synergistic) | > 1 | |
| MCF-7/DOX | Doxorubicin alone | 155.85 ± 1.04[1][2] | - | - |
| This compound alone | 11.22 ± 1.41[2] | - | - | |
| Doxorubicin + this compound (1 µM) | Significantly reduced | < 1 (Synergistic) | > 1 |
*Note: Exact CI and DRI values were not available in the provided search results and are denoted as "< 1 (Synergistic)" and "> 1" respectively, based on the qualitative descriptions of synergy.
Mechanism of Action: Overcoming Drug Resistance
This compound reverses doxorubicin resistance by inhibiting the expression and function of P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter responsible for drug efflux.[1] This is achieved through the downregulation of the Akt/NF-κB signaling pathway.[3][4]
Experimental Protocols
Cytotoxicity Assay (MTT Assay):
-
Seed MCF-7 and MCF-7/DOX cells in 96-well plates at a density of 5x10³ cells/well and incubate overnight.[5]
-
Treat the cells with varying concentrations of doxorubicin, this compound, or their combination for 48 hours.[5]
-
Add MTT reagent (0.5 mg/mL) to each well and incubate for 4 hours.[5]
-
Dissolve the formazan crystals with 100 µL of DMSO.[5]
-
Measure the absorbance at 570 nm using a microplate reader.[5]
-
Calculate IC50 values using linear regression analysis.[5]
Western Blot Analysis:
-
Treat cells with this compound for 24 hours.
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against P-gp, Akt, p-Akt, NF-κB, and an internal control (e.g., GAPDH).
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence system.
Potentiating 5-Fluorouracil Effects in Oral Cancer
This compound also exhibits synergistic anticancer effects when combined with 5-Fluorouracil (5-FU) in oral squamous cell carcinoma cell lines.
Quantitative Analysis of Synergism
The combination of this compound and 5-FU is more effective at inhibiting cell growth than either agent alone.[6][7] A specific ratio of the two compounds has been identified as being particularly effective in inducing cell death in HSC4 oral cancer cells.[6][7][8]
| Cell Line | Treatment | Effective Ratio (5-FU:Rh-C) | Outcome |
| HSC4 | 5-FU + this compound | 40:6 µM | Highest percentage of cell death[6][7][8] |
Mechanism of Action: Induction of Apoptosis
The synergistic effect of this compound and 5-FU is associated with the suppression of the pro-survival PI3K/Akt signaling pathway.[6][7] This inhibition leads to a decrease in cell survival and an increase in apoptosis.
Experimental Protocols
Cell Growth Inhibition (SRB Assay):
-
Seed HSC4 and SCC9 cells in 96-well plates.
-
Treat cells with etoposide, 5-FU, and this compound individually and in combination at various concentrations.
-
After the desired incubation period, fix the cells with trichloroacetic acid.
-
Stain the cells with sulforhodamine B (SRB).
-
Wash and solubilize the bound dye with a Tris-base solution.
-
Measure the absorbance at a suitable wavelength.
Apoptosis Assay (Flow Cytometry):
-
Treat HSC4 cells with this compound, 5-FU, or their combination for 24 hours.[8]
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).[8]
-
Analyze the stained cells using a flow cytometer to quantify the percentage of live, apoptotic, and necrotic cells.[8]
Broadening the Scope: Synergy with Other Chemotherapeutics
Preliminary studies suggest that this compound's chemosensitizing effects are not limited to doxorubicin and 5-FU. Pretreatment with this compound has been shown to significantly enhance the cytotoxicity of camptothecin and etoposide in doxorubicin-resistant MCF-7 cells.[3] This suggests a broader potential for this compound as an adjuvant in various chemotherapy regimens.
Conclusion
The collective evidence strongly supports the role of this compound as a potent chemosensitizing agent. Its ability to counteract multidrug resistance mechanisms, particularly through the inhibition of P-glycoprotein via the Akt/NF-κB pathway, makes it a promising candidate for combination therapy with doxorubicin. Furthermore, its synergistic effects with 5-FU and other cytotoxic drugs highlight its potential to enhance the efficacy of a broader range of cancer treatments. Further in-depth studies, including in vivo models and clinical trials, are warranted to fully elucidate the therapeutic potential of this compound in combination chemotherapy.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Apoptosis Inducing Activity of Rhinacanthin-C in Doxorubicin-Resistant Breast Cancer MCF-7 Cells [jstage.jst.go.jp]
- 3. journal.waocp.org [journal.waocp.org]
- 4. sid.ir [sid.ir]
- 5. sid.ir [sid.ir]
- 6. 2024.sci-hub.ru [2024.sci-hub.ru]
- 7. Enhancing the Effective Chemotherapy: The Combined Inhibition of Rhinacanthin-C, 5-Fluorouracil, and Etoposide on Oral Cancer Cells [journal.waocp.org]
- 8. Enhancing the Effective Chemotherapy: The Combined Inhibition of Rhinacanthin-C, 5-Fluorouracil, and Etoposide on Oral Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Side-by-side evaluation of Rhinacanthin C and other natural compounds for neuroprotection
For Researchers, Scientists, and Drug Development Professionals
The quest for novel neuroprotective agents has led to a significant interest in natural compounds. Their diverse chemical structures and multi-target mechanisms offer promising avenues for the development of therapies against neurodegenerative diseases. This guide provides a side-by-side evaluation of Rhinacanthin C, a naphthoquinone from Rhinacanthus nasutus, and other well-studied natural compounds—curcumin, quercetin, resveratrol, and 6-shogaol—for their neuroprotective properties. The comparison is based on experimental data from in vitro studies, with a focus on their efficacy in mitigating neuronal cell death induced by oxidative stress.
Quantitative Comparison of Neuroprotective Activity
The following table summarizes the neuroprotective effects of this compound and other selected natural compounds against glutamate- or oxidative stress-induced cell death in various neuronal cell lines. It is important to note that the data are compiled from different studies, and direct comparisons should be made with consideration of the variations in experimental conditions.
| Compound | Cell Line | Insult | Concentration Range Tested | Key Findings | Reference |
| This compound | HT-22 | 5 mM Glutamate | 312.5 nM - 10 µM | Showed neuroprotective effects at concentrations as low as 312.5 nM, increasing cell viability from ~16% to ~50%.[1] Prevented ROS production and ERK1/2 phosphorylation.[1][2] | [1] |
| Curcumin | HT-22 | 5 mM Glutamate | Nanomolar concentrations | Protected HT-22 cells from glutamate-induced death more efficiently than a JNK inhibitor.[1][3] Attenuated cell death by inhibiting MAP kinase signaling.[1][3] | [1][3] |
| Quercetin | HT-22 | 5 mM Glutamate | 1 - 20 µM | Significantly inhibited glutamate-induced oxidative cell death.[4] Restored intracellular ROS levels and mitochondrial superoxide generation.[4] Activated the Nrf2/HO-1 signaling pathway.[4] | [4] |
| Resveratrol | HT-22 | 4 mM Glutamate | 10 - 20 µM | Reduced glutamate-induced cell death in a concentration-dependent manner.[5] Protected against glutamate-mediated oxidative injury.[6] | [5][6] |
| 6-Shogaol | SH-SY5Y | 200 µM H₂O₂ | 15.625 - 31.25 µg/mL | Significantly improved cell viability and reduced ROS and MDA levels. Upregulated PI3K/Akt and Bcl-2 expression. | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the key experimental protocols cited in this guide.
Cell Culture and Treatment
-
Cell Line: HT-22 mouse hippocampal neuronal cells are a common model for studying glutamate-induced oxidative stress as they lack ionotropic glutamate receptors.[4] SH-SY5Y human neuroblastoma cells are also widely used for neurotoxicity studies.[7]
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Induction of Neurotoxicity:
-
Glutamate-induced toxicity: HT-22 cells are treated with a specific concentration of glutamate (e.g., 5 mM) for a defined period (e.g., 18-24 hours) to induce oxidative stress and cell death.[1]
-
Hydrogen Peroxide-induced toxicity: SH-SY5Y cells are exposed to H₂O₂ (e.g., 200 µM) to induce oxidative damage.[7]
-
-
Compound Treatment: The natural compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations prior to or concurrently with the neurotoxic insult.
Cell Viability Assays
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cells are seeded in 96-well plates and treated with the compounds and/or neurotoxin.
-
After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.
-
The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control group.
-
-
LDH Assay: This assay measures the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium, which is an indicator of cytotoxicity. The protocol typically involves collecting the cell culture supernatant and using a commercially available LDH cytotoxicity assay kit.
Measurement of Reactive Oxygen Species (ROS)
-
DCFDA Staining: 2',7'-dichlorofluorescin diacetate (DCFDA) is a cell-permeable dye that fluoresces upon oxidation by ROS.
-
Cells are treated as described above.
-
DCFDA is added to the cells and incubated.
-
The fluorescence intensity is measured using a fluorescence microplate reader or visualized by fluorescence microscopy.
-
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in signaling pathways.
-
Cells are lysed to extract total proteins.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., p-ERK, Nrf2, Akt).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of these natural compounds are attributed to their ability to modulate various intracellular signaling pathways.
This compound
This compound exerts its neuroprotective effects by inhibiting the ERK1/2 signaling pathway and reducing the production of reactive oxygen species (ROS).[1][2]
Curcumin
Curcumin has been shown to protect neurons by suppressing the activation of MAP kinase signaling pathways, including JNK and p38, which are involved in glutamate-induced apoptosis.[1][3]
Quercetin
Quercetin's neuroprotective mechanism involves the activation of the Nrf2-ARE pathway, leading to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1).[4]
Resveratrol
Resveratrol has been reported to exert its neuroprotective effects through multiple pathways, including the activation of the PI3K/Akt signaling cascade, which promotes cell survival.[5]
Experimental Workflow
The following diagram illustrates a general workflow for the side-by-side evaluation of natural compounds for neuroprotection in an in vitro model.
Conclusion
This compound demonstrates potent neuroprotective effects at nanomolar concentrations, comparable to other well-established natural compounds like curcumin. Its mechanism of action, involving the inhibition of ROS production and ERK1/2 phosphorylation, highlights its potential as a therapeutic candidate. Curcumin, quercetin, resveratrol, and 6-shogaol also exhibit significant neuroprotective activities through various mechanisms, including the modulation of key signaling pathways involved in oxidative stress, inflammation, and apoptosis. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate the relative potencies and therapeutic potential of these promising natural compounds. This guide provides a foundational comparison to aid researchers in the selection and further investigation of natural products for neuroprotective drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Open Access@KRIBB: Curcumin attenuates glutamate-induced HT22 cell death by suppressing MAP kinase signaling [oak.kribb.re.kr]
- 4. Synergistic Protection by Isoquercitrin and Quercetin against Glutamate-Induced Oxidative Cell Death in HT22 Cells via Activating Nrf2 and HO-1 Signaling Pathway: Neuroprotective Principles and Mechanisms of Dendropanax morbifera Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism for the Protective Effect of Resveratrol against Oxidative Stress-Induced Neuronal Death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective Properties and Mechanisms of Resveratrol in in Vitro and in Vivo Experimental Cerebral Stroke Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Validating the Cellular Target Engagement of Rhinacanthin C: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Rhinacanthin C, a naphthoquinone ester isolated from Rhinacanthus nasutus, has demonstrated promising anti-cancer and anti-inflammatory properties. Its mechanism of action is linked to the modulation of key cellular signaling pathways, including the MAPK/ERK and Akt/NF-κB pathways. However, the direct cellular targets of this compound remain to be definitively validated. This guide provides a comparative overview of state-of-the-art methodologies for confirming the direct binding of small molecules like this compound to their protein targets within a cellular context. We will objectively compare the performance of leading techniques, supported by generalized experimental data and detailed protocols, to aid researchers in selecting the most appropriate strategy for their target validation studies.
Comparison of Key Target Engagement Validation Methods
The validation of direct target engagement in a cellular environment is crucial to unequivocally link a compound's biological activity to its molecular mechanism. Below is a comparison of two powerful and widely used techniques: the Cellular Thermal Shift Assay (CETSA) and the Small Molecule Pull-Down Assay.
| Feature | Cellular Thermal Shift Assay (CETSA) | Small Molecule Pull-Down Assay |
| Principle | Ligand binding increases the thermal stability of the target protein. | An immobilized small molecule "bait" captures its interacting "prey" proteins from a cell lysate. |
| Cellular Context | Intact cells or cell lysates. | Cell lysates. |
| Labeling Requirement | Label-free for the small molecule and target protein. | Requires chemical modification of the small molecule to immobilize it. |
| Throughput | Can be adapted for high-throughput screening (HT-CETSA). | Generally lower throughput, more suited for validation of known interactions. |
| Data Output | Thermal shift curves indicating target stabilization. | Identification of interacting proteins by Western blot or mass spectrometry. |
| Quantitative Potential | Can determine apparent binding affinity (EC50) in cells. | Primarily qualitative (yes/no interaction), but can be made semi-quantitative. |
| Key Advantage | Measures target engagement in a native cellular environment without modification. | Directly identifies binding partners. |
| Key Limitation | Does not directly identify the target; requires prior knowledge or proteome-wide analysis. | Immobilization of the small molecule may alter its binding properties. |
Experimental Methodologies and Workflows
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method that assesses the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.[1][2][3] The principle is that a protein's melting temperature (Tm), the temperature at which 50% of the protein is denatured, increases when a small molecule binds to it.
Experimental Protocol:
-
Cell Culture and Treatment: Culture cells of interest (e.g., a cancer cell line where this compound shows activity) to 70-80% confluency. Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 1-2 hours) at 37°C.
-
Heating Step: Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors). Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler.
-
Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles or sonication. Separate the soluble protein fraction (containing folded, non-aggregated proteins) from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting with a specific antibody.
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble protein against the temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.
Isothermal Dose-Response (ITDR) CETSA: To determine the apparent binding affinity (EC50) in a cellular context, perform the heating step at a single, optimized temperature (a temperature that causes significant but not complete denaturation in the vehicle-treated sample) with a range of this compound concentrations. Plot the amount of soluble target protein against the log of the this compound concentration to determine the EC50.[4]
Diagram: CETSA Experimental Workflow
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Small Molecule Pull-Down Assay
A pull-down assay uses a small molecule "bait" to isolate its interacting "prey" proteins from a cell lysate.[5][6] This method directly identifies the binding partners of the small molecule.
Experimental Protocol:
-
Immobilization of this compound: Chemically modify this compound to introduce a linker that allows its covalent attachment to a solid support, such as agarose or magnetic beads. This creates the "bait" matrix. A control matrix with no immobilized compound or an inactive analogue should also be prepared.
-
Cell Lysis: Prepare a cell lysate from the cells of interest using a non-denaturing lysis buffer containing protease inhibitors.
-
Incubation: Incubate the cell lysate with the this compound-immobilized beads and the control beads for several hours at 4°C with gentle rotation.
-
Washing: Wash the beads extensively with the lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads. This can be done by boiling the beads in SDS-PAGE sample buffer, which denatures the proteins and releases them from the beads.
-
Analysis: Separate the eluted proteins by SDS-PAGE. The interacting proteins can be identified by:
-
Western Blotting: If a specific target is suspected, probe the blot with an antibody against that protein.
-
Mass Spectrometry: For unbiased target identification, stain the gel (e.g., with Coomassie blue or silver stain), excise the protein bands that are present in the this compound pull-down but not in the control, and identify the proteins by mass spectrometry.
-
Diagram: Pull-Down Assay Workflow
Caption: Workflow for a small molecule pull-down assay.
Validating this compound's Engagement with Kinase Targets
Given that this compound affects the MAPK and Akt signaling pathways, it is plausible that its direct targets are upstream kinases in these cascades. Both CETSA and pull-down assays can be employed to investigate this hypothesis.
Hypothetical Target Validation: A Kinase
Let's consider a hypothetical scenario where a specific kinase (e.g., a MAP kinase kinase) is a suspected target of this compound.
Using CETSA:
-
A thermal shift in the suspected kinase would be observed in cells treated with this compound compared to vehicle-treated cells.
-
The magnitude of the thermal shift would be dependent on the concentration of this compound, allowing for the determination of a cellular EC50 for target engagement.
-
For a broader, unbiased approach, Mass Spectrometry-based CETSA (MS-CETSA or Thermal Proteome Profiling) could be used to assess the thermal stability of thousands of proteins simultaneously, potentially identifying the kinase target and any off-targets.[1][7]
Using Pull-Down Assays:
-
Immobilized this compound would be used to "pull down" the suspected kinase from a cell lysate.
-
The presence of the kinase in the eluate would be confirmed by Western blotting using a kinase-specific antibody.
-
To confirm the specificity of the interaction, a competition experiment could be performed where the cell lysate is pre-incubated with an excess of free this compound before adding it to the baited beads. The free compound should compete for binding and reduce the amount of kinase pulled down.
Signaling Pathway Context
The diagram below illustrates the MAPK/ERK and PI3K/Akt signaling pathways, highlighting potential points of intervention for this compound that could be validated using the described target engagement methods.
Diagram: Potential Intervention Points of this compound in Signaling Pathways
Caption: Potential targets of this compound in the MAPK/ERK and PI3K/Akt pathways.
Conclusion
Validating the direct cellular target engagement of a bioactive compound like this compound is a critical step in its development as a potential therapeutic agent. The Cellular Thermal Shift Assay and small molecule pull-down assays are powerful, complementary techniques for achieving this. CETSA offers the advantage of assessing target binding in a native, label-free cellular environment, while pull-down assays provide a direct method for identifying binding partners. By employing these methods, researchers can move beyond observing downstream effects to unequivocally identifying the molecular targets of this compound, thereby solidifying the understanding of its mechanism of action and paving the way for further preclinical and clinical development.
References
- 1. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An update of label-free protein target identification methods for natural active products [thno.org]
- 3. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. m.youtube.com [m.youtube.com]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. Frontiers | Current Advances in CETSA [frontiersin.org]
Replicating Published Findings on the Biological Activity of Rhinacanthin C: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of Rhinacanthin C, a naphthoquinone isolated from the medicinal plant Rhinacanthus nasutus, with other alternatives. The information presented is based on published experimental data, with detailed methodologies for key experiments and visual representations of associated signaling pathways and workflows. Our aim is to equip researchers with the necessary information to replicate and build upon existing findings in the exploration of this compound's therapeutic potential.
Data Presentation: Comparative Biological Activities of this compound
The following tables summarize the quantitative data on the anticancer, anti-inflammatory, antiviral, and antidiabetic activities of this compound, alongside comparable data for standard drugs.
Table 1: Anticancer Activity
| Compound/Drug | Cell Line | Assay | IC₅₀ (µM) | Reference |
| This compound | KKU-M156 (Cholangiocarcinoma) | SRB | 1.50 ± 0.22 | [1][2] |
| This compound | MCF-7 (Breast Cancer) | MTT | 12.63 ± 1.31 | |
| This compound | MCF-7/DOX (Doxorubicin-resistant Breast Cancer) | MTT | 11.22 ± 1.41 | |
| Doxorubicin | MCF-7 (Breast Cancer) | MTT | 2.52 ± 1.55 | |
| Doxorubicin | MCF-7/DOX (Doxorubicin-resistant Breast Cancer) | MTT | 155.85 ± 1.04 | |
| Rhinacanthus nasutus Leaf Extract | ORL-136 (Oral Cancer) | MTT | 1.24 mg/mL | [3] |
| Rhinacanthus nasutus Leaf Extract | ORL-48 (Oral Cancer) | MTT | 2.35 mg/mL | [3] |
| Rhinacanthus nasutus SCC Extract | ORL-136 (Oral Cancer) | MTT | 5.31 mg/mL | [3] |
| Rhinacanthus nasutus SCC Extract | ORL-48 (Oral Cancer) | MTT | 4.38 mg/mL | [3] |
Table 2: Anti-inflammatory Activity
| Compound/Drug | Cell Line | Assay | Parameter Measured | IC₅₀ (µM) | Reference |
| This compound | RAW 264.7 | Griess Assay | Nitric Oxide (NO) | 1.8 | |
| Indomethacin | RAW 264.7 | Not Specified | Nitric Oxide (NO) | 56.8 |
Table 3: Antiviral Activity
| Compound/Drug | Virus | Assay | EC₅₀ (µg/mL) | Reference |
| This compound | Human Cytomegalovirus (CMV) | Plaque Reduction Assay | 0.02 | [4][5] |
| Rhinacanthin D | Human Cytomegalovirus (CMV) | Plaque Reduction Assay | 0.22 | [4][5] |
Table 4: Antidiabetic Activity (α-Glucosidase Inhibition)
| Compound/Drug | Enzyme Source | Assay | IC₅₀ (µg/mL) | Reference |
| This compound | Saccharomyces cerevisiae | α-Glucosidase Inhibition | 22.6 | [6] |
| Rhinacanthins-rich extract (RRE) | Saccharomyces cerevisiae | α-Glucosidase Inhibition | 25.0 | [6] |
| Rhinacanthin D | Saccharomyces cerevisiae | α-Glucosidase Inhibition | 71.5 | [6] |
| Acarbose | Saccharomyces cerevisiae | α-Glucosidase Inhibition | 395.4 | [6] |
| Rhinacanthin-related derivative (C12) | Saccharomyces cerevisiae | α-Glucosidase Inhibition | 2.60 ± 0.64 µM | [7] |
| Acarbose | Saccharomyces cerevisiae | α-Glucosidase Inhibition | 836.00 ± 47.19 µM | [7] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the tables above, enabling researchers to replicate the findings.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the viability of cancer cell lines.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well plates
-
Cell culture medium
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of this compound or a control vehicle (e.g., DMSO) and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO₂ incubator, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC₅₀ value is determined from the dose-response curve.
Anti-inflammatory Assay (Griess Assay for Nitric Oxide)
This protocol measures the inhibitory effect of this compound on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cells
-
Lipopolysaccharide (LPS)
-
Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Cell culture medium
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 18-24 hours.
-
Supernatant Collection: Collect 100 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 100 µL of Griess reagent (equal volumes of Part A and Part B mixed immediately before use) to each supernatant sample in a new 96-well plate.[8]
-
Incubation: Incubate the plate at room temperature for 10-15 minutes in the dark.
-
Absorbance Measurement: Measure the absorbance at 540-550 nm using a microplate reader.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition by this compound. The IC₅₀ value is calculated from the dose-response curve.
Antiviral Assay (Plaque Reduction Assay for CMV)
This assay is used to determine the concentration of this compound required to reduce the number of viral plaques, indicating its antiviral activity against Human Cytomegalovirus (CMV).
Materials:
-
Susceptible host cells (e.g., human foreskin fibroblasts)
-
Human Cytomegalovirus (CMV) stock
-
Cell culture medium
-
Overlay medium (e.g., medium with 0.4-1.2% methylcellulose or agarose)
-
Crystal violet staining solution (e.g., 0.1-1% crystal violet in 20% ethanol)
-
24-well plates
Procedure:
-
Cell Seeding: Seed host cells in 24-well plates to form a confluent monolayer.
-
Virus Dilution and Treatment: Prepare serial dilutions of this compound. Mix a standard amount of CMV (e.g., 40-80 plaque-forming units) with each drug dilution and incubate for 1-2 hours at 37°C.[9]
-
Infection: Inoculate the cell monolayers with the virus-drug mixtures and incubate for 90 minutes to allow for viral adsorption.[9]
-
Overlay: Remove the inoculum and add the overlay medium containing the corresponding concentration of this compound to each well.
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for 7-14 days until plaques are visible.
-
Plaque Visualization: Fix the cells with 10% formalin and stain with crystal violet solution.[9]
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the virus control (no drug). The EC₅₀ value, the concentration that reduces the plaque number by 50%, is determined from the dose-response curve.
Antidiabetic Assay (α-Glucosidase Inhibition Assay)
This in vitro assay evaluates the potential of this compound to inhibit the α-glucosidase enzyme, which is involved in carbohydrate digestion.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (pH 6.8)
-
96-well plates
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, add phosphate buffer, various concentrations of this compound, and the α-glucosidase enzyme solution.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 10-15 minutes.
-
Substrate Addition: Add the pNPG substrate to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., sodium carbonate).
-
Absorbance Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of α-glucosidase inhibition for each concentration of this compound. The IC₅₀ value is determined from the dose-response curve.
Western Blot Analysis for Signaling Pathways
This protocol is used to investigate the effect of this compound on the expression and phosphorylation of key proteins in signaling pathways like MAPK and NF-κB.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for total and phosphorylated forms of target proteins, e.g., ERK, JNK, p38, NF-κB p65, IκBα)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time, then lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer, e.g., 1:1000) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer, e.g., 1:2000-1:5000) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows discussed in this guide.
References
- 1. Rhinacanthin-C Extracted from Rhinacanthus nasutus (L.) Inhibits Cholangiocarcinoma Cell Migration and Invasion by Decreasing MMP-2, uPA, FAK and MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant and Anticancer Potential of Bioactive Compounds from Rhinacanthus nasutus Cell Suspension Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two new naphthoquinones with antiviral activity from Rhinacanthus nasutus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. [PDF] Antidiabetic activity of Rhinacanthins-rich extract and Rhinacanthin-C | Semantic Scholar [semanticscholar.org]
- 7. Synthesis, Biological Evaluation, and Docking Study of Rhinacanthin-Related Derivatives as α‑Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - FR [thermofisher.com]
- 9. Rhinacanthin-C Extracted from Rhinacanthus nasutus (L.) Inhibits Cholangiocarcinoma Cell Migration and Invasion by Decreasing MMP-2, uPA, FAK and MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Rhinacanthin C: A Comprehensive Guide for Laboratory Professionals
For immediate release:
Researchers, scientists, and drug development professionals handling Rhinacanthin C now have a centralized resource for its proper disposal. This guide provides essential, step-by-step procedures to ensure the safe and environmentally responsible management of this compound waste in a laboratory setting. Adherence to these protocols is crucial for maintaining a safe working environment and complying with institutional and regulatory standards.
This compound, a bioactive naphthoquinone derived from Rhinacanthus nasutus, is increasingly utilized in pharmacological research for its diverse therapeutic potential, including anticancer, anti-inflammatory, and neuroprotective properties.[1] As its use in laboratories becomes more common, understanding the appropriate disposal methods is paramount to mitigate risks to personnel and the environment.
Core Safety and Handling Protocols
Before proceeding with disposal, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Standard laboratory practice dictates the use of safety goggles, gloves, and a lab coat.[2][3] In cases where dust may be generated, a NIOSH/MSHA-approved respirator is recommended.[2] Ensure adequate ventilation, and have eyewash stations and safety showers readily accessible.[2][3]
Incompatible Materials: Avoid contact with strong oxidizing agents.[2][3]
Stability: this compound is stable under recommended storage conditions, but should be protected from extremes of temperature and direct sunlight.[2][4]
Quantitative Data Summary
| Property | Value | Source |
| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed) | |
| Acute Toxicity (Inhalation) | Category 4 (Harmful if inhaled) | |
| Skin Irritation | Category 2 (Causes skin irritation) | [3] |
| Eye Irritation | Category 2A (Causes serious eye irritation) | [3] |
| Aquatic Hazard (Acute) | Category 3 (Harmful to aquatic life) |
Step-by-Step Disposal Procedures
The following procedures are based on general best practices for the disposal of hazardous chemical waste and the known properties of this compound.
1. Waste Identification and Segregation:
-
Solid Waste: This includes unused or expired pure this compound, contaminated lab supplies (e.g., weigh boats, filter paper, gloves, and paper towels), and empty stock containers.
-
Liquid Waste: This includes solutions containing this compound, such as experimental residues, and the first rinse of any container that held the compound.
2. Solid Waste Disposal:
-
Collection: Place all solid waste contaminated with this compound into a designated, leak-proof, and clearly labeled hazardous waste container.
-
Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name, "this compound."
-
Storage: Store the sealed container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company.
3. Liquid Waste Disposal:
-
Collection: Collect all liquid waste containing this compound in a designated, sealed, and non-reactive hazardous waste container.
-
Labeling: Clearly label the container with "Hazardous Waste" and "this compound," including the solvent system and approximate concentration.
-
Storage: Store the sealed container in a secondary containment tray within a designated waste accumulation area.
-
Disposal: Arrange for disposal through your institution's hazardous waste management service. Do not pour this compound solutions down the drain. [2]
4. Decontamination of Glassware and Surfaces:
-
Initial Rinse: Rinse all contaminated glassware and equipment with a suitable solvent (e.g., ethanol or acetone) and collect the rinsate as hazardous liquid waste.
-
Subsequent Cleaning: After the initial hazardous rinse, glassware can be washed with soap and water.
-
Surface Cleaning: For spills, absorb the material with an inert absorbent, such as vermiculite or sand.[2] Collect the absorbed material and place it in the solid hazardous waste container. Clean the surface thoroughly.
5. Disposal of Empty Containers:
-
Rinsing: The first rinse of an empty this compound container must be collected as hazardous waste.[5]
-
Disposal: After the initial hazardous rinse and subsequent cleaning, the container can be disposed of according to institutional guidelines for non-hazardous laboratory waste.
Experimental Workflow: this compound Disposal
Caption: Workflow for the proper segregation and disposal of this compound waste.
References
- 1. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. fishersci.com [fishersci.com]
- 4. Antimicrobial activity and stability of rhinacanthins-rich Rhinacanthus nasutus extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Personal protective equipment for handling Rhinacanthin C
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Rhinacanthin C. Our aim is to be your preferred resource for laboratory safety and chemical handling, ensuring your work is conducted with the utmost care and precision.
Hazard Identification and Personal Protective Equipment (PPE)
Summary of Potential Hazards:
This compound is a bioactive compound with antiviral, antineoplastic, anti-inflammatory, and neuroprotective properties. As such, it should be handled with care to avoid inhalation, ingestion, and contact with skin and eyes. While specific toxicity data is limited, compounds with similar structures can be harmful if swallowed or inhaled, and may cause skin and eye irritation.
Recommended Personal Protective Equipment (PPE):
To ensure personal safety, the following PPE is mandatory when handling this compound:
| Protection Type | Specific Recommendations | Rationale |
| Eye/Face Protection | Tight-sealing safety goggles or a face shield. | Protects against airborne particles and splashes. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat. | Prevents skin contact and contamination of personal clothing. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator with a particulate filter (e.g., N95 or P2) is recommended, especially when handling larger quantities or when adequate ventilation is not available. | Minimizes the risk of inhaling fine particles. |
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound and to ensure a safe laboratory environment.
Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid Dust Formation: Take care to minimize the generation of dust when weighing or transferring the compound.
-
Personal Hygiene: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.
Storage Conditions:
| Parameter | Recommendation |
| Temperature | Store in a cool, dry place.[1] |
| Light | Protect from direct sunlight. |
| Container | Keep in a tightly sealed, well-labeled container. |
| Incompatibilities | Store away from strong oxidizing agents.[2][3] |
Experimental Workflow: A Step-by-Step Guide
This section provides a general workflow for preparing a stock solution of this compound for experimental use.
Protocol for Stock Solution Preparation (10 mM):
-
Materials: this compound powder, appropriate solvent (e.g., ethanol, DMSO), sterile microcentrifuge tubes, sterile syringe filters (0.22 µm).
-
Calculation: The molecular weight of this compound is approximately 410.5 g/mol . To prepare a 10 mM stock solution, weigh out 4.105 mg of this compound for every 1 mL of solvent.
-
Procedure:
-
In a chemical fume hood, carefully weigh the desired amount of this compound powder.
-
Add the appropriate volume of solvent to the powder.
-
Vortex the solution until the this compound is completely dissolved.
-
Filter the stock solution through a 0.22 µm syringe filter into a sterile tube to ensure sterility.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Emergency Procedures
In the event of accidental exposure, follow these immediate steps:
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[1] |
| Inhalation | Move the affected person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure laboratory safety.
Disposal Workflow:
Disposal Guidelines:
-
Solid Waste: Collect unused this compound powder and any contaminated consumables (e.g., weigh boats, pipette tips, gloves) in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect unused solutions containing this compound in a separate, clearly labeled hazardous waste container.
-
Disposal Route: All waste containing this compound must be disposed of through your institution's environmental health and safety (EHS) office. Do not dispose of it down the drain or in regular trash. Follow all local, state, and federal regulations for hazardous waste disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
